(R)-ranolazine
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-Ranolazine: A Stereoselective Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth technical overview of (R)-ranolazine, the R-enantiomer of the antianginal agent ranolazine. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, stereoselective pharmacology, synthesis, and analytical methodologies.
Core Chemical Identity
This compound is the dextrorotatory enantiomer of ranolazine, a piperazine derivative. While the commercially available drug, Ranexa®, is a racemic mixture of both (R)- and (S)-enantiomers, research has indicated stereoselective differences in their pharmacokinetic profiles[1].
| Parameter | Value | Source |
| CAS Number | 114246-80-9 | MedKoo Biosciences[2] |
| Molecular Formula | C₂₄H₃₃N₃O₄ | PubChem |
| Molecular Weight | 427.54 g/mol | MedKoo Biosciences[2] |
| IUPAC Name | (R)-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide | Chemicea Pharma[3] |
The Significance of Stereochemistry: (R)- vs. (S)-Ranolazine
Ranolazine is administered as a racemic mixture, and studies have shown that the pharmacokinetic behaviors of the (R)- and (S)-enantiomers are not identical[4]. Research in rat models has demonstrated that after oral administration of racemic ranolazine, the plasma concentrations of this compound are significantly higher than those of (S)-ranolazine. Specifically, the maximum concentration (Cmax) and the area under the curve (AUC) of the (R)-enantiomer were found to be 2.05 and 2.72 times higher, respectively, than the (S)-enantiomer[1]. This suggests that this compound has a slower rate of metabolism[1].
This stereoselective pharmacokinetic profile underscores the importance of studying the individual enantiomers to fully understand their respective contributions to the therapeutic effects and potential side effects of the racemic mixture.
Synthesis of this compound
The asymmetric synthesis of this compound is crucial for investigating its specific pharmacological properties. A chemo-enzymatic approach has been successfully employed to produce the enantiopure compound[5]. This method relies on the kinetic resolution of a racemic intermediate.
A key step in this synthesis is the creation of the chiral building block, (R)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol. This is achieved through the hydrolysis of the corresponding racemic butanoate, catalyzed by an immobilized lipase, such as lipase B from Candida antarctica (Novozym 435)[5].
General Synthesis Workflow:
Caption: Chemo-enzymatic synthesis of this compound.
Mechanism of Action
The primary mechanism of action for ranolazine (as a racemate) is the inhibition of the late inward sodium current (INa) in cardiac myocytes[6][7][8][9][10]. This current is enhanced during ischemic conditions, leading to an overload of intracellular sodium. The increased intracellular sodium concentration, in turn, promotes calcium influx via the sodium-calcium exchanger, resulting in increased myocardial wall tension and reduced coronary blood flow[7][8]. By inhibiting the late INa, ranolazine mitigates these detrimental effects without significantly altering heart rate or blood pressure[6][8].
Ranolazine also inhibits the rapid delayed rectifier potassium current (IKr), which is responsible for the observed QT interval prolongation[8][10]. While the specific contributions of each enantiomer to these actions are not fully elucidated in the provided search results, the stereoselective pharmacokinetics suggest that this compound may have a more pronounced or prolonged effect at the target ion channels.
Signaling Pathway:
Caption: Mechanism of action of this compound.
Analytical Methodologies for Enantioselective Analysis
The stereoselective pharmacokinetic profile of ranolazine necessitates robust analytical methods for the separation and quantification of its enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for this purpose[11].
Experimental Protocol: Chiral HPLC-MS/MS Analysis
This protocol outlines a method for the enantioselective analysis of ranolazine in biological matrices, such as plasma[1].
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., ornidazole).
-
Add 50 µL of 1M NaOH.
-
Add 1 mL of methyl tert-butyl ether, vortex for 3 minutes, and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection (Positive Ion Mode):
Workflow for Chiral Analysis:
Sources
- 1. Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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(R)-Ranolazine: A Stereospecific Examination of its Pharmacological Profile
Abstract
Ranolazine, an antianginal agent, is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers. While the therapeutic benefits of the racemate are well-documented, a growing body of evidence indicates distinct and stereospecific pharmacological and pharmacokinetic profiles for each enantiomer. This in-depth technical guide delineates the unique pharmacological effects of (R)-ranolazine, moving beyond the generalized understanding of the racemic mixture. We will explore its differential pharmacokinetics, its specific interactions with cardiac ion channels, and its emerging metabolic effects. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis supported by experimental methodologies and field-proven insights to inform future research and development in cardiovascular therapeutics.
Introduction: The Significance of Chirality in Ranolazine's Therapeutic Action
In drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. Chiral molecules, like ranolazine, can exist as enantiomers – non-superimposable mirror images that can exhibit profound differences in their interaction with biological systems. Ranolazine is chemically described as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine acetamide and possesses a single chiral center.[1] The commercially available formulation, Ranexa®, is a racemic mixture containing equal amounts of (R)- and (S)-ranolazine.[2]
The primary mechanism of action of racemic ranolazine is the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[3][4] This inhibition leads to a reduction in intracellular sodium and subsequent calcium overload, particularly under ischemic conditions, thereby improving myocardial relaxation and reducing oxygen demand.[3][4] Additionally, ranolazine is known to inhibit the rapid component of the delayed rectifier potassium current (IKr), which contributes to its effect on the cardiac action potential.
While the racemate's efficacy is established, dissecting the individual contributions of the (R)- and (S)-enantiomers is paramount for a complete understanding of its therapeutic and potential adverse effects. This guide will specifically focus on the pharmacological nuances of the (R)-enantiomer.
Stereoselective Pharmacokinetics: The Journey of this compound in the Body
A pivotal aspect of understanding the stereospecific effects of this compound lies in its distinct pharmacokinetic profile compared to its (S)-counterpart. Preclinical studies in rats have demonstrated significant differences in the systemic exposure of the two enantiomers following oral administration of the racemic mixture.
A study on the stereoselective quantitative analysis of ranolazine in rat plasma and tissues revealed that the maximum plasma concentration (Cmax) and the area under the curve (AUC) of (R)-(+)-ranolazine were 2.05 and 2.72 times higher, respectively, than those of (S)-(−)-ranolazine. This indicates that this compound has a stronger absorption capability and a slower metabolism rate in rats. Consequently, there is a greater systemic exposure to the (R)-enantiomer when the racemic drug is administered.
Table 1: Comparative Pharmacokinetic Parameters of Ranolazine Enantiomers in Rats
| Parameter | (R)-(+)-Ranolazine | (S)-(−)-Ranolazine |
| Cmax (ng/mL) | Higher | Lower |
| AUC0-t (ng·h/mL) | Higher | Lower |
| Metabolism Rate | Slower | Faster |
Source: Adapted from Zhu et al. (2022).
This pharmacokinetic disparity is crucial as it implies that the physiological effects observed after administering racemic ranolazine may be disproportionately influenced by the (R)-enantiomer due to its higher and more sustained plasma concentrations.
Stereospecific Pharmacodynamics: Unraveling the Functional Differences
Emerging research has begun to shed light on the distinct pharmacological activities of the ranolazine enantiomers, moving beyond the assumption of equipotency.
Anti-anginal and Anti-ischemic Activity: The Role of the (S)-Enantiomer
Contrary to what might be expected from its higher plasma concentration, the (R)-enantiomer is not the primary driver of ranolazine's anti-anginal and anti-ischemic effects. Studies have indicated that the (S)-enantiomer displays stronger anti-anginal and anti-ischemic activities than both the (R)-enantiomer and the racemic mixture. This suggests a stereoselective interaction with the primary pharmacological targets responsible for these therapeutic benefits, namely the late sodium channels. While direct comparative IC50 values for the inhibition of INaL by the individual enantiomers are not extensively published, the observed difference in in-vivo activity points towards a higher affinity of the (S)-enantiomer for the channel.
Metabolic Effects: A Unique Contribution of this compound
A compelling and distinct pharmacological effect has been attributed to This compound in the realm of glucose metabolism . In preclinical models, the (R)-form has been shown to improve glucose levels in diabetic rats by preserving pancreatic β-cells and enhancing insulin secretion. This effect appears to be a unique characteristic of the (R)-enantiomer and is not as pronounced with the (S)-enantiomer or the racemate.
This finding opens up a new avenue for the potential therapeutic application of this compound beyond its cardiovascular indications, particularly in patients with comorbid diabetes and cardiovascular disease.
The differential effects of the ranolazine enantiomers are summarized in the following diagram:
Caption: Stereospecific profiles of (R)- and (S)-ranolazine.
Methodologies for Stereoselective Investigation
The elucidation of the stereospecific effects of this compound necessitates robust analytical and experimental protocols.
Chiral Separation of Ranolazine Enantiomers
The first critical step is the separation of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method.
Experimental Protocol: HPLC-Based Chiral Separation
-
Chromatographic System: An HPLC system equipped with a UV or mass spectrometric detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in varying ratios, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 270 nm) or mass spectrometry for higher sensitivity and selectivity.
-
Sample Preparation: Dissolve the racemic ranolazine standard in the mobile phase or a compatible solvent.
Causality: The choice of a polysaccharide-based CSP is based on its proven ability to form transient diastereomeric complexes with a wide range of chiral molecules, enabling their separation. The mobile phase composition is optimized to achieve the best balance between resolution and analysis time.
Caption: Workflow for the chiral separation of ranolazine enantiomers.
In Vitro Pharmacological Assessment
Once the enantiomers are isolated, their pharmacological activity can be assessed using various in vitro assays.
Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Inhibition
-
Cell Line: Use a stable cell line expressing the human cardiac sodium channel (Nav1.5) or the potassium channel (hERG) for studying INaL and IKr, respectively.
-
Cell Culture: Maintain the cells under standard cell culture conditions.
-
Electrophysiology Setup: A patch-clamp amplifier, a data acquisition system, and a microscope.
-
Recording Pipettes: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions: Prepare appropriate external and internal solutions to isolate the specific ion current of interest (INaL or IKr).
-
Experimental Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit the desired current.
-
Record baseline currents.
-
Perfuse the cells with increasing concentrations of this compound or (S)-ranolazine.
-
Record the currents at each concentration to determine the concentration-response relationship and calculate the IC50 value.
-
Causality: The patch-clamp technique allows for the direct measurement of ion flow across the cell membrane, providing a precise and quantitative assessment of the inhibitory effects of each enantiomer on specific ion channels.
Conclusion and Future Directions
The pharmacological profile of ranolazine is more complex than that of a single entity. The distinct pharmacokinetic and pharmacodynamic properties of its (R)- and (S)-enantiomers underscore the importance of stereospecific drug evaluation. While the (S)-enantiomer appears to be the primary contributor to the anti-anginal effects of the racemate, This compound exhibits a unique and potentially valuable metabolic effect on glucose regulation .
The higher systemic exposure of this compound following racemic administration suggests that its distinct pharmacological activities, including its metabolic benefits, may be clinically relevant. Future research should focus on:
-
Quantitative Pharmacological Comparison: A head-to-head comparison of the IC50 values of (R)- and (S)-ranolazine for the inhibition of INaL and IKr is needed to definitively quantify their stereoselective potencies.
-
Elucidation of Metabolic Mechanisms: Further investigation into the molecular mechanisms by which this compound improves glucose metabolism is warranted.
-
Clinical Evaluation of this compound: Given its favorable pharmacokinetic profile and unique metabolic effects, clinical studies evaluating the therapeutic potential of enantiomerically pure this compound, particularly in diabetic patients with cardiovascular disease, would be of significant interest.
By embracing a stereospecific approach to understanding ranolazine's pharmacology, the scientific community can unlock new therapeutic possibilities and optimize the clinical use of this important cardiovascular medication.
References
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Scirica, B. M., Morrow, D. A., Hod, H., Murphy, S. A., Belardinelli, L., Hedgepeth, C. M., ... & Braunwald, E. (2007). Effect of ranolazine, an antianginal agent with novel electrophysiological properties, on the incidence of arrhythmias in patients with non–ST-segment elevation acute coronary syndrome: results from the Metabolic Efficiency With Ranolazine for Less Ischemia in Non–ST-Elevation Acute Coronary Syndrome–Thrombolysis in Myocardial Infarction 36 (MERLIN-TIMI 36) randomized controlled trial. Circulation, 116(15), 1647-1652. [Link]
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Clarke, B., Wyatt, C. N., & McCormack, J. G. (1993). The effects of ranolazine on the contractile and metabolic responses of the isolated rat heart to ischaemia and reperfusion. British journal of pharmacology, 109(3), 857-864. [Link]
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A Technical Guide to the Discovery and Chiral Synthesis of (R)-Ranolazine
Foreword: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmacotherapy, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Ranolazine, a significant agent in the management of chronic stable angina, is a case in point. Marketed as a racemic mixture—an equal combination of its (R) and (S) enantiomers—the therapeutic and pharmacokinetic nuances of its individual stereoisomers present a compelling area of investigation for drug development professionals.[1][2] This guide provides an in-depth exploration of the (R)-enantiomer of ranolazine, from the scientific rationale for its isolation to detailed methodologies for its stereoselective synthesis and characterization. We will dissect the causality behind experimental choices, offering field-proven insights for researchers and scientists dedicated to advancing chiral drug development.
The Rationale for Isolating (R)-Ranolazine: A Stereoselective Advantage
Ranolazine exerts its primary antianginal effect by inhibiting the late inward sodium current (INaL) in cardiomyocytes.[1][3][4] This action mitigates the ionic imbalances that occur during myocardial ischemia, specifically reducing intracellular sodium and subsequent calcium overload, which in turn decreases ventricular wall tension and myocardial oxygen demand without significantly altering heart rate or blood pressure.[1][4]
While both enantiomers contribute to the activity of the racemic drug, preclinical studies have revealed critical stereoselective differences in their pharmacokinetic profiles. A pivotal study in rat models demonstrated that following oral administration of racemic ranolazine, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of (R)-(+)-ranolazine were 2.05 and 2.72 times higher, respectively, than those of (S)-(-)-ranolazine .[5] Furthermore, (R)-(+)-ranolazine exhibited a slower metabolism rate in major organs.[5] This enhanced systemic exposure and metabolic stability of the (R)-enantiomer provide a strong impetus for its development as a single-enantiomer drug, potentially offering a more predictable and sustained therapeutic effect.
Interestingly, racemic ranolazine has also been shown to improve glycemic control, significantly reducing glycosylated hemoglobin (HbA1c) levels in patients with type 2 diabetes.[6][7][8][9] This effect is attributed to the preservation of pancreatic β-cells and inhibition of glucagon secretion.[7] While this presents an additional therapeutic benefit, current research indicates this is a general effect of the ranolazine molecule rather than a specific activity of the (R)-enantiomer.[7][10] The primary driver for the specific investigation of this compound remains its superior pharmacokinetic profile.
Enantioselective Synthesis of this compound: A Convergent Strategy
The synthesis of enantiomerically pure this compound is most effectively achieved through a convergent approach. This strategy involves the separate synthesis of a chiral building block and an achiral partner, which are then coupled in the final step. The key to this process is the stereocontrolled preparation of the chiral epoxide or its corresponding chlorohydrin intermediate.
A retrosynthetic analysis reveals two primary fragments: the achiral N-(2,6-dimethylphenyl)piperazine-1-acetamide (3) and the chiral (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol (S-2) . The (S)-configuration of the chlorohydrin is required to yield the final (R)-configuration of ranolazine due to the nature of the SN2 coupling reaction.
Synthesis of the Achiral Fragment: N-(2,6-dimethylphenyl)piperazine-1-acetamide (3)
This two-step synthesis begins with the acylation of 2,6-dimethylaniline, followed by substitution with piperazine.
Step 2.1.1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (5) This step involves the straightforward acylation of 2,6-dimethylaniline with chloroacetyl chloride. The use of an aqueous sodium carbonate solution serves as an inexpensive and effective base to neutralize the HCl byproduct, driving the reaction to completion.
-
Protocol:
-
To a stirred solution of 2,6-dimethylaniline (9.6 g, 79 mmol) in toluene (150 mL), add a solution of sodium carbonate (8.2 g, 77 mmol) in water (75 mL).
-
Cool the biphasic mixture in an ice bath.
-
Add chloroacetyl chloride (10.5 g, 93 mmol) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture for 2.5 hours at room temperature.
-
Cool the mixture on ice to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide (5) .[11]
-
Step 2.1.2: Synthesis of N-(2,6-dimethylphenyl)piperazine-1-acetamide (3) The chloroacetamide intermediate is then reacted with an excess of piperazine. Piperazine acts as both the nucleophile and the base, though an additional inorganic base like potassium carbonate is often used to ensure complete reaction and minimize the formation of dimeric impurities.
-
Protocol:
-
Combine 2-chloro-N-(2,6-dimethylphenyl)acetamide (5) (e.g., 10 g, 50.8 mmol), piperazine (e.g., 13.1 g, 152.4 mmol, 3 eq.), and potassium carbonate (e.g., 10.5 g, 76.2 mmol) in a suitable solvent such as ethanol or toluene.
-
Heat the mixture to reflux (approx. 80-110°C depending on solvent) and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the achiral fragment (3) .
-
Synthesis of the Chiral Fragment via Chemo-Enzymatic Kinetic Resolution
The cornerstone of this enantioselective synthesis is the preparation of the enantiopure chlorohydrin (S-2) . While several asymmetric synthesis methods exist, chemo-enzymatic kinetic resolution offers a highly efficient and selective route.[11][12] This process involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate.
Step 2.2.1: Synthesis of Racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-yl butanoate (6) First, a racemic chlorohydrin is prepared by reacting 2-methoxyphenol with epichlorohydrin, followed by esterification.
-
Protocol (Esterification):
-
Dissolve racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-ol (2) (prepared from 2-methoxyphenol and epichlorohydrin) in an anhydrous solvent like dichloromethane.
-
Add butanoic anhydride (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12-18 hours until completion.
-
Perform an aqueous work-up, washing with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic butanoate ester (6) .
-
Step 2.2.2: Lipase-Catalyzed Kinetic Resolution of Ester (6) The key enantioselective step is the hydrolysis of the racemic ester (6) using an immobilized lipase. Lipases, such as Lipozym RM IM (from Rhizomucor miehei) or Novozym 435 (Candida antarctica lipase B), exhibit high enantioselectivity.[11] According to Kazlauskas' rule, lipases preferentially hydrolyze the ester of the (R)-alcohol faster, leaving the (S)-alcohol ester unreacted. However, in the synthesis of Ranolazine, the desired intermediate is the (S)-alcohol. Therefore, the reaction is stopped at approximately 50% conversion to isolate the unreacted (S)-ester and the produced (R)-alcohol. The isolated (S)-ester is then hydrolyzed to give the desired (S)-chlorohydrin.
-
Protocol (Kinetic Resolution):
-
Suspend the racemic butanoate ester (6) in a biphasic system of toluene and phosphate buffer (pH 7.0).
-
Add the immobilized lipase (e.g., Lipozym RM IM, ~10-20% w/w of substrate).
-
Stir the suspension vigorously at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress carefully using chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the product alcohol.
-
Stop the reaction at ~50% conversion by filtering off the immobilized enzyme (which can be washed and reused).
-
Separate the organic and aqueous layers. The organic layer contains the unreacted (S)-ester , and the aqueous layer contains the salt of the hydrolyzed (R)-acid .
-
Isolate the (S)-ester from the organic layer and hydrolyze it under basic conditions (e.g., with NaOH in methanol/water) to yield the enantiopure (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol (S-2) with high e.e.[11]
-
| Enzyme | Solvent | Enantioselectivity (E-value) |
| Lipozym RM IM | Toluene | >60 |
| Novozym 435 | Toluene | ~15 |
| Table 1: Comparison of Lipase Enantioselectivity in the Hydrolysis of Butanoate Ester (6). Data adapted from Moen et al., 2005.[11] |
Causality: The choice of Lipozym RM IM is justified by its significantly higher enantioselectivity (E-value) compared to Novozym 435 in this specific transformation, leading to a product with higher enantiomeric purity.[11] Toluene is an effective solvent as it provides good solubility for the substrate while allowing for a clean biphasic system for the enzymatic reaction.
Final Convergent Coupling Step
The final step is the SN2 reaction between the chiral chlorohydrin (S-2) and the achiral piperazine derivative (3) . The nucleophilic secondary amine of the piperazine ring displaces the chloride from the chiral secondary carbon. This reaction proceeds with inversion of configuration, meaning the (S)-chlorohydrin yields the this compound product.
-
Protocol:
-
Combine enantiopure (S)-2 (1.0 eq.), achiral fragment (3) (1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a solvent like methanol and toluene.[13]
-
Heat the mixture to reflux (e.g., 80-90°C) for 4-6 hours, monitoring by HPLC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol/tetrahydrofuran) to yield the final product as a white solid.[13]
-
Sources
- 1. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 2. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]
- 4. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. openheart.bmj.com [openheart.bmj.com]
- 7. Effect of Ranolazine Monotherapy on Glycemic Control in Subjects With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ranolazine on A1C and glucose levels in hyperglycemic patients with non-ST elevation acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Ranolazine on A1C and Glucose Levels in Hyperglycemic Patients With Non-ST Elevation Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
A Deep Dive into the Stereoisomers of Ranolazine: An In-depth Technical Guide for Researchers
Introduction: The Significance of Chirality in Pharmacology
In the realm of drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profound differences in their pharmacological and toxicological profiles. The human body, being a chiral environment, often interacts differently with each enantiomer of a racemic drug. This can manifest as variations in receptor binding, metabolic pathways, and ultimately, therapeutic efficacy and adverse effects. Ranolazine, a piperazine derivative approved for the treatment of chronic stable angina, is a chiral molecule administered as a racemic mixture of its (R)- and (S)-enantiomers.[1] This guide provides a comprehensive technical analysis of the fundamental differences between (R)-ranolazine and (S)-ranolazine, offering insights for researchers and professionals in drug development.
Pharmacodynamics: Unraveling the Stereoselective Interaction with Cardiac Ion Channels
Ranolazine's primary mechanism of action is the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[2] This late current is augmented during ischemic conditions and contributes to an increase in intracellular sodium, which in turn leads to calcium overload via the Na+/Ca2+ exchanger, impairing myocardial relaxation and increasing oxygen demand. By inhibiting INaL, ranolazine mitigates these detrimental effects without significantly altering heart rate or blood pressure.
While ranolazine is administered as a racemate, emerging evidence suggests that the two enantiomers may not contribute equally to its therapeutic effect. A key patent in the field indicates that non-racemic compositions of ranolazine are more potent inhibitors of the late sodium current than the racemic mixture itself.
Another critical aspect of ranolazine's pharmacodynamic profile is its interaction with the rapid delayed rectifier potassium current (IKr), encoded by the hERG gene. Inhibition of this current can lead to QT interval prolongation, a potential safety concern. Racemic ranolazine has been shown to inhibit IKr with an IC50 of approximately 8.03 to 11.5 µM.[3][4] Understanding the stereoselective inhibition of IKr by the individual enantiomers is crucial for a comprehensive safety assessment.
Below is a summary of the known inhibitory concentrations (IC50) of racemic ranolazine on key cardiac ion channels. A significant gap in the current literature is the lack of publicly available, direct comparative data for the individual (R)- and (S)-enantiomers.
| Target Ion Channel | IC50 (Racemic Ranolazine) | Putative Stereoselectivity |
| Late Sodium Current (INaL) | ~5.9 - 6.5 µM[3] | Non-racemic forms suggested to be more potent |
| Peak Sodium Current (INa) | ~244 - 294 µM | Data on individual enantiomers is lacking |
| Rapid Delayed Rectifier K+ Current (IKr) | ~8.03 - 11.5 µM[3][4] | Data on individual enantiomers is lacking |
Logical Framework for Differential Enantiomer Activity
The potential for differential activity between (R)- and (S)-ranolazine at the molecular level can be visualized as follows:
Caption: Differential binding of ranolazine enantiomers to target ion channels.
This diagram illustrates the hypothesis that (R)- and (S)-ranolazine may possess different binding affinities for their primary therapeutic target, the late sodium channel, and their primary off-target, the IKr potassium channel, leading to distinct contributions to the overall efficacy and safety profile of the racemic drug.
Pharmacokinetics and Metabolism: A Tale of Two Species
The pharmacokinetic profiles of ranolazine enantiomers exhibit striking species-dependent differences.
Stereoselective Pharmacokinetics in Preclinical Models (Rats)
Studies in rats have demonstrated significant stereoselectivity in the disposition of ranolazine enantiomers. Following oral administration of racemic ranolazine, the (R)-(+)-enantiomer exhibits a stronger absorption capability and a slower metabolism rate compared to the (S)-(-)-enantiomer.[2][5] This results in higher maximum plasma concentrations (Cmax) and a greater area under the curve (AUC) for this compound.[2] Tissue distribution studies in rats also show a higher concentration of this compound in various organs, including the heart, liver, and kidneys.[5]
| Pharmacokinetic Parameter | (R)-(+)-ranolazine vs (S)-(-)-ranolazine in Rats | Reference |
| Cmax | ~2.05 times higher for (R)-enantiomer | [2] |
| AUC0-t | ~2.72 times higher for (R)-enantiomer | [2] |
| Metabolism Rate | Slower for (R)-enantiomer | [5] |
| Tissue Distribution | Higher concentrations of (R)-enantiomer | [5] |
Lack of Stereoselectivity in Humans
In stark contrast to preclinical findings, pharmacokinetic studies in healthy human volunteers have shown that the plasma concentrations of (R)- and (S)-ranolazine are similar following oral administration of the racemic mixture. This lack of stereoselectivity in humans is a critical consideration when extrapolating preclinical data to clinical scenarios.
The Role of Metabolism in Stereoselectivity
Ranolazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[6] The observed stereoselective pharmacokinetics in rats are likely due to the differential metabolism of the enantiomers by rat hepatic enzymes. In vitro studies using rat liver microsomes have indeed shown enantioselective metabolism of ranolazine.
The absence of stereoselective pharmacokinetics in humans suggests that the human CYP3A4 and CYP2D6 enzymes metabolize both enantiomers at similar rates. While direct comparative studies on the stereoselective metabolism of ranolazine by human liver microsomes are not extensively published, studies on other drugs, such as lansoprazole, have shown that human CYP3A4 can exhibit stereopreference.[5][7] Further investigation into the specific interactions of ranolazine enantiomers with human CYP isoforms is warranted to fully elucidate the molecular basis for the observed pharmacokinetic profile in humans.
Caption: Species-dependent stereoselective metabolism of ranolazine.
Experimental Protocols: A Guide to Chiral Analysis and Pharmacodynamic Assessment
For researchers investigating the stereoselective properties of ranolazine, robust and validated analytical methods are essential.
Chiral Separation of Ranolazine Enantiomers by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the separation and quantification of (R)- and (S)-ranolazine in biological matrices.
Objective: To achieve baseline separation of (R)- and (S)-ranolazine for pharmacokinetic and metabolism studies.
Methodology:
-
Sample Preparation:
-
For plasma or tissue homogenates, perform a liquid-liquid extraction. A common method involves using methyl tert-butyl ether as the extraction solvent.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) is required. Chiralcel OD-RH columns have been shown to provide excellent resolution.[2]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate) is often effective. A typical ratio is 80:20 (v/v) acetonitrile:buffer.[2]
-
Flow Rate: A flow rate of 0.6 mL/min is a suitable starting point.[2]
-
Column Temperature: Maintain a constant temperature, for example, 25°C.
-
Injection Volume: Typically 10-20 µL.
-
-
Detection:
-
Tandem mass spectrometry (MS/MS) is the preferred detection method for its high sensitivity and specificity, especially for bioanalytical applications.
-
Use positive electrospray ionization (ESI) mode.
-
Monitor the mass transition of m/z 428.20 > 279.50 for both ranolazine enantiomers.[2]
-
Whole-Cell Patch-Clamp Analysis of Late Sodium Current Inhibition
To directly assess the pharmacodynamic differences between the enantiomers, a whole-cell patch-clamp assay is the gold standard for measuring the inhibition of INaL.
Objective: To determine the IC50 values of (R)- and (S)-ranolazine for the inhibition of INaL in a suitable cell line expressing the human cardiac sodium channel, Nav1.5.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the human Nav1.5 channel (e.g., HEK293 cells).
-
Culture the cells on glass coverslips suitable for microscopy and electrophysiology.
-
-
Solutions:
-
External Solution (in mM): 137 NaCl, 10 HEPES, 4 KCl, 1 MgCl2, 1 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (22-25°C) using a suitable amplifier and data acquisition system.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol to Elicit INaL:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing pulse to -20 mV for a duration of 200-500 ms.
-
The late sodium current is measured as the sustained inward current towards the end of the depolarizing pulse.
-
To enhance the late current for easier measurement, a pharmacological agent such as anemone toxin II (ATX-II) can be used.
-
-
Drug Application and Data Analysis:
-
Establish a stable baseline recording of INaL.
-
Perfuse the cell with increasing concentrations of this compound or (S)-ranolazine.
-
Allow the drug effect to reach a steady state at each concentration.
-
Measure the fractional block of INaL at each concentration relative to the baseline.
-
Fit the concentration-response data to the Hill equation to determine the IC50 and Hill coefficient.
-
Caption: Workflow for patch-clamp analysis of INaL inhibition.
Conclusion and Future Directions
While ranolazine is clinically used as a racemic mixture, a deeper understanding of the distinct properties of its (R)- and (S)-enantiomers is essential for a complete pharmacological profile. Preclinical studies in rats clearly demonstrate significant stereoselectivity in the pharmacokinetics of ranolazine, with the (R)-enantiomer showing higher exposure. However, this stereoselectivity is not observed in humans, likely due to differences in metabolic pathways.
The most significant knowledge gap remains in the comparative pharmacodynamics of the enantiomers. Quantifying the inhibitory potency of (R)- and (S)-ranolazine on the late sodium current and the IKr potassium current is a critical next step. Such studies would not only elucidate the relative contributions of each enantiomer to the therapeutic and potential proarrhythmic effects of racemic ranolazine but could also open avenues for the development of an enantiopure formulation with an improved therapeutic index. For researchers in the field, the application of robust chiral analytical methods and detailed electrophysiological assessments, as outlined in this guide, will be instrumental in advancing our understanding of this important anti-anginal agent.
References
- Antzelevitch, C., et al. (2004). Electrophysiologic effects of ranolazine, a novel anti-anginal agent with antiarrhythmic properties.
- Belardinelli, L., et al. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart, 92(Suppl 4), iv6-iv14.
- Antzelevitch, C., et al. (2011). Electrophysiological basis for the antiarrhythmic actions of ranolazine. Heart Rhythm, 8(8), 1281-1290.
- Fredj, S., et al. (2006). Ranolazine and late cardiac sodium current – a therapeutic target for angina, arrhythmia and more? British Journal of Pharmacology, 148(1), 1-3.
- Martin, R. L., et al. (2010). Ranolazine inhibition of hERG potassium channels: drug-pore interactions and reduced potency against inactivation mutants. British Journal of Pharmacology, 159(5), 1141-1152.
- Wang, W., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 46(35), 16547-16555.
- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-491.
-
FDA. (2019). Ranexa (ranolazine) Prescribing Information. Available at: [Link]
-
Bio-protocol. (2019). Whole-Cell Voltage-Clamp Recordings. Available at: [Link]
-
Axol Bioscience. Whole Cell Patch Clamp Protocol. Available at: [Link]
- Gintant, G., et al. (2016). The past, present and future of cardiac safety pharmacology. Journal of Pharmacological and Toxicological Methods, 81, 1-3.
- Hamill, O. P., et al. (1981).
- Li, X., et al. (2014). Characterization of T-5 N-oxide Formation as the First Highly Selective Measure of CYP3A5 Activity. Drug Metabolism and Disposition, 42(3), 334-342.
- Pearson, J. T., et al. (2016). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Chirality, 28(10), 684-690.
- de Albuquerque, M. C. C., et al. (2014). Enantioselective analysis of ranolazine and desmethyl ranolazine in microsomal medium using dispersive liquid–liquid microextraction and LC-MS/MS. Bioanalysis, 6(19), 2585-2595.
- Hasenfuss, G., & Maier, L. S. (2008). Mechanism of action of the new anti-ischemia drug ranolazine. Clinical Research in Cardiology, 97(4), 222-226.
- Sokolov, S., et al. (2013). Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine. Frontiers in Pharmacology, 4, 78.
- Miura, Y., & Kimura, T. (2003). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Xenobiotica, 33(7), 743-753.
- Stone, P. H. (2004). Ranolazine and other antianginal therapies in the era of the drug-eluting stent. JAMA, 292(24), 3019-3021.
- Wang, W., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46, 16547-16555.
- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-491.
Sources
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- 2. Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ranolazine inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]
- 7. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Ranolazine: A Targeted Approach to Cardiometabolic Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ranolazine, approved as a racemic mixture for the treatment of chronic stable angina, has demonstrated a compelling and multifaceted pharmacological profile that extends beyond its primary indication. Extensive preclinical and clinical research has illuminated its role as a late sodium current inhibitor and a modulator of cardiac metabolism. Emerging evidence now points towards a significant therapeutic potential in metabolic disorders, particularly type 2 diabetes, with preclinical data suggesting that these glucoregulatory effects may be predominantly attributable to the (R)-enantiomer. This guide provides a comprehensive technical overview of the scientific rationale, mechanistic underpinnings, and potential therapeutic applications of (R)-ranolazine, offering a roadmap for future research and development in the cardiometabolic space.
Introduction: Ranolazine - Beyond Angina
Ranolazine is a piperazine derivative that has been a valuable addition to the armamentarium for managing chronic stable angina.[1][2] Unlike traditional antianginal agents that primarily reduce myocardial oxygen demand by altering heart rate and blood pressure, ranolazine exerts its effects through a unique mechanism of action.[3][4] It is known to inhibit the late phase of the inward sodium current (INa) in cardiomyocytes.[5] This inhibition reduces the intracellular sodium and subsequent calcium overload that occurs during ischemia, thereby improving myocardial relaxation and reducing ventricular wall tension without significantly affecting hemodynamic parameters.[3]
While the antianginal properties are well-established, a growing body of evidence from both preclinical and clinical studies has revealed ranolazine's beneficial effects on glycemic control.[6] This has opened up exciting new avenues for its potential use in patients with comorbid cardiovascular disease and type 2 diabetes. Intriguingly, initial research into the stereochemistry of ranolazine suggests a functional divergence between its enantiomers, with the (S)-enantiomer thought to be primarily responsible for the antianginal effects, and the (R)-enantiomer for the metabolic benefits.[7] This guide will delve into the specific therapeutic potential of this compound, exploring its distinct pharmacology and promising applications.
The Enantiomeric Distinction: Unraveling the Role of this compound
Ranolazine is commercially available as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[2] However, stereoselectivity is a critical factor in pharmacology, as enantiomers can exhibit different pharmacokinetic, pharmacodynamic, and toxicological profiles.
A key study on the stereoselective pharmacokinetics of ranolazine in rats revealed significant differences between the two enantiomers. The (R)-(+)-enantiomer demonstrated a slower rate of metabolism and consequently higher concentrations in target tissues, including the liver, kidneys, and heart, compared to the (S)-(-)-enantiomer. This suggests that this compound has a more sustained presence in the body, which could contribute to its distinct therapeutic effects. While direct comparative studies on the pharmacological activities of the individual enantiomers are still emerging, patent literature indicates that both the racemate and the individual enantiomers are being explored for their insulin-secretion-enhancing properties.[8][9]
Potential Therapeutic Application: this compound in Type 2 Diabetes Mellitus
The most compelling potential application of this compound lies in the management of type 2 diabetes. Numerous studies on racemic ranolazine have consistently demonstrated its ability to improve glycemic control.
Mechanism of Action in Glycemic Control
The antihyperglycemic effect of ranolazine is believed to be multifactorial, targeting key aspects of glucose homeostasis. The primary proposed mechanism is the inhibition of glucagon secretion from pancreatic α-cells.[10][11] This is thought to occur through the blockade of the Nav1.3 sodium channel isoform, which is expressed in these cells.[10] By inhibiting this channel, ranolazine reduces the electrical activity of α-cells, leading to decreased glucagon release.[10] This, in turn, lowers hepatic glucose production and contributes to a reduction in both fasting and postprandial hyperglycemia.[1]
Furthermore, preclinical studies suggest that ranolazine may also have a direct protective effect on pancreatic β-cells. In a mouse model of streptozotocin-induced diabetes, ranolazine treatment was associated with preserved β-cell mass and enhanced glucose-stimulated insulin secretion.[12][13]
dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Proposed Mechanism of this compound in Glycemic Control"
Preclinical and Clinical Evidence (Racemic Ranolazine)
A substantial body of evidence from studies using the racemic mixture of ranolazine supports its glucoregulatory effects.
| Study Type | Model/Population | Key Findings | Reference(s) |
| Preclinical | Streptozotocin-induced diabetic mice | Reduced fasting plasma glucose and HbA1c; preserved β-cell mass; increased glucose-stimulated insulin secretion. | [13][14] |
| Preclinical | Rat and human pancreatic islets | Increased glucose-stimulated insulin secretion in a glucose-dependent manner. | [12] |
| Clinical Trial (TERISA) | Patients with type 2 diabetes and chronic stable angina | Significantly lower weekly angina frequency and sublingual nitroglycerin use with ranolazine vs. placebo. | [15] |
| Clinical Trial | Patients with type 2 diabetes on diet and exercise alone | Significant reduction in HbA1c, fasting glucose, and postprandial glucose with ranolazine monotherapy vs. placebo. | [4][10] |
| Meta-analysis | Multiple randomized controlled trials | Ranolazine improves HbA1c without increasing the risk of hypoglycemia. |
Experimental Protocols for Investigating this compound's Glucoregulatory Effects
To further elucidate the specific role of this compound, the following experimental approaches are recommended:
3.3.1. In Vitro Assessment of Pancreatic Islet Function
-
Objective: To determine the direct effects of this compound versus (S)-ranolazine on insulin and glucagon secretion from isolated pancreatic islets.
-
Methodology:
-
Isolate pancreatic islets from rodents or human donors.
-
Culture islets for 24-48 hours to allow for recovery.
-
Pre-incubate islets in a low-glucose buffer.
-
Incubate islets with varying concentrations of this compound, (S)-ranolazine, or racemic ranolazine in the presence of low and high glucose concentrations.
-
Collect the supernatant and measure insulin and glucagon concentrations using ELISA.
-
Normalize secretion to islet DNA or protein content.
-
3.3.2. Electrophysiological Analysis of Nav1.3 Channels
-
Objective: To characterize the stereoselective inhibition of Nav1.3 channels by ranolazine enantiomers.
-
Methodology:
-
Use a cell line stably expressing human Nav1.3 channels (e.g., HEK293 cells).
-
Perform whole-cell patch-clamp recordings to measure sodium currents.
-
Apply this compound and (S)-ranolazine at various concentrations and assess the inhibition of peak and late sodium currents.
-
Determine the IC50 values for each enantiomer to quantify their relative potencies.
-
Other Potential Therapeutic Applications
While the evidence is less developed, the unique pharmacological profile of ranolazine suggests other potential therapeutic avenues that may be specific to or enhanced by the (R)-enantiomer, particularly given its favorable pharmacokinetic profile.
Neuroprotection
Racemic ranolazine has shown neuroprotective effects in preclinical models of dementia and cognitive impairment.[5] These effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties in the central nervous system. Given that this compound exhibits a slower metabolism, it may achieve more sustained and potentially more effective concentrations in the brain, making it an interesting candidate for further investigation in neurodegenerative diseases.
Heart Failure with Preserved Ejection Fraction (HFpEF)
The ability of racemic ranolazine to improve diastolic function by reducing late INa and subsequent calcium overload makes it a logical candidate for the treatment of HFpEF. While clinical trials with the racemate have yielded mixed results, the potential for a more sustained effect with this compound warrants further investigation in this patient population with a high unmet medical need.
Future Directions and Conclusion
The therapeutic landscape of ranolazine is expanding beyond its initial indication for chronic angina. The accumulating evidence for its glucoregulatory effects, coupled with the pharmacokinetic advantages of the (R)-enantiomer, strongly suggests that this compound could be a promising therapeutic agent for type 2 diabetes and potentially other cardiometabolic and neurological disorders.
Future research should focus on head-to-head comparisons of the (R) and (S) enantiomers in robust preclinical models of diabetes, neurodegeneration, and heart failure. Elucidating the precise molecular interactions and signaling pathways modulated by each enantiomer will be crucial for optimizing their therapeutic potential. Ultimately, well-designed clinical trials investigating the efficacy and safety of this compound in these new indications will be necessary to translate these promising preclinical findings into novel therapies for patients.
References
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An In-Depth Technical Guide to the In Vitro Characterization of (R)-Ranolazine
Introduction
Ranolazine is an anti-anginal agent approved for the management of chronic stable angina, operating through a distinct mechanism that does not rely on altering hemodynamics like heart rate or blood pressure.[1][2] It is commercially available as a racemic mixture of its (R) and (S) enantiomers.[2][3] In drug development, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significant differences in pharmacology, pharmacokinetics, and toxicology.[4] Therefore, the isolated characterization of a single enantiomer, such as (R)-ranolazine, is a critical step in understanding its specific contribution to the therapeutic profile and identifying any unique liabilities.
This technical guide provides a comprehensive framework for the preclinical in vitro evaluation of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a logical, self-validating approach to the characterization cascade. We will explore the core experimental pathways for elucidating primary pharmacology, assessing critical safety liabilities, and profiling metabolic interactions. This document is intended for drug development scientists and researchers, offering both the "how" and the "why" behind each methodological choice to build a robust data package for this compound.
Section 1: Primary Pharmacological Assessment: Targeting the Late Sodium Current (INaL)
Scientific Rationale
The primary therapeutic mechanism of ranolazine is the inhibition of the late inward sodium current (INaL or late INa) in cardiomyocytes.[5][6] Under ischemic conditions, an increase in late INaL leads to an overload of intracellular sodium ([Na+]i). This, in turn, drives the Na+/Ca2+ exchanger to operate in reverse, causing a pathologic increase in intracellular calcium ([Ca2+]i).[7] This calcium overload impairs myocardial relaxation, increases diastolic wall tension, and consequently raises myocardial oxygen consumption, exacerbating the ischemic state.[1] this compound, by selectively inhibiting late INaL, mitigates this entire pathological cascade, making this target the cornerstone of its pharmacological characterization.[7][8] It is crucial to demonstrate not only potent inhibition of the late current but also selectivity over the peak INa, which is responsible for the action potential upstroke, to avoid unwanted conduction-slowing effects.[9]
Experimental Approach: Whole-Cell Patch Clamp Electrophysiology
To directly measure the effect of this compound on ion channel function, whole-cell patch clamp electrophysiology is the unequivocal gold standard. This technique offers unparalleled resolution, allowing for the precise measurement of ionic currents across the cell membrane in response to controlled voltage protocols. It enables the quantification of potency (IC50) and selectivity, which are essential parameters for pharmacological profiling.
Visualization: Patch Clamp Workflow for INaL Assessment
Caption: Workflow for determining this compound potency on the late sodium current (INaL).
Detailed Protocol: INaL Inhibition Assay
-
Cell System: Use a human cell line stably expressing the cardiac sodium channel, NaV1.5 (e.g., HEK293-NaV1.5). This provides a consistent and robust system.
-
Reagents & Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.
-
This compound Stock: Prepare a 10 mM stock solution in DMSO. Serially dilute in external solution to final concentrations.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a potential of -120 mV to ensure full channel availability.
-
Apply a long depolarizing voltage step (e.g., to -20 mV for 500 ms) every 10-15 seconds. This protocol allows for the separation of the transient peak current from the sustained late current.[10]
-
-
Experimental Procedure:
-
Record a stable baseline current for 3-5 minutes in the vehicle (external solution with 0.1% DMSO).
-
Sequentially perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM). Allow the current inhibition to reach steady-state at each concentration (typically 2-3 minutes).
-
-
Data Analysis:
-
Measure the peak INa amplitude within the first 5 ms of depolarization.
-
Measure the late INaL as the mean current during the final 50-100 ms of the depolarizing step.
-
Calculate the percentage of inhibition at each concentration relative to the baseline vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter Hill equation to determine the IC50 value.
-
Data Presentation and Interpretation
The primary outcome is a quantitative measure of potency and selectivity. The data should be summarized in a table for clarity.
| Current | This compound IC50 (µM) | Interpretation |
| Late INaL | 5 - 15 | This is the therapeutically relevant potency. Values in this range confirm the primary mechanism of action.[9] |
| Peak INa | > 200 | A high IC50 for the peak current demonstrates selectivity for the late current, a desirable safety feature.[9] |
A selectivity ratio (IC50 Peak INa / IC50 Late INaL) of >10-fold is a strong indicator of a favorable pharmacological profile.
Section 2: Safety Pharmacology - Assessing Proarrhythmic Risk via hERG Channel Inhibition
Scientific Rationale
A critical safety hurdle for many cardiovascular and non-cardiovascular drugs is off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel mediates the rapid delayed rectifier potassium current (IKr), which is essential for cardiac action potential repolarization.[11] Inhibition of hERG can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which is a known risk factor for the life-threatening arrhythmia Torsades de Pointes (TdP).[12] Ranolazine is known to inhibit IKr at therapeutic concentrations.[7][13] Therefore, precise quantification of this compound's potency against the hERG channel is a mandatory component of its in vitro characterization.
Experimental Approach: Automated Patch Clamp (APC)
While manual patch clamp is the gold standard, automated patch clamp (APC) platforms (e.g., QPatch, SyncroPatch) offer significantly higher throughput, making them ideal for safety screening.[12] These systems provide high-quality, reliable data comparable to manual methods and are widely accepted by regulatory agencies for hERG assessment.[12]
Visualization: Automated hERG Screening Workflow
Caption: High-throughput workflow for assessing hERG channel inhibition using automated patch clamp.
Detailed Protocol: hERG Inhibition APC Assay
-
Cell System: HEK293 cells stably expressing the hERG channel are the industry standard.[12]
-
Experimental Setup: Utilize an automated patch clamp system according to the manufacturer's instructions.
-
Voltage Protocol: A standard hERG step protocol is used. Typically, cells are held at -80 mV, depolarized to +20 mV to open and inactivate the channels, and then repolarized to -50 mV to elicit a large "tail" current as channels recover from inactivation. This tail current is the primary measurement.[10][12]
-
Controls:
-
Procedure:
-
After establishing a stable baseline, the test compound, this compound, is added in a cumulative or non-cumulative fashion across a range of concentrations (e.g., 0.1 to 100 µM).
-
-
Data Analysis:
-
The peak tail current amplitude at the -50 mV step is measured.
-
The percentage of inhibition is calculated for each concentration relative to the vehicle control.
-
Data are fitted to a Hill equation to determine the IC50 value.
-
Data Presentation and Interpretation
The key output is the hERG IC50 value, which must be contextualized against the on-target potency.
| Parameter | This compound Value (µM) | Interpretation |
| INaL IC50 | ~10 | Therapeutic Potency (from Section 1) |
| hERG (IKr) IC50 | ~12 | Safety Liability Potency[13][14] |
| Safety Margin | ~1.2 | (hERG IC50 / INaL IC50) |
A small safety margin, as is expected for ranolazine, does not automatically terminate development but signals the need for careful clinical monitoring of the QT interval. The known clinical profile of ranolazine shows a modest QT prolongation without a significant incidence of TdP, suggesting other ion channel effects may be protective.[1][13] This highlights the importance of integrating in vitro data with a broader understanding of the compound's complete pharmacology.
Section 3: Metabolic Profile & Drug-Drug Interaction (DDI) Potential
Scientific Rationale
The clinical safety and efficacy of a drug are heavily influenced by its metabolic fate. Ranolazine is extensively metabolized in the liver, primarily by Cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, by CYP2D6.[1][15] If this compound inhibits these or other major CYP enzymes, it could slow the metabolism of co-administered drugs, leading to potentially toxic accumulations—a phenomenon known as a drug-drug interaction (DDI).[16] Therefore, screening this compound for its inhibitory potential against key CYP isoforms is a regulatory expectation and a cornerstone of preclinical safety assessment.[16][17]
Experimental Approach: In Vitro CYP Inhibition Assay
The standard method involves incubating the test compound with human liver microsomes (HLM), which contain a rich complement of CYP enzymes.[18] Isoform-specific probe substrates are used, and the formation of their unique metabolites is measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reduction in metabolite formation in the presence of this compound indicates inhibition.
Visualization: DDI Assessment Logic
Caption: Decision-making flowchart for assessing the drug-drug interaction (DDI) potential of this compound.
Detailed Protocol: Multi-CYP Inhibition Assay
-
Test System: Pooled human liver microsomes (HLM) from multiple donors to average out genetic variability.
-
Enzyme Panel: A standard panel should be tested: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[16]
-
Procedure:
-
In a 96-well plate, combine HLM, phosphate buffer, and an isoform-specific probe substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).[18]
-
Add this compound across a range of concentrations (e.g., 0.1 to 50 µM). Include a vehicle control (no inhibitor) and a known positive control inhibitor for each isoform.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
Incubate for a short, defined time (e.g., 10-15 minutes) at 37°C. The time should be within the linear range of metabolite formation.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of probe substrate metabolite formed.
-
Calculate the IC50 value for each CYP isoform.
-
Data Presentation and Interpretation
Results are presented as IC50 values for each enzyme. Ranolazine is known to be a weak-to-moderate inhibitor of certain CYPs.[15][19]
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Potential for DDI |
| CYP1A2 | Phenacetin | >50 | Low |
| CYP2C9 | Diclofenac | >50 | Low |
| CYP2C19 | S-Mephenytoin | >50 | Low |
| CYP2D6 | Dextromethorphan | 15 - 30 | Moderate |
| CYP3A4 | Midazolam | 20 - 40 | Weak to Moderate |
These in vitro IC50 values are critical inputs for basic static models that compare the inhibitory potency to expected clinical plasma concentrations. If the ratio suggests a potential for in vivo inhibition, further clinical DDI studies are warranted.
Section 4: General Cellular Health Assessment
Scientific Rationale
A foundational step in any in vitro program is to assess the general cytotoxicity of a compound.[20][21] This is essential to ensure that the inhibitory effects observed in specific, target-based assays (like ion channel or CYP assays) are due to direct pharmacological interaction and not simply a consequence of the compound killing the cells. Establishing a therapeutic window—the concentration range where the drug is effective without being broadly toxic—is a primary goal.[22][23]
Experimental Approach: Multiplexed Viability/Cytotoxicity Assay
Modern approaches allow for multiplexing, where multiple parameters of cell health are measured from the same well. A common and robust combination is to measure intracellular ATP levels as an indicator of metabolic activity and cell viability, and the release of lactate dehydrogenase (LDH) into the culture medium as a marker of lost membrane integrity and cytotoxicity.[20]
Detailed Protocol: ATP/LDH Multiplex Assay
-
Cell System: A metabolically active, proliferating human cell line such as HepG2 (liver) or AC16 (cardiomyocyte) is suitable. It is often best to test in the same cell lines used for the primary assays.
-
Procedure:
-
Plate cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Treat cells with a broad concentration range of this compound (e.g., 0.1 to 200 µM) for a relevant duration (e.g., 24-48 hours).
-
Include a vehicle control (healthy cells) and a maximum lysis control (cells treated with a lysis agent).
-
-
Measurement:
-
Use a commercial multiplexing kit that combines reagents for both assays.
-
First, transfer a small aliquot of the cell culture supernatant to a new plate to measure LDH release (a colorimetric or fluorometric reaction).
-
Second, add the ATP detection reagent (which lyses the remaining cells and initiates a luminescent reaction) to the original cell plate.
-
Read both plates on a multi-mode plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (0% effect) and lysis (100% effect) controls.
-
Plot the percentage of viability (from ATP) and cytotoxicity (from LDH) against drug concentration.
-
Calculate the CC50 (50% cytotoxic concentration) or IC50 (50% reduction in viability).
-
Data Presentation and Interpretation
The cytotoxicity data provides the upper bound of concentrations that can be used for meaningful pharmacological experiments.
| Assay | Endpoint | This compound CC50 (µM) |
| Cell Viability | Intracellular ATP | >100 |
| Cytotoxicity | LDH Release | >100 |
A CC50 value significantly higher (>10-fold) than the pharmacologically active concentrations (e.g., INaL IC50) indicates a favorable in vitro therapeutic window and provides confidence that the observed on-target effects are specific.
Conclusion
The in vitro characterization of this compound requires a multi-faceted yet logically structured approach. This guide outlines a comprehensive pathway, beginning with the confirmation of its primary mechanism—selective inhibition of the late sodium current—and extending to the critical safety assessments of hERG channel blockade and potential for metabolic drug-drug interactions. By grounding each experimental step in clear scientific rationale, employing validated protocols, and interpreting the data in an integrated manner, researchers can build a robust preclinical data package. This foundational knowledge is indispensable for guiding informed decisions in the drug development process, ultimately defining the therapeutic potential and safety profile of this compound.
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An In-depth Technical Guide to the Solubility and Stability of (R)-ranolazine
Introduction
(R)-ranolazine, an active enantiomer of the anti-anginal agent ranolazine, operates via a unique mechanism by inhibiting the late inward sodium current in cardiac cells. This mode of action distinguishes it from traditional anti-anginal drugs, which primarily reduce myocardial oxygen demand by altering heart rate or blood pressure.[1][2] The therapeutic efficacy and safety of a drug substance are intrinsically linked to its physicochemical properties, with solubility and stability being paramount. This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound, drawing upon available data for the racemic mixture, as pharmacokinetic studies have indicated similarity between the enantiomers.[3][4] This document is intended for researchers, scientists, and drug development professionals to support formulation development, analytical method validation, and regulatory submissions.
Part 1: Solubility Profile of this compound
A thorough understanding of a compound's solubility is fundamental to developing bioavailable drug products. Ranolazine, a Biopharmaceutics Classification System (BCS) Class II drug, is characterized by low solubility and high permeability.[5][6] Its solubility is markedly pH-dependent, a critical factor for oral dosage form design.[5][7]
Aqueous and Organic Solubility
This compound exhibits a wide range of solubilities in different solvent systems. While very slightly soluble in water, its solubility increases in organic solvents.[3][4][8] The hydrochloride salt form is often used to improve aqueous solubility.[9][10]
| Solvent | Solubility | Form | Reference |
| Water | Very slightly soluble (<1 mg/mL) | Free Base | [3][4][8] |
| Dichloromethane | Soluble | Free Base | [4][8] |
| Methanol | Soluble | Free Base | [4][8] |
| Dimethylformamide (DMF) | ~20 mg/mL | Hydrochloride | [9][10] |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | Hydrochloride | [9][10] |
| Phosphate Buffered Saline (PBS) pH 7.2 | ~10 mg/mL | Hydrochloride | [9][10] |
| Tetrahydrofuran | Sparingly soluble | Free Base | [3][4][8] |
| Ethanol | Sparingly soluble | Free Base | [3][4][8] |
| Acetonitrile | Sparingly soluble | Free Base | [3][4][8] |
| Acetone | Sparingly soluble | Free Base | [3][4][8] |
pH-Dependent Solubility Profile
The aqueous solubility of ranolazine is highly dependent on pH, which is a crucial consideration for its absorption throughout the gastrointestinal tract.[7] The molecule contains a piperazine ring, which can be protonated at lower pH values, leading to increased solubility.
| pH Range | Solubility Description | Reference |
| < 4.40 | Freely soluble | [8] |
| 4.82 - 5.01 | Soluble | [8] |
| 5.25 | Sparingly soluble | [8] |
| 5.76 - 6.29 | Slightly soluble | [8] |
| > 6.99 | Very slightly soluble | [8] |
This pH-dependent solubility presents a challenge for sustained-release formulations, as the drug's release profile can vary significantly as it transits from the acidic environment of the stomach to the more neutral pH of the intestines.[7]
Enhancing Solubility
Given the low aqueous solubility of ranolazine, various formulation strategies have been explored to enhance its dissolution and bioavailability. These include the use of solid dispersions with hydrophilic polymers and the formation of co-crystals.[5][6][11][12][13] For instance, solid dispersions with Soluplus® have been shown to increase the solubility of ranolazine by up to 10-fold.[11][12] Co-crystals with nicotinamide have also demonstrated enhanced solubility, particularly in basic pH environments.[5][6]
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of this compound in various media.
Objective: To determine the saturation solubility of this compound in different aqueous buffers and organic solvents.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)
-
Selected organic solvents (e.g., Methanol, Acetonitrile, DMSO)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of this compound API to a series of scintillation vials.
-
Add a known volume of each test solvent/buffer to the respective vials.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Profile of this compound
Evaluating the stability of a drug substance is a critical component of drug development, ensuring its quality, safety, and efficacy over its shelf life. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate degradation pathways and develop stability-indicating analytical methods. Ranolazine has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[14][15][16][17][18][19]
| Stress Condition | Observation | Identified Degradants | Reference |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Significant degradation | DP-1, DP-2, DP-3 | [14][15] |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Degradation observed; some studies report stability | - | [14][15][16][17] |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation | DP-OX1 (N-oxide), DP-OX2 (Di N-oxide) | [14][15][18][20] |
| Thermal (e.g., 60°C) | Generally stable | - | [16][21] |
| Photolytic (e.g., UV light) | Generally stable | - | [16][21] |
Note: The stability to base hydrolysis appears to be contradictory across different studies, which may be due to variations in experimental conditions.
The primary sites of degradation under oxidative stress are the nitrogen atoms in the piperazine ring, leading to the formation of N-oxides.[14][15][18] Acid hydrolysis can lead to cleavage of the amide bond and other structural modifications.[14][15]
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on this compound.
Objective: To investigate the degradation of this compound under various stress conditions and to support the development of a stability-indicating analytical method.
Materials:
-
This compound API
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).[16]
-
Acid Degradation: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60-80°C) for a specified time (e.g., 4 hours).[16] Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Degradation: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature or heat it for a specified time (e.g., 4 hours).[16] Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 4 hours).[16]
-
Thermal Degradation: Store the solid API and a solution of the API at an elevated temperature (e.g., 80°C) for a specified period (e.g., 6 hours).[16]
-
Photolytic Degradation: Expose the solid API and a solution of the API to UV light (e.g., 1.2 million lux hours) in a photostability chamber.[16]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method, preferably with mass spectrometric detection to aid in the identification of degradation products.
Caption: Workflow for Forced Degradation Study.
Conclusion
This technical guide has synthesized the available data on the solubility and stability of this compound. The pH-dependent solubility and susceptibility to oxidative and hydrolytic degradation are key physicochemical characteristics that must be carefully considered during the development of robust and effective drug products. The provided experimental protocols offer a foundation for researchers to conduct their own investigations and further refine the understanding of this important therapeutic agent. A thorough characterization of these properties is essential for ensuring the quality, safety, and efficacy of this compound formulations.
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A Technical Guide for the Preliminary Investigation of (R)-Ranolazine's Biological Activity: Deconvoluting Enantiomer-Specific Pharmacology
An In-Depth Technical Guide
Executive Summary
Ranolazine is a well-established anti-anginal agent, approved for clinical use as a racemic mixture of its (R) and (S) enantiomers.[1][2][3] Its primary mechanism of action involves the inhibition of the late inward sodium current (I_Na,late_), which mitigates ischemia-induced intracellular sodium and calcium overload, thereby reducing myocardial wall tension without significant hemodynamic effects.[4][5][6] While the pharmacology of the racemate is well-documented, a critical ambiguity exists regarding the specific contributions of the individual enantiomers to the drug's overall therapeutic profile.
Contradictory reports in the literature—with some suggesting a functional separation wherein the (S)-enantiomer possesses the primary anti-anginal activity and the (R)-enantiomer may be responsible for other effects, and others implying both enantiomers contribute to I_Na,late_ inhibition—underscore a significant knowledge gap.[2][7] This guide provides a comprehensive framework for the preliminary research required to definitively characterize the biological activity of (R)-ranolazine. We present a logical, multi-tiered investigational plan, from foundational ion channel profiling to functional assessments in cellular and organ-level models, designed to elucidate the specific pharmacodynamic and potential metabolic effects of the (R)-enantiomer. The protocols and workflows herein are designed for drug development professionals and researchers, providing the technical depth necessary to systematically deconvolve the pharmacology of this specific stereoisomer.
Introduction: The Ranolazine Enantiomer Question
Racemic Ranolazine: A Clinically Established Anti-Anginal Agent
Racemic ranolazine is approved in the United States and Europe as a second-line treatment for chronic stable angina.[5][8] Unlike traditional anti-anginal drugs that primarily reduce myocardial oxygen demand by altering heart rate or blood pressure, ranolazine exerts its effects through a unique metabolic and ion-channel-based mechanism.[9] The cornerstone of its action is the potent inhibition of I_Na,late.[6][10] During myocardial ischemia, the I_Na,late_ is enhanced, leading to an accumulation of intracellular sodium. This sodium overload drives the sodium-calcium exchanger (NCX) to operate in its reverse mode, importing calcium into the cell.[5][10] The resulting calcium overload is a key driver of ischemic injury, causing diastolic dysfunction, increased wall stiffness, and electrical instability.[10] By inhibiting I_Na,late_, ranolazine interrupts this pathological cascade, reducing calcium overload and improving myocardial relaxation and function.[4][11]
The Enantiomeric Ambiguity
Ranolazine is administered as a racemate, containing equal parts (R)- and (S)-ranolazine.[1][3] This is a critical detail, as stereoisomers can possess markedly different pharmacological, pharmacokinetic, and toxicological properties. The existing literature presents a conflicting picture regarding the specific roles of each enantiomer.
-
Hypothesis of Functional Separation: One report from a chemo-enzymatic synthesis study explicitly states that the (S)-enantiomer is responsible for the anti-anginal activity, while this compound is noted for its use in treating diabetes.[7] This suggests a clear and distinct separation of biological functions.
-
Hypothesis of Shared Activity: In contrast, other pharmacological reviews state that both the (R)- and (S)-enantiomeric forms inhibit I_Na,late_, implying a shared contribution to the primary anti-anginal mechanism.[2]
This fundamental discrepancy prevents a complete understanding of ranolazine's pharmacology and hinders any potential development of an enantiopure formulation that might offer an improved therapeutic index. A systematic, preliminary investigation is therefore essential.
Hypothesis Framework for this compound
To resolve this ambiguity, a research program must be structured around a clear set of scientific questions. We propose the following core hypotheses to be tested:
-
This compound has negligible inhibitory activity on the cardiac late sodium current (I_Na,late_) at clinically relevant concentrations. This hypothesis aligns with the functional separation theory and would be tested via direct electrophysiological measurements.
-
This compound does not significantly inhibit the rapid delayed-rectifier potassium current (I_Kr_). The racemate is known to inhibit I_Kr_, leading to modest QT prolongation.[5][12] Determining the (R)-enantiomer's contribution is critical for its safety profile.
-
This compound directly modulates myocardial energy metabolism, shifting substrate preference from fatty acid oxidation toward glucose oxidation. This would provide a mechanistic basis for the reported anti-diabetic effects.[7]
Core Pharmacodynamic Investigation: Ion Channel Profiling
Rationale
The foundational step in characterizing any cardioactive compound is to define its interaction with key cardiac ion channels. The potency of this compound against I_Na,late_ and I_Kr_ must be quantified to understand its potential contribution to both the efficacy and the safety profile of the racemic mixture. Whole-cell patch-clamp electrophysiology remains the gold-standard methodology for this purpose, providing precise, quantitative data on channel inhibition.[13]
Experimental Workflow: Ion Channel Characterization
The following diagram outlines a comprehensive workflow for assessing the effects of this compound on cardiac ion channels.
Caption: Pathological cascade of myocardial ischemia and the investigative target for this compound.
Protocol 2: In Vitro Ischemia-Reperfusion Model using a Langendorff Apparatus
I. Objective: To evaluate the ability of this compound to preserve myocardial mechanical function during simulated ischemia and reperfusion in an isolated rat heart.
II. Materials:
-
Animals: Male Sprague-Dawley rats (300-350 g).
-
Apparatus: Langendorff perfusion system with a pressure transducer and intraventricular balloon.
-
Perfusion Buffer: Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂.
-
Test Compounds: this compound, (S)-ranolazine, and racemic ranolazine.
III. Methodology:
-
Heart Isolation: Anesthetize the rat and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion at a constant pressure (e.g., 75 mmHg).
-
Instrumentation: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Stabilization: Allow the heart to stabilize for 20 minutes with continuous perfusion.
-
Pre-treatment: Perfuse hearts for 15 minutes with buffer containing either vehicle (control), this compound (e.g., 10 µM), (S)-ranolazine (10 µM), or racemic ranolazine (10 µM).
-
Global No-Flow Ischemia: Stop perfusion completely for 30 minutes to induce global ischemia.
-
Reperfusion: Restore perfusion (with the same pre-treatment drug) for 60 minutes.
-
Data Acquisition: Continuously record Left Ventricular Developed Pressure (LVDP), Left Ventricular End-Diastolic Pressure (LVEDP), and Heart Rate throughout the protocol. Collect coronary effluent at baseline and during reperfusion to measure Lactate Dehydrogenase (LDH) release as a marker of cell injury.
IV. Data Analysis & Endpoints:
-
Primary Endpoint: Recovery of LVDP at the end of reperfusion, expressed as a percentage of the pre-ischemic baseline.
-
Secondary Endpoints:
-
Increase in LVEDP during ischemia and reperfusion (an index of diastolic stiffness).
-
Total LDH release during reperfusion.
-
-
Statistical Analysis: Compare the outcomes for each drug-treated group against the vehicle control group using an appropriate statistical test (e.g., ANOVA).
Investigating Potential Metabolic Activity
Rationale
To directly test the hypothesis that this compound has a distinct metabolic effect, it is necessary to measure its impact on the heart's primary energy substrates: fatty acids and glucose. [7]Early studies on racemic ranolazine suggested it could inhibit fatty acid oxidation, thereby promoting more oxygen-efficient glucose oxidation. [14][15]By using radiolabeled substrates, we can precisely quantify these metabolic fluxes.
Protocol 3: Assessment of Myocardial Substrate Utilization
I. Objective: To determine the effect of this compound on the rates of glycolysis, glucose oxidation, and palmitate (fatty acid) oxidation in isolated working rat hearts.
II. Materials:
-
Apparatus: Isolated working heart perfusion system.
-
Radiolabeled Substrates: [5-³H]glucose, [U-¹⁴C]glucose, and [9,10-³H]palmitate pre-bound to albumin.
-
Perfusion Buffer: Krebs-Henseleit buffer containing a physiological mix of substrates (e.g., glucose, lactate, palmitate).
-
Test Compounds: this compound, (S)-ranolazine.
III. Methodology:
-
Heart Preparation: Isolate rat hearts and mount them on a working heart apparatus, which allows the heart to pump buffer from the left atrium to the aorta against a workload.
-
Perfusion: Perfuse hearts with buffer containing the mixture of radiolabeled substrates and either vehicle or a test compound (e.g., 10 µM this compound).
-
Sample Collection:
-
To measure glycolysis , collect the total coronary effluent over the perfusion period and measure the rate of ³H₂O production from [5-³H]glucose.
-
To measure glucose oxidation , collect the ¹⁴CO₂ produced from [U-¹⁴C]glucose, which is released as a gas from the perfusion buffer.
-
To measure fatty acid oxidation , collect the ³H₂O produced from [9,10-³H]palmitate.
-
-
Data Analysis: Calculate the metabolic flux rates (in µmol/min/g dry weight) for each pathway. Compare the rates in the drug-treated groups to the vehicle control.
Data Presentation: Expected Metabolic Flux Data
| Treatment Group | Glycolysis Rate | Glucose Oxidation Rate | Palmitate Oxidation Rate | P/G Oxidation Ratio |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
| This compound | ↑ | ↑↑ | ↓↓ | ↓↓↓ |
| (S)-Ranolazine | ↔ | ↔ | ↔ | ↔ |
(Arrow notation indicates expected change relative to vehicle control: ↔ no change, ↑ increase, ↓ decrease. The magnitude of the change is illustrative.)
An outcome where this compound significantly decreases the palmitate-to-glucose oxidation ratio would provide strong evidence for a direct metabolic mechanism of action, distinct from the (S)-enantiomer.
Summary and Future Directions
This technical guide outlines a rigorous, multi-step approach to the preliminary investigation of this compound's biological activity. By progressing from molecular-level ion channel analysis to functional assessment in isolated organs and detailed metabolic profiling, this research plan will systematically address the current ambiguities in the scientific literature.
The successful execution of these protocols will yield definitive data on the specific contributions of the (R)-enantiomer to the pharmacological profile of racemic ranolazine.
-
If this compound proves to be largely inactive at cardiac ion channels but possesses significant metabolic modulating effects, this would validate the hypothesis of functional separation. [7]Future research should then focus on its potential as a targeted therapy for conditions like diabetic cardiomyopathy, where metabolic dysregulation is a central pathological feature.
-
If this compound demonstrates significant, albeit potentially less potent, activity on I_Na,late_ and I_Kr_, this would indicate that both enantiomers contribute to the overall effect of the racemate.
Ultimately, this foundational research is a prerequisite for any further development, providing the clarity needed to guide rational drug design and explore new therapeutic applications for this unique molecule.
References
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Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2006). Inhibition of the Late Sodium Current as a Potential Cardioprotective Principle: Effects of the Late Sodium Current Inhibitor Ranolazine. Heart, 92(Suppl 4), iv6–iv14. [Link]
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Patel, K., & Williams, M. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association, 5(3), e003196. [Link]
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Tsuji, Y., & Zipes, D. P. (2025). Ranolazine. In StatPearls. StatPearls Publishing. [Link]
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Belardinelli, L., Shryock, J. C., & Fraser, H. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart (British Cardiac Society), 92 Suppl 4(Suppl 4), iv6–iv14. [Link]
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CVPharmacology. (n.d.). Late Sodium Current Blocker (Ranolazine). Retrieved from [Link]
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IJNRD. (2022). A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. International Journal of Novel Research and Development, 7(6). [Link]
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Dr.Oracle. (n.d.). What is the role of Ranolazine (ranolazine) in cardioprotection, particularly in patients with chronic angina?. [Link]
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Dhalla, A. K., & Waters, D. D. (2010). Ranolazine: A New Approach to Treating an Old Problem. Texas Heart Institute Journal, 37(6), 643–647. [Link]
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Slideshare. (2023). Screening model of antianginal drugs. [Link]
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Wikipedia. (n.d.). Ranolazine. Retrieved from [Link]
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PharmaCompass. (n.d.). Ranolazine. Retrieved from [Link]
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Li, Y. J., Zhang, L., & Li, Y. (2016). Assessment of the Anti-anginal Effect of Tetramethylpyrazine Using Vasopressin-Induced Angina Model Rats. Biological & Pharmaceutical Bulletin, 39(8), 1370–1373. [Link]
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ResearchGate. (2024). Screening Methods for the Evaluation of Antianginal Agents. ResearchGate. [Link]
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De Vecchis, R., & Ariano, C. (2021). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Journal of Clinical Medicine, 10(11), 2297. [Link]
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RxList. (n.d.). Ranexa (Ranolazine). Retrieved from [Link]
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Banyasz, T., Horvath, B., & Virag, L. (2020). Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Frontiers in Pharmacology, 11, 497. [Link]
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Antzelevitch, C., & Belardinelli, L. (2014). Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine. Heart Rhythm, 11(5), 896–904. [Link]
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Shryock, J. C., & Belardinelli, L. (2007). Inhibition of late sodium current to reduce electrical and mechanical dysfunction of ischaemic myocardium. British Journal of Pharmacology, 153(Suppl 1), S113–S123. [Link]
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Antzelevitch, C., & Zygmunt, A. C. (2004). Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects. British Journal of Pharmacology, 142(8), 1265–1274. [Link]
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Antzelevitch, C., & Zygmunt, A. C. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties. Circulation, 110(8), 904–910. [Link]
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Molecular Devices. (2018, August 13). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR [Video]. YouTube. [Link]
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Al-Sabbagh, A., & El-Dahdouh, M. (2013). Safety and Efficacy of Ranolazine for the Treatment of Chronic Angina Pectoris. Cardiology Research, 4(4-5), 125–133. [Link]
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Camm, A. J., & Kaski, J. C. (2014, April 28). Antianginal agents: Beneficial effects of Ranolazine [Video]. YouTube. [Link]
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Moen, A. R., et al. (2005). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Tetrahedron: Asymmetry, 16(1), 47-51. [Link]
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Antzelevitch, C., & Zygmunt, A. C. (2004). Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties. Circulation, 110(8), 904-910. [Link]
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Nánási, P., et al. (2023). Selective Inhibition of Cardiac Late Na+ Current Is Based on Fast Offset Kinetics of the Inhibitor. International Journal of Molecular Sciences, 24(17), 13203. [Link]
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Methodological & Application
Introduction: The Strategic Importance of Enantioselectivity for Ranolazine
An Application Note for the Asymmetric Synthesis of (R)-Ranolazine
Ranolazine is a significant therapeutic agent approved for the management of chronic stable angina pectoris.[1] It operates through a unique mechanism, distinct from traditional anti-anginal drugs, by inhibiting the late sodium current (INaL) in cardiac cells.[1] This action reduces intracellular sodium and calcium overload, thereby improving myocardial relaxation and reducing oxygen consumption without altering heart rate or blood pressure.[1]
Chemically, ranolazine possesses a single stereocenter, meaning it exists as a pair of enantiomers, (R)- and (S)-ranolazine. While it is often marketed as a racemic mixture (equal parts of both enantiomers), the synthesis of enantiomerically pure forms is of paramount importance in modern drug development.[1] Enantioselective synthesis allows for the detailed investigation of the pharmacological and toxicological profiles of each isomer individually, a critical step in optimizing therapeutic efficacy and minimizing potential side effects. Although studies have indicated only slight differences in the efficacy of the R- and S-enantiomers for receptor binding, the ability to produce a single, pure enantiomer is a hallmark of a robust and well-controlled manufacturing process.[2]
This application note details a robust and efficient chemo-enzymatic protocol for the chiral synthesis of this compound. The strategy is built upon a convergent synthesis, a powerful approach where complex molecular fragments are prepared separately and then combined in the final stages. This method is often superior to linear synthesis in terms of overall yield and flexibility. The key to establishing the required stereochemistry in this protocol is an enzymatic kinetic resolution step, which leverages the high stereoselectivity of lipases to isolate the necessary chiral building block with high enantiomeric purity.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is approached through a convergent strategy, which involves the preparation of two key intermediates: an achiral piperazine derivative and a chiral chlorohydrin. These two fragments are then coupled to form the final molecule. This approach enhances efficiency by allowing for the parallel and optimized synthesis of each component.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of the Achiral Building Block
The first key intermediate is the achiral piperazine side chain, 1-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine (3 ). This is accomplished in a two-step process starting from commercially available 2,6-dimethylaniline.
Protocol 1.1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide (5)
This step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride. The use of a base like sodium carbonate is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethylaniline (e.g., 9.6 g, 79 mmol) in toluene (150 mL).[2]
-
Base Addition: Prepare a solution of sodium carbonate (8.2 g, 77 mmol) in water (75 mL) and add it to the toluene solution.
-
Acylation: Add chloroacetyl chloride (10.5 g, 93 mmol) dropwise to the biphasic mixture while stirring vigorously. The reaction is exothermic; maintain the temperature at approximately 25°C.
-
Reaction Monitoring: Stir the mixture for 2.5 hours at 25°C.[2] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture on an ice bath. The solid product will precipitate.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide (5 ) as a white solid. An expected yield is approximately 75%.[3]
Protocol 1.2: Synthesis of 1-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine (3)
This is a nucleophilic substitution reaction where piperazine displaces the chloride from intermediate 5 . A large excess of piperazine is used to minimize the formation of undesired double-alkylation impurities.
-
Reaction Setup: Dissolve piperazine hexahydrate (e.g., 58.3 g, 0.3 mol) in ethanol (230 mL) in a round-bottom flask equipped with a reflux condenser.[4]
-
Substrate Addition: Add the previously synthesized 2-chloro-N-(2,6-dimethylphenyl)acetamide (5 ) (e.g., 50.0 g, 0.25 mol) to the solution.[4]
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.[4] Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to room temperature and filter to remove piperazine salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Add water (80 mL) to the residue and extract the product into dichloromethane (3 x 100 mL).[4]
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the desired achiral intermediate 3 . The expected yield is approximately 63%.[4]
Part 2: Chemo-Enzymatic Synthesis of the Chiral Building Block
The cornerstone of this chiral synthesis is the preparation of enantiopure (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol ((S)-2 ). This is achieved through the highly selective enzymatic kinetic resolution of a racemic ester.
Protocol 2.1: Synthesis of Racemic 1-(2-methoxyphenoxy)-3-chloropropan-2-ol butanoate (rac-6)
First, a racemic chlorohydrin is synthesized and then esterified to prepare the substrate for the enzyme.
-
Epoxide Formation: Synthesize 1-(2-methoxyphenoxy)-2,3-epoxypropane from 2-methoxyphenol (guaiacol) and epichlorohydrin using sodium hydroxide in a water/toluene system.[5][6]
-
Epoxide Opening: The resulting epoxide is opened regioselectively with a chloride source, such as lithium chlorocuprate, to produce racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-ol (rac-2 ).[2]
-
Esterification: The racemic alcohol (rac-2 ) is then esterified. Dissolve rac-2 in a suitable organic solvent (e.g., toluene). Add butanoic anhydride and a catalytic amount of dimethylaminopyridine (DMAP). Stir at room temperature until the reaction is complete (monitored by TLC) to yield the racemic butanoate ester (rac-6 ).[2]
Protocol 2.2: Enzymatic Kinetic Resolution of rac-6
This step exploits the ability of a lipase to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. This separation is the source of the chirality for the final product.
-
Enzyme Selection: Immobilized lipase B from Candida antarctica (Novozym 435) is highly effective for this resolution.[2][3]
-
Reaction Setup: Prepare a biphasic system. In a temperature-controlled vessel, add the racemic butanoate (rac-6 ) to a mixture of toluene and a phosphate buffer (e.g., 0.2 M, pH 7.0).
-
Enzymatic Hydrolysis: Add Novozym 435 to the mixture. Maintain the temperature at 30°C and stir vigorously to ensure good mixing between the organic and aqueous phases.
-
Monitoring Enantiomeric Excess (ee): The reaction progress must be carefully monitored. Periodically take samples from the organic layer and analyze the enantiomeric excess (ee) of both the remaining ester and the alcohol product using chiral gas chromatography (GC) or HPLC.[3] The goal is to stop the reaction at approximately 50% conversion, which theoretically provides the highest possible ee for both the unreacted substrate and the product.
-
Separation: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and potentially reused). Separate the organic and aqueous layers.
-
Isolation:
-
The organic layer contains the unreacted ester, which will be enriched in one enantiomer (e.g., (R)-6 ).
-
The aqueous layer contains the alcohol product, enriched in the other enantiomer (e.g., (S)-2 ).
-
Extract the aqueous layer with an organic solvent like tert-butyl methyl ether (t-BuOMe) to isolate the chiral alcohol.[3]
-
Protocol 2.3: Hydrolysis to (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol ((S)-2)
To obtain the required (S)-enantiomer of the chlorohydrin, the (R)-ester from the resolution step is hydrolyzed.
-
Base Hydrolysis: The isolated, enantiomerically enriched ester (R)-6 is hydrolyzed using a standard base-catalyzed procedure (e.g., with NaOH in a methanol/water mixture).
-
Workup and Purification: After the reaction is complete, neutralize the mixture and extract the product, (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol ((S)-2 ), with an organic solvent. Purify by column chromatography if necessary. An enantiomeric excess of >96% can be achieved.[2]
Part 3: Convergent Synthesis of this compound
This final step couples the two prepared intermediates. It is a nucleophilic substitution where the secondary amine of the piperazine ring on intermediate 3 attacks the primary carbon bearing the chlorine atom on the chiral intermediate (S)-2 , proceeding via an epoxide intermediate in situ.
-
Reaction Setup: In a reaction flask, combine the achiral intermediate 3 (e.g., 3.1 g, 0.012 mol), the chiral chlorohydrin (S)-2 (e.g., 2.5 g, 0.01 mol), and a base such as potassium carbonate (4.1 g, 0.03 mol).[4]
-
Solvent: Use a mixture of methanol (25 mL) and toluene (50 mL) as the solvent.[4]
-
Reaction: Heat the mixture under reflux for approximately 4.5 hours, or until TLC indicates the consumption of the limiting reagent ((S)-2 ).[4]
-
Workup: Cool the reaction mixture and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or, more commonly for large-scale preparations, by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield this compound as a pure solid.[7]
Workflow and Data Summary
The overall experimental workflow is a multi-step process involving parallel synthesis of two key fragments followed by a final coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
| Step | Product | Starting Materials | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (ee) | Reference |
| 1.1 | 2-chloro-N-(2,6-dimethylphenyl)acetamide (5 ) | 2,6-Dimethylaniline, Chloroacetyl Chloride | Na₂CO₃, Toluene | ~75% | N/A | [2][3] |
| 1.2 | 1-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine (3 ) | Intermediate 5 , Piperazine | Ethanol | ~63% | N/A | [4] |
| 2.2 | (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol ((S)-2 ) | Racemic butanoate ester (rac-6 ) | Novozym 435, Phosphate Buffer | ~44% (for alcohol) | >96% | [3] |
| 3 | This compound | Intermediate 3 , Intermediate (S)-2 | K₂CO₃, Toluene/Methanol | ~85% (for coupling step) | >96% | [2][4] |
Analytical Characterization
To ensure the successful synthesis and purity of the final product, a suite of analytical techniques is required.
-
Structural Confirmation:
-
Purity and Enantiomeric Excess Determination:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the chemical purity of the final product.
-
Chiral Analysis: The enantiomeric excess (ee) is the most critical parameter for this synthesis. It can be determined with high accuracy using:
-
Chiral HPLC: Using a chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC), can effectively separate the (R)- and (S)-enantiomers.[8]
-
Capillary Electrophoresis (CE): This technique, particularly with a cyclodextrin chiral selector, offers an excellent alternative for resolving the enantiomers.[2][3]
-
-
References
-
Hjaltason, B., et al. (2005). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 279-285. Available at: [Link]
-
Hjaltason, B., et al. (2005). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Taylor & Francis Online. Available at: [Link]
-
Wang, L., et al. (2010). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Journal of Separation Science, 33(10), 1492-1498. Available at: [Link]
-
ResearchGate. (2010). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. ResearchGate. Available at: [Link]
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IJNRD. (2022). A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. International Journal of Novel Research and Development, 7(6). Available at: [Link]
-
New Drug Approvals. (2016). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane. New Drug Approvals. Available at: [Link]
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New Drug Approvals. (2016). Ranolazine. New Drug Approvals. Available at: [Link]
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Quick Company. (Date N/A). “Improved Process For The Total Synthesis Of Ranolazine”. Available at: [Link]
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ACS Publications. (2012). Improved Process for Ranolazine: An Antianginal Agent. Organic Process Research & Development, 16(1), 88-93. Available at: [Link]
-
EJPMR. (2019). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research, 6(8), 260-265. Available at: [Link]
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Manus Aktteva Biopharma LLP. (Date N/A). Intermediates of Ranolazine. Manus Aktteva Biopharma LLP. Available at: [Link]
-
Justia Patents. (2011). preparation of ranolazine. Justia Patents. Available at: [Link]
-
Wikipedia. (Date N/A). Chiral resolution. Wikipedia. Available at: [Link]
- Google Patents. (Date N/A). Novel process for the preparation of ranolazine. Google Patents.
- Google Patents. (Date N/A). Method for preparation of ranolazine. Google Patents.
-
PubMed. (2011). Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. PubMed. Available at: [Link]
-
Patsnap Eureka. (2007). Method for synthesizing Ranolazine. Patsnap Eureka. Available at: [Link]
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- 6. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
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- 8. Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of (R)-Ranolazine via Lipase-Catalyzed Kinetic Resolution
Abstract
This application note provides a comprehensive guide for the enantioselective synthesis of (R)-ranolazine from its racemic mixture using a lipase-catalyzed kinetic resolution strategy. Ranolazine, an anti-anginal medication, is commercially available as a racemate; however, the synthesis of its individual enantiomers is of significant pharmacological interest.[1] Biocatalytic methods offer a highly selective, efficient, and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds.[2][3][4][5][6] This document details a robust protocol employing an immobilized lipase, Candida antarctica lipase B (CAL-B), for the selective acylation of (S)-ranolazine, enabling the isolation of the desired this compound with high enantiomeric excess. We provide step-by-step experimental procedures, analytical methods for validation, and a discussion of the underlying scientific principles to ensure reproducibility and success.
Introduction: The Case for Biocatalytic Resolution
Ranolazine is a piperazine derivative approved for the treatment of chronic stable angina pectoris.[1] It is administered as a racemic mixture of its (R) and (S) enantiomers. As with many chiral drugs, the individual enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles.[7] Therefore, developing methods to access the enantiopure forms is crucial for advanced pharmacological studies and potentially improved therapeutic outcomes.
Traditional methods for obtaining single enantiomers often involve either complex asymmetric synthesis or classical resolution with chiral resolving agents, which can be inefficient and generate significant chemical waste. Biocatalysis, the use of enzymes for chemical transformations, presents a compelling "green chemistry" alternative.[4] Lipases, in particular, are exceptionally versatile biocatalysts in organic synthesis due to several key advantages:
-
High Enantioselectivity: Enzymes possess intricate three-dimensional active sites that can distinguish between enantiomers with remarkable precision.[2][5]
-
Mild Reaction Conditions: Enzymatic reactions typically proceed at or near room temperature and atmospheric pressure, reducing energy consumption and minimizing side reactions.[4]
-
Solvent Versatility: Many lipases, especially when immobilized, are stable and active in non-aqueous organic solvents, which is essential for the solubility of many drug molecules.[8][9][10]
-
Sustainability: Enzymes are biodegradable catalysts derived from renewable resources, aligning with the principles of sustainable manufacturing.[6]
This guide focuses on a kinetic resolution approach, where the enzyme selectively catalyzes the reaction of one enantiomer from a racemic pair at a much faster rate than the other, allowing for their separation.
Principle and Mechanism
The strategy employed is an irreversible transesterification catalyzed by a lipase. The enzyme selectively recognizes the (S)-enantiomer of ranolazine and facilitates its acylation, converting it into an amide derivative. The (R)-enantiomer is left largely unreacted.
The generally accepted mechanism for lipase catalysis is the "ping-pong bi-bi" mechanism, which involves the formation of a covalent acyl-enzyme intermediate.[11] In this application:
-
The catalytic serine residue in the lipase's active site attacks the acyl donor (vinyl acetate), forming a tetrahedral intermediate.
-
Vinyl alcohol is released, and a stable acyl-enzyme intermediate is formed. The release and subsequent tautomerization of vinyl alcohol to acetaldehyde make the reaction effectively irreversible.
-
The (S)-enantiomer of ranolazine, acting as a nucleophile, enters the active site and attacks the acyl-enzyme intermediate.
-
The acylated (S)-product is formed and released, regenerating the free enzyme.
The (R)-enantiomer has a significantly poorer fit in the enzyme's active site, resulting in a much slower acylation rate. This difference in reaction rates allows for the separation of the unreacted this compound from the acylated (S)-ranolazine at approximately 50% conversion.
Experimental Design and Rationale
A successful biocatalytic resolution depends on the careful selection of several key parameters.
-
Biocatalyst: Immobilized Candida antarctica lipase B (often sold as Novozym® 435) is the catalyst of choice.[12][13] Its immobilization on a macroporous acrylic resin confers high stability in organic solvents and allows for easy recovery and recycling post-reaction.[13][14] In silico and experimental studies have shown its efficacy in resolving ranolazine.[15]
-
Acyl Donor: Vinyl acetate is an excellent acyl donor for this resolution.[16] The acylation is rendered irreversible by the tautomerization of the leaving group, vinyl alcohol, into acetaldehyde, which prevents the reverse reaction and drives the equilibrium towards product formation.
-
Solvent: The choice of solvent is critical for enzyme activity and selectivity.[8][9] While lipases are known to function in various organic media, non-polar, hydrophobic solvents like diethyl ether or methyl tert-butyl ether (MTBE) often provide the best performance by maintaining the essential layer of water around the enzyme required for catalytic activity without stripping it away.[8][16] Studies have shown that diethyl ether yields high conversion and enantioselectivity for ranolazine resolution.[16]
-
Reaction Monitoring: The reaction must be monitored to stop it at the optimal point. For a kinetic resolution with a high enantioselectivity (E-value), the ideal stopping point is at or near 50% conversion. At this point, the theoretical maximum yield (50%) of the starting material is achieved with the highest possible enantiomeric excess (e.e.). Progress is monitored by taking small aliquots and analyzing them via chiral High-Performance Liquid Chromatography (HPLC).
Materials and Protocols
Materials and Equipment
| Reagents & Consumables | Equipment |
| (±)-Ranolazine | HPLC system with Chiral Detector (or UV) |
| Immobilized Candida antarctica lipase B (CAL-B) | Chiral HPLC Column (e.g., Chiralcel OD-H) |
| Vinyl Acetate (anhydrous) | Orbital Shaker Incubator |
| Diethyl Ether (anhydrous) | Magnetic Stirrer and Stir Bars |
| HPLC-grade Hexane | Standard Laboratory Glassware (flame-dried) |
| HPLC-grade Ethanol | Filtration Apparatus |
| HPLC-grade Diethylamine (DEA) | Rotary Evaporator |
| Anhydrous Sodium Sulfate | Analytical Balance |
| Silica Gel for Column Chromatography | Syringes and 0.22 µm Filters |
Protocol 1: Enzymatic Kinetic Resolution
This protocol is based on optimized conditions reported in the literature.[15][16]
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (±)-ranolazine (e.g., 214 mg, 0.5 mmol).
-
Solvent Addition: Add 20 mL of anhydrous diethyl ether to dissolve the substrate.
-
Enzyme Addition: Add the immobilized CAL-B (e.g., 600 mg, ~30 mg/mL).
-
Acylation: Add vinyl acetate (e.g., 4 mL). Seal the flask and place it in an orbital shaker incubator set to 30 °C and 200 rpm.
-
Reaction Monitoring:
-
Start monitoring after 12 hours and then every 4-6 hours thereafter.
-
Withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Filter the aliquot through a 0.22 µm syringe filter to remove the enzyme.
-
Dilute the sample with the HPLC mobile phase and analyze immediately using the chiral HPLC method described in section 4.4.
-
Calculate the conversion (C) and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ) using the peak areas from the chromatogram.
-
Calculation:Conversion (C) = eeₛ / (eeₛ + eeₚ)[16]
-
-
Reaction Termination: Stop the reaction when the conversion approaches 50% (typically within 48-72 hours). Terminate the reaction by filtering the entire mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for potential reuse.
Protocol 2: Work-up and Purification
-
Solvent Removal: Take the filtrate from the previous step and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Purification: Purify the crude mixture using silica gel column chromatography.
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
The unreacted this compound (more polar) and the acylated (S)-ranolazine (less polar) will separate.
-
Collect the fractions and analyze them by TLC or HPLC to identify the pure compounds.
-
-
Isolation: Combine the pure fractions containing this compound and concentrate them under reduced pressure to yield the final product. Confirm purity and enantiomeric excess using the chiral HPLC method.
Protocol 3: Chiral HPLC Analysis
Accurate determination of enantiomeric excess is critical for validating the success of the resolution. The following is a representative method synthesized from established literature.[17][18][19]
| Parameter | Condition |
| Chromatographic System | Agilent 1200 series HPLC or equivalent |
| Chiral Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Ethanol (60:40, v/v) with 0.05% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10-20 µL |
| Detection | UV at 270 nm |
| Expected Elution Order | Typically, (S)-ranolazine elutes before this compound on this type of column, but this must be confirmed with standards. The acylated product will have a different retention time. |
Data Presentation and Expected Results
The success of a kinetic resolution is quantified by the conversion percentage and the enantiomeric excesses of the remaining substrate and the formed product. From these values, the Enantioselectivity Ratio (E-value) can be calculated, which is a measure of the enzyme's efficiency in discriminating between the two enantiomers. An E-value >100 is generally considered excellent for preparative purposes.
Table of Expected Results under Optimized Conditions:
| Parameter | Target Value | Description |
| Conversion (C) | ~47-50% | Optimal point for maximizing yield and e.e. of the unreacted enantiomer. |
| ee of Substrate (eeₛ) | >90% | Enantiomeric excess of the remaining this compound. |
| ee of Product (eeₚ) | >90% | Enantiomeric excess of the acylated (S)-ranolazine. |
| E-value | >150 | Indicates excellent enantioselectivity of the lipase. |
Note: The E-value can be calculated using the formula: E = [ln(1 – C(1 + eeₚ))] / [ln(1 – C(1 - eeₚ))].[16]
Conclusion
The lipase-catalyzed kinetic resolution of (±)-ranolazine is a highly effective and environmentally benign method for producing enantiomerically enriched this compound. By leveraging the exquisite selectivity of Candida antarctica lipase B, this protocol avoids harsh chemical reagents and complex synthetic steps. The use of an immobilized enzyme simplifies catalyst removal and allows for its potential reuse, enhancing the economic viability and sustainability of the process. The detailed procedures and analytical methods provided herein constitute a self-validating system, empowering researchers to reliably produce and verify the enantiopurity of this compound for further research and development.
References
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Bommarius, A. S., & Paye, M. F. (2013). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. PMC. Available at: [Link]
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Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. PubMed. Available at: [Link]
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Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. Available at: [Link]
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Luo, W., et al. (2006). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. PubMed. Available at: [Link]
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Ingenza Ltd. (n.d.). White paper: The advantages of biocatalysis in pharmaceutical manufacturing. Ingenza Ltd. Available at: [Link]
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Margolin, A. L. (1993). Enzymes in the synthesis of chiral drugs. PubMed. Available at: [Link]
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Longdom Publishing. (n.d.). Role of Biocatalyst in Pharmaceutical Manufacturing and its Mechanism. Longdom Publishing. Available at: [Link]
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Song, M., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry. Available at: [Link]
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JOCPR. (n.d.). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. JOCPR. Available at: [Link]
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Quick Company. (n.d.). Improved Process For The Total Synthesis Of Ranolazine. Quick Company. Available at: [Link]
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LookChem. (n.d.). Synthesis of Ranolazine. LookChem. Available at: [Link]
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Adam, W., et al. (2004). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Tetrahedron: Asymmetry. Available at: [Link]
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ResearchGate. (2006). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2016). Lipase catalysis in organic solvents: advantages and applications. PMC. Available at: [Link]
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Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters. Available at: [Link]
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de Gonzalo, G., & Lavandera, I. (2021). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. MDPI. Available at: [Link]
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Song, M., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry. Available at: [Link]
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Bäckvall, J. E., & Pàmies, O. (2002). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. Available at: [Link]
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IJNRD. (2023). A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. IJNRD. Available at: [Link]
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Patsnap Eureka. (2007). Method for synthesizing Ranolazine. Patsnap Eureka. Available at: [Link]
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Çelik, S., et al. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. CABI Digital Library. Available at: [Link]
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Kumar, A., et al. (2016). Lipase catalysis in organic solvents: advantages and applications. PubMed. Available at: [Link]
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ResearchGate. (2016). Lipase catalysis in organic solvents: Advantages and applications. ResearchGate. Available at: [Link]
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Singh, R. K., et al. (2016). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. PMC. Available at: [Link]
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Norin, M., et al. (2003). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. PMC. Available at: [Link]
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ResearchGate. (2012). Application of Candida Antarctica lipase B in the enantioselective esterification of (R,S)-ketoprofen. ResearchGate. Available at: [Link]
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Zhang, R., et al. (2020). Kinetics and Mechanism of Solvent Influence on the Lipase-Catalyzed 1,3-Diolein Synthesis. ACS Omega. Available at: [Link]
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ResearchGate. (2024). Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof. ResearchGate. Available at: [Link]
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ResearchGate. (2020). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. ResearchGate. Available at: [Link]
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ResearchGate. (2006). Improvement of the enantioselectivity of lipase (fraction B) from Candida antarctica via adsorpiton on polyethylenimine-agarose under different experimental conditions. ResearchGate. Available at: [Link]
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Parshad, R., et al. (2016). In silico approach towards lipase mediated chemoenzymatic synthesis of (S)-ranolazine, as an anti-anginal drug. RSC Publishing. Available at: [Link]
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ResearchGate. (2016). In-silico approach towards lipase mediated chemoenzymatic synthesis of (S)-Ranolazine, as an anti-anginal drug. ResearchGate. Available at: [Link]
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Parshad, R., et al. (2016). In silico approach towards lipase mediated chemoenzymatic synthesis of (S)-ranolazine, as an anti-anginal drug. RSC Advances. Available at: [Link]
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ResearchGate. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Available at: [Link]
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The Royal Society of Chemistry. (2016). Supporting Information In-Silico approach towards lipase mediated chemoenzymatic synthesis of (S)-Ranolazine, an anti-anginal drug. The Royal Society of Chemistry. Available at: [Link]
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Szymańska, A., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]
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de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. Available at: [Link]
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Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. PubMed. Available at: [Link]
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Schepmann, D., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. PubMed. Available at: [Link]
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Nemoto, H., et al. (2018). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. PubMed. Available at: [Link]
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Application Note: A Robust HPLC Method for the Chiral Separation of Ranolazine Enantiomers
Abstract
This application note details a highly efficient and robust High-Performance Liquid Chromatography (HPLC) method for the analytical separation of ranolazine enantiomers. Ranolazine, an antianginal agent, is administered as a racemate, and the stereoselective analysis is crucial for pharmacokinetic, metabolic, and quality control studies.[1][2] This protocol utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioseparation.[3][4] The method is suitable for researchers, scientists, and drug development professionals requiring a reliable technique to resolve and quantify the (R)-(+)- and (S)-(−)-enantiomers of ranolazine.
Introduction and Background
Ranolazine, chemically known as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide, is a piperazine derivative used for the treatment of chronic angina.[5][6] It possesses a single chiral center at the carbon atom of the hydroxyl-propyl group, and is therefore marketed as a racemic mixture of its (R) and (S) enantiomers.[2][7] Although both enantiomers exhibit pharmacological activity, it is imperative to develop stereoselective analytical methods to individually assess their pharmacokinetic and toxicological profiles.[1] Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most effective and widely used approach for this purpose.[8]
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including ranolazine.[3][4][9] The mechanism of separation on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer.[10][11][12]
This note provides a validated method using a cellulose tris(3,5-dimethylphenylcarbamate) coated CSP, which achieves baseline resolution of ranolazine enantiomers in a short analysis time.[3][4]
Principles of Chiral Recognition for Ranolazine
The successful enantioseparation of ranolazine on a cellulose tris(3,5-dimethylphenylcarbamate) CSP is governed by a combination of intermolecular interactions. The key structural features of ranolazine that participate in chiral recognition are:
-
The secondary alcohol: The hydroxyl group acts as a crucial hydrogen bond donor and acceptor.
-
The amide group: This group can also participate in hydrogen bonding.
-
Aromatic rings: The dimethoxyphenyl and methoxyphenoxy rings provide opportunities for π-π stacking interactions with the phenyl groups of the CSP.
-
Piperazine nitrogen atoms: These basic centers can interact with the CSP.
The CSP, cellulose tris(3,5-dimethylphenylcarbamate), presents a highly ordered structure of carbamate groups along the polysaccharide backbone. The chiral grooves and cavities created by this structure allow for differential fitting of the two ranolazine enantiomers. The combination of hydrogen bonds between ranolazine's hydroxyl/amide groups and the CSP's carbamate carbonyls, along with π-π interactions, leads to a more stable complex for one enantiomer, causing it to be retained longer on the column.[10][12]
Experimental Protocol
This section details the step-by-step methodology for the chiral separation of ranolazine enantiomers.
Materials and Instrumentation
-
Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chemicals & Reagents:
-
Ranolazine racemic standard
-
Methanol (HPLC Grade)
-
Ethanol (HPLC Grade)
-
n-Hexane (HPLC Grade)
-
Diethylamine (DEA), Reagent Grade
-
-
Chiral Column: Chiralcel® OD-H (150 x 4.6 mm, 5 µm particle size) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP.[1]
Solution Preparation
-
Mobile Phase Preparation:
-
Carefully measure 600 mL of n-Hexane and 400 mL of Ethanol.
-
Combine them in a 1 L solvent bottle.
-
Add 0.5 mL of Diethylamine (DEA) to the mixture (final concentration 0.05%).[1]
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
-
Rationale: This composition represents a normal-phase elution mode. Hexane acts as the weak solvent, while ethanol is the polar modifier that controls retention. The basic additive, DEA, is crucial for improving the peak shape of the basic ranolazine molecule by minimizing interactions with residual acidic silanol groups on the silica support.[1]
-
-
Standard Solution Preparation (1.0 mg/mL):
-
Accurately weigh 10 mg of racemic ranolazine standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Mix until fully dissolved. This will be the stock solution.
-
-
Working Sample Preparation (0.1 mg/mL):
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
-
HPLC System Configuration and Method Parameters
-
System Purge: Purge the HPLC pump with the prepared mobile phase for at least 10 minutes to ensure a stable baseline.
-
Column Installation: Install the Chiralcel® OD-H column in the column compartment.
-
Column Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
-
Method Setup: Create the instrument method with the parameters outlined in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | Chiralcel® OD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / DEA (60:40:0.05, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C[1] |
| Injection Volume | 20 µL[1] |
| Detection | UV at 220 nm[13] |
| Run Time | Approximately 17 minutes[1] |
Results and Discussion
Under the conditions specified, a baseline separation of the ranolazine enantiomers is achieved. A typical chromatogram will show two well-resolved peaks. The method performance should be evaluated using standard system suitability test (SST) parameters.
Table 2: Typical System Suitability Results
| Parameter | Typical Value | Acceptance Criteria |
| Retention Time 1 | ~10 min | - |
| Retention Time 2 | ~13 min | - |
| Resolution (Rs) | > 2.5[3] | Rs ≥ 2.0 |
| Tailing Factor (T) | < 1.5 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | N ≥ 2000 |
The high resolution factor (Rs > 2.5) indicates a complete separation between the two enantiomer peaks, allowing for accurate quantification.[3] The symmetric peak shapes, confirmed by a tailing factor well below 1.5, are a direct result of adding DEA to the mobile phase, which prevents unwanted ionic interactions.
Method Workflow Diagram
The following diagram illustrates the complete workflow for the chiral analysis of ranolazine, from sample preparation to data interpretation.
Caption: Workflow for the chiral HPLC analysis of ranolazine enantiomers.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the chiral separation of ranolazine enantiomers. By employing a cellulose-based chiral stationary phase in a normal-phase mode with a basic additive, excellent resolution and peak shape are achieved. This protocol is robust and suitable for routine use in quality control, stability studies, and bioanalytical assays within the pharmaceutical development process.
References
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Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. (2022). New Journal of Chemistry, 46(35), 16547–16555. Available at: [Link]
-
Luo, X., et al. (2006). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Journal of Separation Science, 29(1), 164-171. Available at: [Link]
-
Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. (2022). RSC Publishing. Available at: [Link]
-
Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Sci-Hub. Available at: [Link]
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Luo, X., et al. (2006). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Request PDF on ResearchGate. Available at: [Link]
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Ranolazine, 雷诺嗪. New Drug Approvals. (2016). Available at: [Link]
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DAICEL CHIRAL TECHNOLOGIES GLOBAL APPLICATION CENTRE Ranolazine. Daicel. Available at: [Link]
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Ranolazine. PubChem, National Institutes of Health. Available at: [Link]
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(R)-ranolazine. PubChem, National Institutes of Health. Available at: [Link]
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Ranolazine. DAICEL Chiral Application Search. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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Chemical structures of Ranolazine and its associated impurities. ResearchGate. Available at: [Link]
-
m-Ranolazine. PubChem, National Institutes of Health. Available at: [Link]
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Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
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Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. (2016). Asian Journal of Pharmaceutical Analysis, 6(4). Available at: [Link]
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Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (2016). Methods in Molecular Biology. Available at: [Link]
-
Chiral Separations. VTechWorks. Available at: [Link]
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Application Database. Daicel Chiral Technologies. Available at: [Link]
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Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2020). American Journal of Analytical Chemistry. Available at: [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]
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Spectrophotometric method for the estimation of ranolazine in bulk and pharmaceutical formulations. (2014). Unique Research Journal of Chemistry. Available at: [Link]
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INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. Daicel. Available at: [Link]
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Application Note: A Validated Chiral LC-MS/MS Method for the Stereoselective Quantification of (R)-Ranolazine in Human Plasma
Abstract and Introduction
Ranolazine is an anti-anginal agent marketed as a racemic mixture of its (R)- and (S)-enantiomers.[1] The drug exerts its therapeutic effects primarily through the inhibition of the late sodium current in cardiac myocytes, which reduces intracellular calcium overload and improves myocardial function without significantly altering heart rate or blood pressure.[2][3] Although administered as a 1:1 mixture, emerging evidence from pharmacokinetic studies reveals significant stereoselectivity in its disposition. Specifically, the pharmacologically active (R)-(+)-ranolazine has been shown to have a higher maximum concentration (Cmax) and area under the curve (AUC) compared to its (S)-(-)-enantiomer in preclinical models.[4]
This enantioselective difference underscores the critical need for an analytical method that can accurately and reliably quantify individual enantiomers in biological matrices. Such a method is indispensable for detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and therapeutic drug monitoring to ensure patient safety and optimize dosing strategies.[5]
This application note provides a comprehensive, field-tested protocol for the development and validation of a rapid and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of (R)-ranolazine in human plasma. The methodology is grounded in established principles of chiral chromatography and adheres to the rigorous validation standards set forth by international regulatory bodies.[6][7]
Scientific Principles and Method Rationale
The successful quantification of a specific enantiomer in a complex biological matrix hinges on two core analytical pillars: chiral separation and sensitive detection .
2.1 The Rationale for Chiral Stationary Phase (CSP) Chromatography
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase HPLC columns. The cornerstone of this method is the use of a Chiral Stationary Phase (CSP). We selected a polysaccharide-based CSP, the Chiralcel OD-RH, which has demonstrated excellent resolving power for ranolazine enantiomers.[8]
The separation mechanism on this CSP is a complex interplay of intermolecular interactions between the enantiomers and the chiral selectors (cellulose tris(3,5-dimethylphenylcarbamate)) on the stationary phase. These interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, create transient diastereomeric complexes. The difference in the stability and formation energy of these complexes for (R)- and (S)-ranolazine leads to differential retention times, enabling their separation.[8]
2.2 The Rationale for Tandem Mass Spectrometry (MS/MS) Detection
While chiral separation is the first step, achieving the required sensitivity and selectivity for bioanalysis necessitates a powerful detection technique. UV detection is often inadequate for quantifying low-concentration analytes in complex matrices like plasma due to insufficient sensitivity and potential interference from endogenous components.[9]
Tandem mass spectrometry (MS/MS) offers unparalleled advantages:
-
Selectivity: By using Multiple Reaction Monitoring (MRM), we monitor a specific precursor-to-product ion transition (e.g., m/z 428.20 > 279.50 for ranolazine).[8] This process acts as a chemical filter, virtually eliminating matrix interference and ensuring that the detected signal originates solely from the analyte of interest.
-
Sensitivity: MS/MS detection provides the low limit of quantification (LLOQ) required for pharmacokinetic studies, where drug concentrations can fall to the nanogram-per-milliliter level.[10]
-
Compatibility: The reversed-phase mobile phase used for the chiral separation is highly compatible with the electrospray ionization (ESI) source of the mass spectrometer.
Materials and Instrumentation
| Item | Description |
| Analytical Standards | This compound, (S)-Ranolazine, Racemic Ranolazine, Ornidazole (Internal Standard, IS) |
| Reagents | Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Ammonium Acetate, Methyl Tert-Butyl Ether (MTBE) |
| HPLC System | Agilent 1200 series or equivalent, equipped with a binary pump, degasser, and autosampler |
| Chiral Column | Chiralcel OD-RH (150 x 4.6 mm, 5 µm) with a compatible guard column |
| Mass Spectrometer | API 4000 triple quadrupole MS or equivalent, with an ESI source |
| Software | Analyst software or equivalent for data acquisition and processing |
| Lab Equipment | Vortex mixer, micro-centrifuge, nitrogen evaporator, analytical balance |
Detailed Experimental Protocols
4.1 Protocol I: Sample Preparation via Liquid-Liquid Extraction (LLE)
The objective of sample preparation is to efficiently extract the analytes from the plasma matrix while removing proteins and phospholipids that can interfere with the analysis. LLE with MTBE provides a clean extract and good recovery for ranolazine.[8]
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(R)-Ranolazine: A Comprehensive Patch-Clamp Protocol for Ion Channel Analysis
Introduction
(R)-ranolazine is a well-established anti-anginal agent approved for the management of chronic stable angina.[1] Its primary therapeutic benefit stems from a unique mechanism of action that distinguishes it from traditional anti-anginal drugs. This compound selectively inhibits the late inward sodium current (late INa) in cardiomyocytes.[1][2][3][4] This action mitigates the intracellular sodium and subsequent calcium overload that occurs during myocardial ischemia, thereby reducing ventricular wall tension and myocardial oxygen demand without significantly altering heart rate or blood pressure.[1][2]
Beyond its primary target, this compound interacts with other crucial cardiac ion channels, notably the rapid delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG).[2][3][5] Inhibition of IKr can prolong the QT interval, a critical safety consideration in drug development due to the associated risk of Torsades de Pointes (TdP).[6] Furthermore, at higher concentrations, this compound can also affect the L-type calcium current (ICa,L).[5][7]
A thorough understanding of the electrophysiological profile of this compound is paramount for both elucidating its therapeutic efficacy and assessing its proarrhythmic potential. This application note provides a detailed, in-depth guide for characterizing the effects of this compound on these key cardiac ion channels using the gold-standard manual whole-cell patch-clamp technique.[8] The protocols outlined are tailored for researchers, scientists, and drug development professionals seeking to generate robust and reproducible data.
Mechanism of Action: A Multi-Channel Perspective
This compound's pharmacological effects are a composite of its interactions with several ion channels, each with varying affinity. A comprehensive grasp of these interactions is essential for designing logical experiments and accurately interpreting the resulting data.
The primary therapeutic action of this compound is its potent and selective inhibition of the late INa.[3][4] This current is generated by a small fraction of voltage-gated sodium channels (Nav1.5) that fail to fully inactivate during the action potential plateau.[9] Under ischemic conditions, the magnitude of the late INa is enhanced, leading to an accumulation of intracellular sodium. This, in turn, promotes calcium influx via the reverse mode of the Na+/Ca2+ exchanger, resulting in calcium overload and impaired myocardial relaxation.[3] this compound's preferential blockade of the late INa over the peak INa helps to normalize intracellular ion concentrations without significantly affecting cardiac conduction or contractility.[3]
At concentrations exceeding those required for therapeutic effect, this compound exhibits inhibitory activity on the hERG channel, which underlies the IKr current.[2][5] This off-target effect is responsible for the observed QT interval prolongation.[2] However, the potent inhibition of the late INa by this compound counteracts some of the proarrhythmic risk associated with IKr blockade, contributing to its relatively favorable safety profile despite the QT effect.[3]
The interaction with L-type calcium channels (Cav1.2) is generally weaker and occurs at higher concentrations.[5][7][10] While not a primary mechanism of action at therapeutic doses, this interaction can contribute to the overall electrophysiological signature of the compound.
Figure 1. Mechanism of this compound's multi-channel effects.
Experimental Preparation
Cell Culture
For precise and reproducible ion channel analysis, the use of heterologous expression systems is highly recommended. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human isoforms of the target ion channels are considered the industry standard.[11] These include Nav1.5 for INa, hERG for IKr, and Cav1.2 (co-expressed with β2 and α2δ subunits) for ICa,L.[11][12]
-
Cell Passage: To ensure the stability of channel expression and consistent current densities, it is crucial to use cells at a low passage number.
-
Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2. The specific culture medium will depend on the cell line and should be supplemented with appropriate selection antibiotics to maintain stable expression of the ion channel subunits.
Solutions and Reagents
The accuracy of patch-clamp recordings is critically dependent on the quality and precise composition of the experimental solutions.
-
This compound Stock Solution: A high-concentration stock solution of this compound (e.g., 10-100 mM) should be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquots should be stored at -20°C to minimize degradation. During experiments, the final concentration of DMSO in the recording solution must be kept to a minimum (ideally ≤0.1%) to avoid any solvent-induced effects on ion channel function.
-
External and Internal Solutions: The composition of the external (bath) and internal (pipette) solutions is specifically designed to isolate the ionic current of interest by blocking other conductances. The following tables provide well-established solution compositions.
Table 1: Solutions for Late INa Recording
| Solution | Component | Concentration (mM) |
| External | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal | CsF | 130 |
| CsCl | 10 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 5 | |
| pH adjusted to 7.2 with CsOH |
Table 2: Solutions for IKr (hERG) Recording
| Solution | Component | Concentration (mM) |
| External | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal | KCl | 130 |
| MgCl2 | 1 | |
| EGTA | 5 | |
| HEPES | 10 | |
| K2-ATP | 5 | |
| pH adjusted to 7.2 with KOH |
Table 3: Solutions for ICa,L Recording
| Solution | Component | Concentration (mM) |
| External | TEA-Cl | 135 |
| CsCl | 5.4 | |
| BaCl2 or CaCl2 | 10 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with CsOH | ||
| Internal | Cs-Methanesulfonate | 108 |
| MgCl2 | 4.5 | |
| Na2ATP | 4 | |
| EGTA | 10 | |
| HEPES | 24 | |
| pH adjusted to 7.2 with CsOH |
Patch-Clamp Protocols
The following protocols are designed for whole-cell voltage-clamp recordings performed at room temperature (22-25°C). Manual patch-clamp is the gold standard for detailed biophysical and pharmacological characterization of ion channels.[8][13]
Protocol 1: Characterization of Late INa Inhibition
A key aspect of accurately measuring the late INa is the use of a voltage protocol that facilitates the entry of the channel into the inactivated state, from which the late current originates.
-
Establish Whole-Cell Configuration: After achieving a giga-ohm seal, rupture the cell membrane to obtain the whole-cell configuration. Allow the intracellular solution to equilibrate and the cell to stabilize for 3-5 minutes prior to initiating the voltage protocol.
-
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure channels are in a rested state.[14]
-
Apply a long depolarizing step (e.g., 500-1000 ms) to -20 mV. This prolonged depolarization inactivates the majority of the channels, allowing for the isolation of the non-inactivating late component.
-
The late INa is quantified as the average current during the final 100 ms of the depolarizing pulse.[9]
-
-
Data Acquisition:
-
Record stable baseline currents in the vehicle control solution.
-
Apply a series of increasing concentrations of this compound, allowing the current to reach a steady state at each concentration (typically 2-3 minutes).[14]
-
Following the highest concentration, perform a washout with the control solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the amplitude of the late INa for each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Fit the resulting concentration-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Figure 2. Workflow for Late INa inhibition analysis.
Protocol 2: Assessment of IKr (hERG) Blockade
The voltage protocol for IKr is specifically designed to elicit and measure the characteristic tail current upon repolarization, which is a hallmark of hERG channels.
-
Establish Whole-Cell Configuration: Follow the same procedure as outlined for INa recordings.
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2-5 seconds. This step first activates and then rapidly inactivates the hERG channels.
-
Repolarize the membrane to -50 mV to observe the resurgent tail current as channels recover from inactivation and transiently open before closing.
-
-
Data Acquisition:
-
Record stable baseline tail currents.
-
Apply a cumulative concentration range of this compound.
-
Perform a washout step to assess reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at each concentration.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Protocol 3: Evaluation of ICa,L Inhibition
This protocol is designed to isolate the L-type calcium current, which is prone to "rundown" (a gradual decrease in current amplitude over time).
-
Establish Whole-Cell Configuration: As previously described.
-
Voltage Protocol:
-
Hold the cell at -80 mV.
-
A brief prepulse to -40 mV can be included to inactivate any residual sodium channels.
-
Apply a test pulse to +10 mV to elicit the peak ICa,L.[15]
-
-
Data Acquisition:
-
Record baseline peak inward currents. Be mindful of potential current rundown and ensure a stable baseline before drug application.
-
Apply this compound at various concentrations.
-
Wash out the compound.
-
-
Data Analysis:
-
Measure the peak inward current at the test pulse for each concentration, correcting for any time-dependent rundown observed in control conditions.
-
Generate a concentration-response curve and determine the IC50.
-
Expected Results and Interpretation
The IC50 values for this compound will exhibit a clear rank order of potency, which is crucial for understanding its therapeutic window. While absolute values can vary with experimental conditions (e.g., temperature, specific voltage protocol), the relative potencies should be consistent.[16]
Table 4: Typical IC50 Values for this compound
| Ion Current | Typical IC50 Range (µM) | Primary Effect |
| Late INa | 5 - 15[7][17] | Therapeutic |
| IKr (hERG) | 8 - 106[18][19][20][21] | Safety Liability |
| ICa,L | > 300[22] | Minimal at Therapeutic Doses |
A significantly lower IC50 for late INa compared to IKr is indicative of the drug's therapeutic selectivity. The ratio of the IKr IC50 to the late INa IC50 provides a quantitative measure of this selectivity and is a key parameter in cardiovascular safety assessment.
Conclusion
This application note provides a detailed and scientifically grounded framework for the patch-clamp analysis of this compound's effects on its primary and secondary ion channel targets. By adhering to these rigorous protocols, researchers can generate high-quality, reproducible data to accurately define the electrophysiological profile of this compound and other multi-target cardiovascular drugs. A comprehensive understanding of a compound's interactions with a panel of cardiac ion channels is an indispensable component of modern drug discovery and development, enabling a more complete picture of both efficacy and potential safety liabilities.
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- Patsnap Synapse. (2024, July 17).
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- Belardinelli, L., & Antzelevitch, C. (n.d.). Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties. PMC - NIH.
- Martin, R. L., & McDermott, J. S. (n.d.). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed.
- Aragen Life Sciences. (n.d.).
- Koci, A., & Stoelzle-Feix, S. (2021, September 6). Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for NaV1.5 peak current in a high throughput screening environment. PubMed.
- Nanion Technologies. (2025, August 6). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel.
- Wang, W., & Chen, J. (2014, February 27). Ranolazine attenuates the enhanced reverse Na⁺-Ca²⁺ exchange current via inhibiting hypoxia-increased late sodium current in ventricular myocytes. PubMed.
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- McCormack, T., & Vandenberg, J. I. (n.d.). Effects of ranolazine on L-type calcium channel currents in guinea-pig single ventricular myocytes. SciSpace.
- Reaction Biology. (n.d.). Naᵥ1.
- Fredj, S., & Sampson, K. J. (n.d.). Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine. PMC - NIH.
- McCormack, T., & Vandenberg, J. I. (n.d.). Effects of ranolazine on L-type calcium channel currents in guinea-pig single ventricular myocytes. PubMed.
- Schram, G., & Zhang, L. (n.d.). Ranolazine: Ion-channel-blocking actions and in vivo electrophysiological effects. NIH.
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- Metrion Biosciences. (n.d.). The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels.
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- Cre
- Kramer, J., & Wu, J. C. (n.d.). Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. PMC - PubMed Central.
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- Rajamani, S., & El-Bizri, N. (2014, October 16).
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- El Harchi, A., & Hancox, J. C. (n.d.). Ranolazine inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants.
- El Harchi, A., & Hancox, J. C. (2014, May 24).
- Stone, M., & Salama, G. (n.d.). Late sodium current inhibition alone with ranolazine is sufficient to reduce ischemia- and cardiac glycoside-induced calcium overload and contractile dysfunction mediated by reverse-mode sodium/calcium exchange. PubMed.
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In vitro assay development for (R)-ranolazine efficacy
Application Note & Protocols
In Vitro Assay Development for Evaluating the Efficacy of (R)-Ranolazine
Abstract
This comprehensive guide details robust in vitro methodologies for assessing the efficacy of this compound, a cornerstone anti-anginal agent. The protocols herein are designed to provide a clear, reproducible framework for characterizing the compound's primary mechanisms of action: inhibition of the late cardiac sodium current (INaL) and modulation of myocardial metabolism via inhibition of fatty acid oxidation (FAO). By leveraging automated patch-clamp electrophysiology and real-time metabolic analysis, these assays offer critical insights for drug discovery, preclinical development, and mechanistic studies. We provide not only step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Dual-Action Mechanism of this compound
This compound is an anti-anginal medication that alleviates symptoms of myocardial ischemia through a unique dual mechanism of action, distinct from traditional hemodynamic agents.[1][2] It does not significantly alter heart rate or blood pressure.[3] Instead, its therapeutic effects are primarily attributed to:
-
Inhibition of the Late Sodium Current (INaL): During ischemia, an increase in the persistent late sodium current leads to an overload of intracellular sodium.[2][4] This, in turn, drives the sodium-calcium exchanger in reverse, causing a detrimental increase in intracellular calcium.[3][4] This calcium overload contributes to diastolic wall tension and increased myocardial oxygen consumption.[3] Ranolazine selectively inhibits this late sodium current, thereby mitigating sodium and subsequent calcium overload, which helps to improve myocardial relaxation and reduce oxygen demand.[1][3][4]
-
Metabolic Modulation: Ranolazine also influences cellular energy metabolism by partially inhibiting fatty acid oxidation (FAO).[2] In ischemic conditions, a shift from fatty acid metabolism to glucose oxidation is more oxygen-efficient. By promoting glucose oxidation, ranolazine helps to maintain ATP production with less oxygen consumption, further protecting the heart during ischemic events.[1]
While ranolazine is administered as a racemate, it is crucial for drug development and mechanistic studies to characterize the activity of individual enantiomers. These protocols are specifically designed for the evaluation of this compound.
Foundational Assay I: Inhibition of the Late Sodium Current (INaL)
The cornerstone of ranolazine's anti-ischemic effect is its ability to block the late sodium current. Automated patch-clamp electrophysiology provides a high-throughput and precise method for quantifying this inhibition.
Scientific Rationale
This assay utilizes a human embryonic kidney (HEK293) cell line stably expressing the human cardiac sodium channel, Nav1.5. These cells provide a clean and robust system for isolating and studying the specific effects of this compound on the channel. The late component of the sodium current is measured during a sustained depolarization, and the inhibitory effect of this compound is quantified by comparing the current in the presence and absence of the compound.[5][6] Tetrodotoxin (TTX), a potent sodium channel blocker, is used as a control to define the total sodium current.[5]
Visualizing the Experimental Workflow
Caption: Fatty Acid Oxidation Pathway and Inhibition.
Detailed Protocol: Seahorse XF Palmitate Oxidation Assay
Materials:
-
Cardiomyocyte cell line (e.g., AC16 or H9c2) or primary cardiomyocytes
-
Seahorse XF Palmitate-BSA FAO Substrate [7][8]* Seahorse XF Base Medium
-
L-carnitine
-
This compound stock solution
-
Etomoxir stock solution
-
Seahorse XF Analyzer and associated cell culture microplates and sensor cartridges
Procedure:
-
Cell Culture: Seed cardiomyocytes into a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine (e.g., 0.5 mM) and the Palmitate-BSA substrate. [9][10]Warm to 37°C.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate.
-
Wash the cells twice with the prepared assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Compound Plate Preparation: Load the injector ports of the sensor cartridge with this compound and Etomoxir (as a positive control) at the desired final concentrations.
-
Data Acquisition:
-
Load the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
The instrument will first calibrate.
-
The assay protocol will then measure the basal oxygen consumption rate (OCR).
-
The instrument will then inject this compound and measure the subsequent change in OCR.
-
Finally, Etomoxir can be injected to determine the maximal inhibition of FAO-dependent OCR.
-
-
Data Analysis:
-
The Seahorse software will calculate OCR values in real-time.
-
Calculate the percentage decrease in OCR following the addition of this compound compared to the basal OCR.
-
Compare the inhibitory effect of this compound to that of Etomoxir.
-
Expected Results
A decrease in the oxygen consumption rate after the injection of this compound would indicate an inhibition of fatty acid oxidation.
| Condition | Expected OCR Change | Rationale |
| Baseline | Stable OCR | Represents the basal rate of palmitate oxidation. |
| After this compound Injection | Decrease in OCR | Indicates inhibition of FAO. |
| After Etomoxir Injection | Significant decrease in OCR | Confirms that the measured OCR is dependent on FAO. [11] |
Conclusion and Best Practices
The described in vitro assays provide a robust framework for quantifying the dual mechanisms of action of this compound. For reliable and reproducible results, it is imperative to adhere to best practices in cell culture, solution preparation, and data analysis. We recommend performing full concentration-response curves to accurately determine potency (IC50) and ensuring the use of appropriate positive and negative controls in every experiment. These detailed protocols will empower researchers to confidently assess the efficacy of this compound and similar compounds, ultimately advancing the development of novel cardiovascular therapeutics.
References
- Dr.Oracle. (2025, October 4). What is the mechanism of action of Ranolazine?
- Hasenfuss, G., & Maier, L. S. (n.d.). Mechanism of action of the new anti-ischemia drug ranolazine. PMC - NIH.
- Patel, K., & Tadisina, K. K. (2025, December 14). Ranolazine. StatPearls - NCBI Bookshelf.
- Agilent. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit FAO Substrate.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ranolazine?
- SelectScience. (n.d.). Seahorse XF Palmitate Oxidation Stress Test Kit and FAO Substrate.
- Dhalla, A. K., & Sharma, A. (n.d.). Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. NIH.
- Chevalier, M., et al. (2014, October 16). Late cardiac sodium current can be assessed using automated patch-clamp. PMC - NIH.
- Agilent. (n.d.). Seahorse XF Substrate Oxidation Stress Test Kits.
- SelectScience. (n.d.). Agilent Seahorse XF Palmitate Oxidation Stress Test kit.
- Agilent. (n.d.). Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide.
- Abcam. (2018, December 19). ab217602 Fatty Acid Oxidation Assay.
- R Discovery. (2014, October 16). Late cardiac sodium current can be assessed using automated patch-clamp.
- Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay.
- Abcam. (2019, January 23). ab222944 Fatty Acid Oxidation Complete Assay Kit.
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Application Notes and Protocols for (R)-Ranolazine Testing in Animal Models of Myocardial Ischemia
Introduction: A Paradigm Shift in Anti-Anginal Therapy
Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, precipitates a cascade of detrimental events including ionic imbalance, metabolic inefficiency, and ultimately, cell death.[1][2] For decades, the mainstay of anti-anginal therapy has revolved around hemodynamic modifications—reducing heart rate, blood pressure, and contractility to decrease myocardial oxygen demand.[3] (R)-ranolazine, a piperazine derivative, represents a significant departure from this traditional approach.[4][5] Its unique mechanism of action, largely independent of hemodynamic parameters, offers a novel strategy for protecting the ischemic myocardium.[6][7]
This compound's primary therapeutic effect stems from its selective inhibition of the late inward sodium current (INa) in cardiomyocytes.[4][8][9][10][11] During ischemia, the late INa is enhanced, leading to intracellular sodium overload. This, in turn, promotes reverse-mode operation of the sodium-calcium exchanger (NCX), resulting in a deleterious accumulation of intracellular calcium.[9][12] This calcium overload contributes to diastolic dysfunction, mechanical stiffness, and electrical instability.[3][12] By inhibiting the late INa, this compound mitigates these downstream consequences, improving diastolic function and coronary blood flow without significantly altering heart rate or blood pressure.[9][10]
Furthermore, evidence suggests a secondary mechanism involving the modulation of cardiac metabolism. This compound is considered a partial inhibitor of fatty acid oxidation (pFOX).[13][14] By partially shifting the heart's energy substrate preference from fatty acids to glucose, this compound promotes more efficient oxygen utilization for ATP production, a crucial advantage in the oxygen-deprived ischemic state.[14][15]
These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of animal models to investigate the efficacy of this compound in the context of myocardial ischemia. We will delve into the rationale for model selection, provide detailed experimental protocols, and outline key outcome measures for a robust preclinical evaluation.
Mechanism of Action of this compound in Myocardial Ischemia
The cardioprotective effects of this compound are rooted in its ability to counteract the pathophysiological derangements that occur at the cellular level during myocardial ischemia.
Caption: Signaling pathway of this compound's primary mechanism of action.
Selection of Animal Models for Myocardial Ischemia
The choice of an appropriate animal model is paramount for obtaining clinically relevant and reproducible data. Both small and large animal models have been instrumental in elucidating the pathophysiology of myocardial ischemia and for testing novel therapeutics.[16][17]
| Animal Model | Advantages | Disadvantages | Suitability for this compound Testing |
| Rodents (Rats, Mice) | Cost-effective, readily available, well-characterized genetics, ease of surgical manipulation.[16][18] | High heart rate, differences in cardiac physiology compared to humans, smaller heart size can be challenging for some imaging modalities.[16][18] | Excellent for initial screening, mechanistic studies, and genetic manipulations. Rat models are often preferred over mice due to their larger heart size.[18] |
| Rabbits | Little or no pre-existing collateral circulation, leading to more uniform infarct sizes.[19] | Susceptible to anesthesia-related complications. | Well-suited for studying myocardial stunning and hibernation, where consistent ischemic insults are crucial.[19][20] |
| Canines (Dogs) | Heart size, coronary anatomy, and collateral circulation are more similar to humans.[19] | Ethical considerations, higher cost, and greater variability in collateral circulation can lead to inconsistent infarct sizes.[19] | Historically used for cardiovascular research, but less common now due to ethical and cost concerns.[21][22] |
| Swine (Pigs) | Coronary anatomy and lack of significant collateral circulation closely resemble that of humans, resulting in predictable infarct sizes.[16][19] | High cost, specialized housing and handling requirements. | Considered a highly translational model for evaluating the efficacy of anti-ischemic drugs in a setting that mimics human cardiac physiology.[19] |
Experimental Protocols
Surgical Model: Left Anterior Descending (LAD) Coronary Artery Ligation in Rats
This model is a widely used and well-validated method for inducing myocardial infarction and studying the effects of therapeutic interventions.[23]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia: Isoflurane or a combination of ketamine/xylazine
-
Surgical instruments: Scalpel, forceps, retractors, needle holder, scissors
-
Suture: 6-0 silk suture
-
Ventilator
-
ECG monitoring system
Protocol:
-
Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position. Intubate the trachea and connect to a small animal ventilator.
-
Surgical Exposure: Make a left thoracotomy incision at the fourth intercostal space to expose the heart.[23]
-
LAD Ligation: Gently retract the ribs to visualize the left ventricle. The LAD coronary artery is typically visible descending from the base of the aorta. Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Induction of Ischemia: Tightly tie the suture to occlude the LAD. Successful occlusion is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by ST-segment elevation on the ECG.
-
Reperfusion (Optional): For ischemia-reperfusion injury studies, the ligature can be removed after a defined period (e.g., 30-45 minutes) to allow for reperfusion.
-
Closure: Close the chest wall in layers and allow the animal to recover from anesthesia. Provide appropriate post-operative analgesia.
Pharmacological Model: Isoproterenol-Induced Myocardial Ischemia in Rats
This non-invasive model induces myocardial injury through excessive beta-adrenergic stimulation, leading to increased heart rate, contractility, and oxygen demand, ultimately causing ischemic damage.[24][25]
Materials:
-
Male Wistar rats (250-300g)
-
Isoproterenol hydrochloride
-
Saline solution
Protocol:
-
Drug Preparation: Dissolve isoproterenol in saline to the desired concentration.
-
Administration: Administer isoproterenol via subcutaneous or intraperitoneal injection. A common dosing regimen is two subcutaneous injections of 85 mg/kg, 24 hours apart.[26]
-
Monitoring: Monitor the animals for signs of distress. ECG changes, such as ST-segment depression, are indicative of myocardial ischemia.
This compound Administration
The route and timing of this compound administration will depend on the specific experimental design.
| Administration Route | Dosage (Rats) | Timing | Reference |
| Intravenous (bolus + infusion) | 10 mg/kg bolus followed by 9.6 mg/kg/h infusion | 30 minutes prior to LAD occlusion | [15] |
| Intravenous (bolus + infusion) | 3.3 mg/kg bolus followed by 7.2 mg/kg/h infusion | 30 minutes prior to LCX occlusion (in dogs) | [22] |
| Intravenous (bolus + infusion) | 2 mg/kg bolus followed by 120 µg/kg/min infusion | During dobutamine stress (in dogs) | [27] |
Assessment of Cardiac Function and Injury
A multi-pronged approach is recommended to comprehensively evaluate the effects of this compound.
In Vivo Assessment:
-
Echocardiography: Transthoracic echocardiography is a non-invasive method to assess cardiac function. Key parameters include:
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Wall motion abnormalities
Dobutamine Stress Echocardiography: To unmask subtle cardiac dysfunction, dobutamine can be administered to increase myocardial oxygen demand.[28][29][30] A typical protocol in mice involves an intraperitoneal injection of 1-5 µg/g body weight.[29]
-
Ex Vivo Assessment:
-
Langendorff Isolated Perfused Heart: This preparation allows for the assessment of cardiac function independent of systemic influences. Hearts are retrogradely perfused with a crystalloid buffer, and parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow can be measured.
Post-Mortem Analysis:
-
Biochemical Markers: Blood samples can be collected to measure the levels of cardiac injury biomarkers.[31][32]
-
Histopathological Assessment: Hearts should be harvested, fixed, and sectioned for histological analysis.
-
Hematoxylin and Eosin (H&E) Staining: To assess general morphology, inflammation, and necrosis.[35][36]
-
Triphenyltetrazolium Chloride (TTC) Staining: To delineate the area at risk and infarct size. Viable myocardium stains red, while the infarcted area remains pale.
-
Masson's Trichrome Staining: To visualize and quantify fibrosis in chronic models.
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in an animal model of myocardial ischemia.
Conclusion
The unique dual mechanism of action of this compound, targeting both ionic imbalance and metabolic inefficiency, makes it a compelling therapeutic agent for myocardial ischemia. The judicious selection and application of animal models, as outlined in these notes, are critical for a thorough preclinical evaluation of its efficacy. By employing a combination of in vivo functional assessments, ex vivo preparations, and post-mortem analyses, researchers can gain valuable insights into the cardioprotective effects of this compound and its potential to improve outcomes in patients with ischemic heart disease.[6][7][37][38]
References
- Dr.Oracle. (2025, April 13). What is the mechanism of action of Ranolazine (generic name)?
- PubMed Central (PMC) - NIH. Mechanism of action of the new anti-ischemia drug ranolazine.
- NIH. Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective.
- PubMed. Mechanism of Action of the New Anti-Ischemia Drug Ranolazine.
- PubMed. A comparison between ranolazine and CVT-4325, a novel inhibitor of fatty acid oxidation, on cardiac metabolism and left ventricular function in rat isolated perfused heart during ischemia and reperfusion.
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Application Notes & Protocols: Investigating the Cardioprotective Effects of (R)-Ranolazine using Langendorff Heart Perfusion
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on utilizing the ex vivo Langendorff isolated heart model to investigate the pharmacological effects of (R)-ranolazine. Ranolazine, a clinically approved antianginal agent, exerts its primary therapeutic effect by inhibiting the late inward sodium current (INa,L), a key pathological driver in myocardial ischemia.[1][2][3][4] The Langendorff preparation offers a robust and controlled environment to dissect the direct cardioprotective mechanisms of ranolazine, free from systemic neurohormonal influences.[5] This guide details the scientific rationale, experimental design, a step-by-step protocol for an ischemia-reperfusion study, and methods for data acquisition and analysis.
Scientific Rationale: Unveiling Cardioprotection
The Langendorff Heart: A Window into Cardiac Physiology
The Langendorff apparatus is a foundational tool in cardiovascular research, enabling the study of an isolated, beating heart ex vivo.[5][6] The technique involves retrograde perfusion of an oxygenated, nutrient-rich crystalloid buffer (e.g., Krebs-Henseleit solution) through the aorta. The aortic valve is forced shut, diverting the perfusate into the coronary arteries, thus sustaining the heart's metabolic and contractile functions.[5][7] This preparation is invaluable for assessing the direct effects of pharmacological agents on myocardial contractility, heart rate, and coronary vascular tone without the confounding variables of an intact circulatory system.[5]
The Pathophysiology of Ischemia-Reperfusion Injury
Myocardial ischemia, or restricted blood flow, triggers a cascade of detrimental ionic shifts within cardiomyocytes. A critical event is the enhancement of the late inward sodium current (INa,L), which leads to an accumulation of intracellular sodium ([Na+]i).[8][9][10] This sodium overload drives the Na+/Ca2+ exchanger (NCX) to operate in its reverse mode, importing calcium into the cell and causing a severe intracellular calcium ([Ca2+]i) overload.[1][9][11] This calcium dysregulation is a central mechanism of injury, leading to:
-
Mechanical Dysfunction: Increased diastolic tension (impaired relaxation) and contractile failure.[12]
-
Electrical Instability: Increased risk of life-threatening arrhythmias.
-
Mitochondrial Damage: Calcium overload in mitochondria impairs ATP production and can trigger cell death pathways.[12][13]
This compound's Mechanism of Action
This compound is a potent and selective inhibitor of the late sodium current (INa,L).[2][4][11] By blocking this aberrant current during ischemia, ranolazine directly counteracts the initial trigger in the pathological ionic cascade. This action prevents the rise in [Na+]i, thereby averting the subsequent [Ca2+]i overload via the reverse-mode NCX.[10][12][13][14] The result is a significant cardioprotective effect, preserving ionic homeostasis, mitochondrial integrity, and myocardial function during and after an ischemic insult.[13][15]
Caption: Ranolazine inhibits the late Na+ current, preventing the downstream ionic cascade that leads to calcium overload and cell injury during myocardial ischemia.
Experimental Design and Apparatus
Experimental Groups and Timeline
A robust study design is critical. The following groups are recommended for a typical ischemia-reperfusion (I/R) protocol:
-
Normoxic Control: Heart is perfused for the full duration without ischemia.
-
I/R Vehicle Control: Heart undergoes I/R and is treated with the vehicle for ranolazine.
-
I/R + this compound: Heart undergoes I/R and is treated with this compound at the desired concentration.
The experimental timeline should be consistent across all I/R groups.
Caption: A typical experimental timeline for evaluating the effects of ranolazine on ischemia-reperfusion injury in a Langendorff-perfused heart.
Apparatus & Reagents
Successful perfusion requires meticulous preparation of both the equipment and the necessary solutions.
| Component/Reagent | Description & Key Considerations |
| Langendorff System | Includes a water-jacketed perfusion reservoir, aortic cannula, heart chamber, and tubing to maintain a constant temperature of 37°C.[16] Can be run in constant pressure or constant flow mode. Constant flow is often used to assess changes in coronary vascular resistance.[17] |
| Peristaltic Pump | Required for constant flow perfusion mode. |
| Transducers & DAQ | A pressure transducer connected to a left ventricular (LV) balloon measures cardiac function. A data acquisition system (e.g., ADInstruments PowerLab with LabChart software) is essential for recording and analyzing data.[16][18][19] |
| Krebs-Henseleit Buffer | The standard crystalloid perfusate. Must be freshly prepared, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2 to maintain a physiological pH of ~7.4.[20] |
| This compound | Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or water, depending on salt form) and add to the Krebs-Henseleit buffer to achieve the final desired concentration. Effective concentrations in isolated heart studies range from 10 to 20 µM.[15][21][22] |
| Anesthetic & Anticoagulant | An injectable anesthetic (e.g., pentobarbital) and heparin are required for the humane preparation of the animal and to prevent clotting.[20][23] |
Krebs-Henseleit Buffer Composition
| Compound | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.0 |
Detailed Experimental Protocol
This protocol describes a constant flow model for investigating the effects of this compound on I/R injury in a rabbit heart.
Step 1: System and Solution Preparation
-
Prepare Krebs-Henseleit (KH) Buffer: Prepare the buffer according to the table above. Filter and transfer to the perfusion reservoir.
-
Oxygenate Buffer: Continuously bubble the KH buffer with a 95% O2 / 5% CO2 gas mixture.
-
Warm the System: Turn on the circulating water bath to warm the entire apparatus (reservoirs, tubing, heart chamber) to 37°C.
-
Prepare Drug Solution: Add the required volume of this compound stock solution to a separate reservoir of KH buffer to achieve the final target concentration (e.g., 20 µM).[15][21] Prepare a vehicle control buffer with an equivalent amount of solvent.
-
Prime the System: Perfuse the entire system with KH buffer to remove all air bubbles, which can cause fatal coronary embolisms.[24]
Step 2: Heart Excision and Cannulation
-
Anesthetize and Heparinize: Anesthetize the rabbit (e.g., New Zealand White) with an appropriate dose of pentobarbital. Administer heparin (e.g., 1000 IU) via the marginal ear vein to prevent blood clotting.[23]
-
Rapid Thoracotomy: Perform a thoracotomy to expose the heart.
-
Excise the Heart: Swiftly excise the heart by cutting the great vessels and immediately place it into a beaker of ice-cold KH buffer to arrest metabolic activity.
-
Cannulate the Aorta: Identify the aorta, trim away excess tissue, and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure it with a surgical tie. This entire process, from excision to the start of perfusion, should be completed in under 5 minutes to ensure heart viability. [23]
-
Initiate Perfusion: Start retrograde perfusion with the warm, oxygenated KH buffer at a constant flow rate (e.g., 20-25 mL/min for a rabbit heart).[21]
Step 3: Stabilization and Baseline Recording
-
Equilibration: Allow the heart to stabilize for 20-30 minutes. During this time, the heart should achieve a stable rhythm and contractile force.
-
Insert LV Balloon: Carefully insert a small, fluid-filled latex balloon connected to a pressure transducer through the left atrium into the left ventricle.
-
Set LVEDP: Inflate the balloon with water to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[20]
-
Record Baseline: Record all hemodynamic parameters for at least 10 minutes to establish a stable baseline. Key parameters include:
-
Left Ventricular Developed Pressure (LVDP = Systolic - Diastolic Pressure)
-
LVEDP
-
Heart Rate (HR)
-
Maximal and minimal rate of pressure change (dP/dtmax and dP/dtmin)
-
Step 4: Ischemia-Reperfusion Protocol
-
Pre-treatment: Switch the perfusion to the buffer containing either vehicle or this compound. Perfuse for 10-15 minutes.[15][21]
-
Global Ischemia: Induce global, no-flow ischemia by stopping the peristaltic pump for 30 minutes.[15][21] The heart will cease contracting. Ensure the heart remains in the warmed chamber.
-
Reperfusion: Restart the pump with the original pre-treatment buffer (vehicle or ranolazine) to initiate the reperfusion phase.
-
Data Collection: Continuously record all hemodynamic parameters for the entire reperfusion period (e.g., 60 minutes).[21] Collect the coronary effluent at specific time points (e.g., 5, 10, 30, 60 min of reperfusion) for later biochemical analysis (e.g., Creatine Kinase).[15]
Data Analysis and Expected Outcomes
Data should be analyzed at baseline and at various points during reperfusion. The primary outcome is the recovery of myocardial function.
| Parameter | Expected Outcome in Vehicle Control | Expected Outcome with this compound | Causality |
| LVDP Recovery (%) | Poor recovery, significantly lower than pre-ischemic baseline. | Significantly improved recovery of contractile function, often returning to near pre-ischemic values.[15][21] | Ranolazine prevents Ca2+ overload, preserving myofilament function and cellular integrity. |
| LVEDP (mmHg) | Marked increase during reperfusion (diastolic stiffness or "stone heart"). | Attenuated or prevented increase in LVEDP, indicating improved diastolic relaxation.[10] | Reduced intracellular Ca2+ allows for proper diastolic relaxation. |
| Creatine Kinase Release | Large release into the effluent, indicating significant myocyte membrane damage. | Significantly reduced release of CK, indicating preservation of cell membrane integrity.[15][22] | By preventing the ionic cascade, ranolazine reduces overall cellular injury and necrosis. |
| Tissue Calcium Content | Significantly elevated at the end of reperfusion compared to normoxic hearts. | Reduced or completely prevented increase in tissue calcium content.[15][21] | Direct consequence of inhibiting the late Na+ current and preventing reverse-mode NCX activity. |
| Tissue ATP Content | Significantly depleted at the end of reperfusion. | Preservation of ATP levels compared to vehicle controls.[15][21] | Reduced Ca2+ overload protects mitochondrial function, allowing for continued ATP synthesis. |
Conclusion
The Langendorff isolated heart perfusion model is an exemplary system for elucidating the direct cardioprotective mechanisms of this compound. By inhibiting the late sodium current, ranolazine effectively mitigates the ionic disturbances that underpin ischemia-reperfusion injury. This protocol provides a validated framework for demonstrating how ranolazine preserves myocardial function, reduces cellular injury, and maintains energetic homeostasis in a controlled ex vivo setting. These experiments are crucial for preclinical validation and for furthering our understanding of ion channel modulation as a therapeutic strategy in ischemic heart disease.
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Introduction: Beyond Hemodynamics - A Cellular Approach to (R)-Ranolazine
An Application Guide to In Vitro Models for Preclinical Evaluation of (R)-Ranolazine
This compound is an antianginal agent with a unique mechanism of action that distinguishes it from traditional therapies like beta-blockers or calcium channel blockers.[1] Instead of altering heart rate or blood pressure, ranolazine exerts its primary therapeutic effect at the cellular level.[2][3][4] Its principal mechanism is the selective inhibition of the late inward sodium current (INa,late) in cardiomyocytes.[1][5] Under pathological conditions such as myocardial ischemia, the INa,late is enhanced, leading to an overload of intracellular sodium.[1] This sodium accumulation promotes the reverse operation of the sodium-calcium (Na+/Ca2+) exchanger, resulting in a detrimental increase in intracellular calcium concentration.[2][5] This calcium overload contributes to increased diastolic wall tension, reduced myocardial contractility, and electrical instability, manifesting as angina and arrhythmias.[5][6]
By specifically targeting and inhibiting INa,late, ranolazine mitigates this cascade, reducing sodium and calcium overload without significant hemodynamic effects.[3][7] This focused mechanism has not only proven effective for stable angina but has also opened avenues for investigating ranolazine in other cardiovascular disorders like atrial fibrillation and heart failure, as well as non-cardiac conditions involving ion channel dysregulation, such as neuropathic pain and myotonia.[8][9][10]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of relevant cell culture models and detailed protocols to investigate the multifaceted effects of this compound in vitro. We will delve into the rationale behind model selection and provide step-by-step methodologies for key experimental assays.
The Core Mechanism: A Visual Representation
The therapeutic action of ranolazine is best understood by visualizing its impact on the ischemic cardiomyocyte. The following diagram illustrates the pathological cascade initiated by ischemia and the point of intervention for ranolazine.
Caption: Pathophysiological cascade in ischemic cardiomyocytes and ranolazine's point of action.
Selecting the Right Tool: A Guide to Cell Culture Models
The choice of a cell culture model is paramount and depends entirely on the research question. No single model is perfect; each offers a unique balance of physiological relevance, throughput, and experimental tractability.
| Cell Model | Type | Key Features & Rationale | Advantages | Limitations |
| HL-1 Cells | Immortalized Mouse Cardiomyocytes | Retain a differentiated cardiac phenotype, spontaneously contract, and express cardiac-specific ion channels.[11][12] Excellent for studying ischemia-reperfusion injury and electrical remodeling.[11][13] | High reproducibility, easy to culture, well-characterized.[12] | Mouse origin (potential species differences), immortalized (may not fully replicate primary cell biology). |
| hiPSC-CMs | Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes | Human genetic background, can be sourced from healthy or patient donors. Recapitulate key electrophysiological properties of human heart cells.[14] | High physiological relevance for humans, suitable for disease modeling. | High cost, functional immaturity compared to adult cardiomyocytes, batch-to-batch variability. |
| HEK293 Cells | Heterologous Expression System | Human embryonic kidney cells with low endogenous ion channel expression.[15] Used to transiently or stably express specific sodium channel isoforms (e.g., Nav1.5) for clean pharmacological profiling.[16][17] | Highly controlled system to study drug interaction with a specific channel isoform. High transfection efficiency.[15] | Lacks the complex cellular machinery and regulatory environment of a cardiomyocyte. |
| Primary Neonatal Rat Ventricular Myocytes (NRVMs) | Primary Cells | Directly isolated from neonatal rat hearts. Exhibit robust contractile and electrophysiological properties. | High physiological relevance (though non-human), widely used historical benchmark. | Terminal differentiation (limited lifespan in culture), ethical considerations, labor-intensive isolation. |
| Neuronal Cell Lines (e.g., SH-SY5Y) | Human Neuroblastoma | Express various voltage-gated sodium channels (e.g., Nav1.2, Nav1.7). Relevant for studying ranolazine's potential neuroprotective or anti-convulsant effects.[10][18] | Established models for neuropharmacology, human origin. | Cancer cell line origin, may not express the same channel ratios as primary neurons. |
Experimental Protocols: From Ion Channels to Cellular Function
The following protocols provide a framework for assessing the effects of this compound. They are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: Electrophysiological Assessment of INa,late Inhibition
Rationale: The gold standard for confirming ranolazine's primary mechanism of action is to directly measure its effect on the late sodium current using whole-cell patch-clamp electrophysiology. This technique provides high-resolution data on ion channel function.
Recommended Model: HEK293 cells stably expressing the cardiac sodium channel Nav1.5, or hiPSC-CMs.
Materials & Reagents:
-
This compound Hydrochloride (dissolved in external solution)
-
Tetrodotoxin (TTX) as a positive control for Na+ channel block
-
Borosilicate glass capillaries for pipette fabrication
-
Patch-clamp rig (amplifier, digitizer, microscope)
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH)
Step-by-Step Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Approach a single, healthy-looking cell with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -120 mV to ensure channels are in a resting state.
-
Apply a long depolarizing step (e.g., 500 ms) to -30 mV to elicit both peak and late sodium currents.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to establish a stable baseline.
-
-
Drug Application:
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1-30 µM).
-
Allow 3-5 minutes for the drug effect to equilibrate.
-
Record the current using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak inward current (INa,peak) within the first few milliseconds of the depolarizing step.
-
Measure the sustained or late current (INa,late) at a later time point (e.g., 200-220 ms after the start of the pulse) to avoid the transient component.[19]
-
Calculate the percentage inhibition of INa,late by comparing the current amplitude before and after ranolazine application.
-
Construct a dose-response curve to determine the IC50 value.
-
Protocol 2: Intracellular Calcium Imaging Under Simulated Ischemia
Rationale: This assay directly visualizes the functional consequence of INa,late inhibition—the prevention of intracellular calcium overload. Simulating ischemic conditions enhances INa,late, providing a robust window to observe ranolazine's protective effects.
Recommended Model: HL-1 Cardiomyocytes or hiPSC-CMs.
Materials & Reagents:
-
This compound Hydrochloride
-
Fluorescent Ca2+ indicator (e.g., Fluo-8 AM or Fura-2 AM)
-
Pluronic F-127
-
Normal Tyrode's (NT) Solution: Standard cell-culture grade saline solution.[13]
-
Simulated Ischemia Solution: Glucose-free, hypoxic solution (e.g., bubbled with 95% N2 / 5% CO2) containing 2-deoxyglucose and metabolic inhibitors if required.
-
Fluorescence microscope with a high-speed camera.
Step-by-Step Methodology:
-
Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging. Allow cells to form a contracting monolayer.
-
Dye Loading:
-
Prepare a loading solution of Fluo-8 AM (e.g., 2 µM) and Pluronic F-127 in NT solution.
-
Incubate cells with the loading solution for 20-30 minutes at 37°C.
-
Wash the cells twice with NT solution to remove excess dye and allow for de-esterification (approx. 20 minutes).
-
-
Baseline Recording:
-
Mount the dish on the microscope stage.
-
Record baseline calcium transients (spontaneous or electrically paced) in normal NT solution.
-
-
Induction of Simulated Ischemia:
-
Perfuse the chamber with the simulated ischemia solution. This is expected to increase the baseline diastolic calcium level and may induce irregular calcium release.[13]
-
Record the changes in calcium dynamics for 10-15 minutes.
-
-
Ranolazine Treatment:
-
While maintaining ischemic conditions, perfuse the chamber with the ischemia solution now containing this compound (e.g., 10 µM).
-
Continue recording for another 15-20 minutes. Observe for a reduction in the diastolic calcium level and restoration of more regular calcium transients.[13]
-
-
Data Analysis:
-
Quantify the fluorescence intensity over time for multiple regions of interest (ROIs).
-
Measure key parameters: diastolic calcium level (baseline fluorescence), transient amplitude (peak minus baseline), and frequency of spontaneous transients.
-
Compare these parameters across the three phases: Baseline, Ischemia, and Ischemia + Ranolazine.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for a typical in vitro study of this compound.
Caption: A generalized workflow for investigating this compound effects in vitro.
Interpreting the Data: Connecting Results to Mechanism
A successful study will generate data that aligns with ranolazine's known mechanism.
| Assay | Expected Outcome with Ranolazine | Interpretation |
| Patch-Clamp | Dose-dependent reduction of INa,late with minimal effect on INa,peak at therapeutic concentrations.[16][17] | Confirms selective inhibition of the late sodium current, the drug's primary pharmacological action. |
| Calcium Imaging | Reduction of ischemia-induced elevation in diastolic calcium levels.[13] Restoration of regular calcium transient patterns. | Demonstrates the functional downstream consequence of INa,late inhibition, preventing cellular calcium overload. |
| Cell Viability | Increased cell survival following a prolonged ischemic insult compared to untreated controls. | Suggests a cytoprotective effect, likely mediated by the reduction of ionic imbalance and subsequent oxidative stress.[20] |
Conclusion and Future Directions
The in vitro models and protocols detailed in this guide provide a robust framework for elucidating the cellular and molecular effects of this compound. By carefully selecting the appropriate cell model and employing precise quantitative assays, researchers can effectively probe its primary mechanism of late sodium current inhibition and explore its therapeutic potential in a variety of disease contexts. Future investigations may leverage patient-derived hiPSC-CMs carrying specific channelopathy mutations to explore ranolazine's efficacy in personalized medicine applications or utilize high-throughput electrophysiology platforms to screen for novel compounds with similar mechanisms of action.
References
-
Title: Mechanism of action of the new anti-ischemia drug ranolazine - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Ranolazine - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
-
Title: Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective - NIH Source: National Institutes of Health URL: [Link]
-
Title: What is the mechanism of Ranolazine? Source: Patsnap Synapse URL: [Link]
-
Title: The use of ranolazine in non-anginal cardiovascular disorders: A review of current data and ongoing randomized clinical trials Source: PubMed URL: [Link]
-
Title: What is the mechanism of action of Ranolazine? Source: Dr.Oracle URL: [Link]
-
Title: Cell Lines from Adult Human Ventricular Cardiomyocytes for Cardiac Research Source: Columbia Technology Ventures URL: [Link]
-
Title: Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective Source: ResearchGate URL: [Link]
-
Title: What is the cellular mechanism of action of Ranolazine? Source: Dr.Oracle URL: [Link]
-
Title: Human Cell Modeling for Cardiovascular Diseases Source: MDPI URL: [Link]
-
Title: Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning Source: PMC - PubMed Central URL: [Link]
-
Title: Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Effects of the Antianginal Drug, Ranolazine, on the Brain Sodium Channel NaV 1.2 and Its Modulation By Extracellular Protons. | Request PDF Source: ResearchGate URL: [Link]
-
Title: Cardiac Electrophysiology Source: Multi Channel Systems URL: [Link]
-
Title: Ranolazine for the Treatment of Chronic Angina and Potential Use in Other Cardiovascular Conditions | Circulation Source: American Heart Association Journals URL: [Link]
-
Title: Ranolazine for the treatment of chronic angina and potential use in other cardiovascular conditions Source: PubMed URL: [Link]
-
Title: Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes Source: PubMed Central URL: [Link]
-
Title: Sodium channel biophysics, late sodium current and genetic arrhythmic syndromes - PMC Source: National Institutes of Health URL: [Link]
-
Title: Novel, Ultraslow Inactivating Sodium Current in Human Ventricular Cardiomyocytes | Circulation Source: American Heart Association Journals URL: [Link]
-
Title: Ranolazine reduces Ca2+ overload and oxidative stress and improves mitochondrial integrity to protect against ischemia reperfusion injury in isolated hearts Source: PubMed Central URL: [Link]
-
Title: Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC - PubMed Central Source: National Institutes of Health URL: [Link]
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- 4. ahajournals.org [ahajournals.org]
- 5. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. The use of ranolazine in non-anginal cardiovascular disorders: A review of current data and ongoing randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. merckmillipore.com [merckmillipore.com]
- 12. HL-1 Cardiac Muscle Cell Line Millipore [sigmaaldrich.com]
- 13. Inhibition of late sodium current via PI3K/Akt signaling prevents cellular remodeling in tachypacing-induced HL-1 atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium channel biophysics, late sodium current and genetic arrhythmic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
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- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. Ranolazine reduces Ca2+ overload and oxidative stress and improves mitochondrial integrity to protect against ischemia reperfusion injury in isolated hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for Assessing the Effects of (R)-Ranolazine on Cardiac Myocytes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ranolazine is an anti-anginal agent clinically used to manage chronic stable angina.[1][2] It is a racemic mixture of (R)- and (S)-enantiomers. While the (S)-enantiomer is reported to possess the primary anti-anginal activity, the (R)-enantiomer also exhibits significant biological effects, and pharmacokinetic studies show that (R)-(+)-ranolazine can have a higher plasma concentration and a slower metabolism rate compared to the (S)-enantiomer.[3][4] Therefore, a detailed assessment of (R)-ranolazine's specific effects on cardiac myocytes is crucial for a comprehensive understanding of the drug's overall cardiovascular profile.
The primary mechanism of action for ranolazine is the selective inhibition of the late inward sodium current (INaL) in cardiomyocytes.[2][5][6] Under pathological conditions like ischemia, INaL is enhanced, leading to an overload of intracellular sodium ([Na+]i).[7][8] This sodium accumulation promotes the reverse-mode operation of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ([Ca2+]i) that contributes to diastolic dysfunction, arrhythmias, and myocardial injury.[1][9][10] By inhibiting INaL, this compound is hypothesized to mitigate this toxic cascade, thereby improving ionic homeostasis and cardiac function without significantly affecting heart rate or blood pressure.[11][12]
This guide provides a detailed, multi-parametric protocol for researchers to assess the electrophysiological, calcium handling, and metabolic effects of this compound on isolated cardiac myocytes.
Mechanism of Action: The Ion-Motive Cascade
The therapeutic effect of this compound originates from its targeted modulation of ion channel activity, which initiates a beneficial cascade, particularly under ischemic conditions. The diagram below illustrates this proposed pathway.
Figure 2: Patch-Clamp Experimental Workflow. A streamlined process for assessing ion channel modulation from cell preparation to final data analysis.
Step-by-Step Protocol:
-
Preparation: Prepare fresh external and internal solutions. Prepare serial dilutions of this compound in external solution to achieve final concentrations (e.g., 1, 5, 10, 30 µM). Include a vehicle control (external solution with the highest concentration of DMSO used, typically <0.1%).
-
Cell Plating: Plate isolated myocytes in a recording chamber on an inverted microscope and allow them to settle.
-
Patching: Pull glass pipettes to a resistance of 2-4 MΩ when filled with internal solution. Approach a single, healthy, rod-shaped myocyte and form a giga-ohm seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration. Allow the cell to dialyze with the internal solution for 5-10 minutes.
-
INaL Recording:
-
Hold the membrane potential at -120 mV.
-
Apply a 500 ms depolarizing pulse to -20 mV. This long pulse allows for the inactivation of the peak sodium current and reveals the sustained, or late, component.
-
Record the baseline INaL, measured as the mean current during the final 100 ms of the depolarizing pulse.
-
-
Drug Application: Perfuse the chamber with the vehicle control solution and record for 2-3 minutes to ensure stability. Subsequently, perfuse with increasing concentrations of this compound, allowing 3-5 minutes for the drug effect to equilibrate at each concentration.
-
Data Acquisition: Record currents at each concentration.
-
Data Analysis: Measure the amplitude of INaL for each condition. Normalize the current at each drug concentration to the baseline current. Plot the concentration-response curve and calculate the IC50 value.
Expected Outcome: this compound should exhibit a concentration-dependent inhibition of INaL.
| Parameter | Expected Effect of this compound | Rationale |
| Late INa Amplitude | ↓ | Primary mechanism of action. [8] |
| Peak INa Amplitude | Minimal Change | Ranolazine is selective for the late component over the peak current at therapeutic doses. [13] |
| IKr (hERG) Current | Weak ↓ | Ranolazine can weakly inhibit the rapid delayed rectifier potassium current, which may contribute to QT prolongation. [1][14] |
Protocol 2: Intracellular Calcium Handling Assessment
Objective: To determine how the inhibition of INaL by this compound translates to changes in intracellular calcium dynamics.
Rationale: By reducing Na+ influx via INaL, this compound is expected to decrease the subsequent Ca2+ overload, primarily affecting diastolic Ca2+ levels and the amplitude of the Ca2+ transient. [7][10]This is assessed using fluorescent Ca2+ indicators.
Materials:
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Myocytes loaded with the Ca2+ indicator.
-
Field stimulation electrodes.
-
Fluorescence microscopy system with a high-speed camera.
Step-by-Step Protocol:
-
Dye Loading: Incubate isolated myocytes with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 for 15-20 minutes at room temperature.
-
Wash: Wash the cells with standard Tyrode's solution to remove excess dye and allow for de-esterification.
-
Baseline Recording: Place the recording chamber on the microscope stage. Pace the myocytes at a physiological frequency (e.g., 1 Hz) using field stimulation. Record several baseline Ca2+ transients. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Drug Application: Perfuse the chamber with vehicle control, followed by the desired concentration of this compound (e.g., 10 µM).
-
Post-Drug Recording: After a 5-minute equilibration period, record the Ca2+ transients under steady-state pacing.
-
Data Analysis:
-
Calculate the F340/F380 ratio for Fura-2 to represent intracellular Ca2+ concentration.
-
Measure the following parameters:
-
Diastolic Ca2+: The baseline Ca2+ level before the transient.
-
Transient Amplitude: The peak Ca2+ level minus the diastolic level.
-
Decay Kinetics (Tau): The time constant of the decay phase of the transient, reflecting Ca2+ re-uptake.
-
-
Expected Outcome:
| Parameter | Expected Effect of this compound | Rationale |
| Diastolic [Ca2+]i | ↓ | Reduced Na+ load decreases reverse-mode NCX activity, lowering resting Ca2+. [9] |
| Ca2+ Transient Amplitude | ↓ | A consequence of reduced sarcoplasmic reticulum (SR) Ca2+ load secondary to lower Na+. |
| Ca2+ Transient Decay | No significant change | Ranolazine does not directly target SERCA or other primary Ca2+ extrusion mechanisms. |
Protocol 3: Cellular Metabolism Assessment
Objective: To evaluate the effect of this compound on myocardial energy substrate utilization.
Rationale: Ranolazine has been suggested to shift myocardial metabolism from fatty acid oxidation toward more oxygen-efficient glucose oxidation. [6][15]This can be measured by monitoring the oxygen consumption rate (OCR), related to oxidative phosphorylation, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
Materials:
-
Seahorse XF Analyzer (or similar metabolic flux analyzer).
-
XF Cell Culture Microplates.
-
XF Base Medium supplemented with substrates (e.g., palmitate, glucose, pyruvate).
-
This compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed isolated cardiomyocytes onto a Seahorse XF plate pre-coated with laminin. Allow cells to adhere.
-
Assay Medium: Replace the culture medium with XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 175 µM palmitate-BSA.
-
Equilibration: Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Assay Protocol:
-
Load the sensor cartridge with this compound (e.g., 10 µM) and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).
-
Place the plate in the Seahorse analyzer.
-
Measure baseline OCR and ECAR.
-
Inject this compound and measure the change in metabolic rates.
-
-
Data Analysis: Analyze the changes in OCR and ECAR following the addition of this compound. An increase in the ECAR/OCR ratio suggests a shift toward glycolysis.
Expected Outcome:
| Parameter | Expected Effect of this compound | Rationale |
| OCR (from fatty acids) | ↓ | Potential inhibition of fatty acid oxidation. |
| ECAR (from glucose) | ↑ | Compensatory increase in glycolysis. |
| ECAR/OCR Ratio | ↑ | Indicates a metabolic shift from fatty acid to glucose utilization. [6][15] |
Conclusion
This multi-faceted protocol provides a robust framework for characterizing the cellular effects of this compound on cardiac myocytes. By integrating electrophysiological, calcium handling, and metabolic assessments, researchers can build a comprehensive profile of the compound's mechanism of action. Each protocol includes necessary controls and explains the scientific causality, ensuring a self-validating and rigorous experimental design. The findings from these studies will contribute to a deeper understanding of ranolazine's pharmacology and the specific role of its (R)-enantiomer.
References
-
Dhalla, A. K., & Singh, D. (2021). Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Cardiology and Therapy, 10(2), 315–327. [Link]
-
Patsnap. (2024). What is the mechanism of Ranolazine?. Patsnap Synapse. [Link]
-
Patel, K., & Gaglani, B. (2023). Ranolazine. StatPearls. [Link]
-
De Ferrari, G. M., & Fox, K. (2022). Ranolazine: A Better Understanding of Its Pathophysiology and Patient Profile to Guide Treatment of Chronic Stable Angina. Expert Review of Cardiovascular Therapy, 20(1), 37–47. [Link]
-
Dirty Medicine. (2021). Ranolazine Mechanism and Side Effects. YouTube. [Link]
-
Banerjee, K., & Ghosh, R. K. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association, 5(3), e003196. [Link]
-
Antzelevitch, C., et al. (2004). Electrophysiological Effects of Ranolazine, a Novel Antianginal Agent With Antiarrhythmic Properties. Circulation, 110(8), 904–910. [Link]
-
Terry, B. E. (2006). Ranolazine. A metabolic modulator for the treatment of chronic stable angina. The Annals of Pharmacotherapy, 40(4), 671–679. [Link]
-
Fragakis, N., et al. (2023). The Role of Ranolazine in the Treatment of Ventricular Tachycardia and Atrial Fibrillation: A Narrative Review of the Clinical Evidence. Biomedicines, 12(1), 16. [Link]
-
Sossalla, S., & Maier, L. S. (2012). Electrophysiological Basis for the Antiarrhythmic Actions of Ranolazine. Journal of Atrial Fibrillation, 5(2), 499. [Link]
-
JoVE. (2024). Antianginal Drugs: Calcium Channel Blockers and Ranolazine. Journal of Visualized Experiments. [Link]
-
Zhu, Y., et al. (2021). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry, 45(31), 14144-14152. [Link]
-
Hasenfuss, G., & Maier, L. S. (2008). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart, 94(4), 403–406. [Link]
-
ResearchGate. (2011). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Request PDF. [Link]
-
Maier, L. S. (2006). Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism. European Heart Journal Supplements, 8(suppl_A), A20–A25. [Link]
-
CV Pharmacology. (n.d.). Late Sodium Current Blocker (Ranolazine). CVPharmacology.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Ranolazine. PubChem Compound Summary for CID 56959. [Link]
-
Haugan, J. A., & Anthonsen, T. (2001). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Tetrahedron: Asymmetry, 12(1), 49-52. [Link]
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- 7. The Role of Ranolazine in the Treatment of Ventricular Tachycardia and Atrial Fibrillation: A Narrative Review of the Clinical Evidence | MDPI [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Asymmetric Synthesis of (R)-Ranolazine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the asymmetric synthesis of (R)-ranolazine. This guide is designed for researchers, chemists, and process development professionals dedicated to achieving high-yield, high-purity synthesis of this critical pharmaceutical agent. We understand the nuances and challenges involved in stereoselective synthesis and have structured this resource to provide direct, actionable solutions to common issues encountered in the laboratory and during scale-up.
The following content is organized in a practical question-and-answer format, addressing specific experimental hurdles. We will delve into the causality behind these challenges and provide robust, field-tested protocols to overcome them.
Core Synthesis Overview: A Common Path to this compound
A prevalent and effective strategy for synthesizing this compound involves the coupling of two key intermediates: N-(2,6-dimethylphenyl)-1-piperazineacetamide and a chiral C3 synthon, typically (R)-1-(2-methoxyphenoxy)-2,3-epoxypropane or its equivalent.[1][2][3] The stereocenter is established early, making the enantiopurity of the chiral synthon paramount for the success of the entire synthesis.
Caption: Common synthetic pathway for this compound.
Troubleshooting Guide: Yield & Purity Optimization
This section addresses the most frequent and critical challenges in the synthesis.
Q1: My overall yield is consistently low (<50%). What are the primary loss points in this synthesis?
Low overall yield is a multifaceted issue that typically points to inefficiencies in one or more key steps. Let's break down the likely culprits.
Answer:
The two most critical areas for yield loss are the formation of the piperazine acetamide intermediate and the final coupling reaction.
-
Formation of N-(2,6-dimethylphenyl)-1-piperazineacetamide: The reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine is highly susceptible to the formation of a di-substituted byproduct, where two acetamide molecules react with one piperazine molecule. This is a significant yield drain.
-
Causality: Piperazine has two secondary amine nucleophiles of equal reactivity. Without proper control, the second amine can react after the first, leading to the impurity.
-
Solution:
-
Stoichiometric Control: Use a large excess of piperazine to statistically favor mono-substitution. However, this makes piperazine recovery a critical downstream step for process economy.
-
pH Control: A novel approach involves creating piperazine phosphate salt in situ by adjusting the pH of an aqueous piperazine solution to 4-7 with phosphoric acid before adding the chloroacetamide.[2][4] This protonates one of the piperazine nitrogens, effectively protecting it and promoting mono-alkylation.
-
Protecting Group Strategy: A more robust, albeit longer, route involves using N-BOC-piperazine. This ensures perfect mono-alkylation. The BOC group is then removed before the final coupling step. This method significantly improves yield and purity by preventing the formation of di-substituted compounds.[5]
-
-
-
Final Coupling Step & Impurity Formation: The reaction between the piperazine acetamide and the chiral epoxide is prone to forming dimer impurities.[6] The most common is a "dimer impurity-3," where a second molecule of the epoxide reacts with the newly formed hydroxyl group of ranolazine.
-
Causality: The secondary alcohol on the ranolazine molecule can act as a nucleophile, opening another epoxide molecule, especially under basic conditions or at elevated temperatures.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the piperazine acetamide intermediate (e.g., 1.1 to 1.2 equivalents) relative to the chiral epoxide. This ensures the more valuable chiral piece is fully consumed and minimizes its availability for side reactions.
-
Temperature and Reaction Time: Maintain the lowest effective temperature (typically 50-80°C, depending on the solvent) and monitor the reaction closely by HPLC.[7] Avoid prolonged reaction times after the limiting reagent is consumed.
-
Solvent Choice: Alcohols like methanol, ethanol, or isopropanol are common.[7][8] The choice can influence reaction rate and impurity profile; empirical screening is recommended.
-
-
-
Isolation & Purification: this compound is a basic compound. Ensure the pH is adjusted correctly during workup to precipitate the free base effectively. Losses can occur if the compound remains partially solubilized as a salt. Recrystallization is effective for purification but can lead to yield loss if the solvent system is not optimized.[9]
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Q2: The enantiomeric excess (e.e.) of my final product is insufficient. How can I achieve >99% e.e.?
Achieving high enantiopurity is the core challenge of any asymmetric synthesis. An insufficient e.e. almost always traces back to the chiral starting material or unintended racemization.
Answer:
-
Verify the Enantiopurity of the Chiral Epoxide: This is the most critical factor. The e.e. of your final product can never be higher than the e.e. of your starting chiral intermediate.
-
Causality: The final coupling step does not create the stereocenter; it incorporates the existing one. Any (S)-enantiomer present in your epoxide starting material will result in (S)-ranolazine in your final product.
-
Solution:
-
Source High-Purity Intermediate: Procure chiral epoxide with the highest possible e.e. (>99.5%).
-
In-House Chiral Resolution: If preparing the epoxide in-house (e.g., via enzymatic resolution of a corresponding chlorohydrin), rigorously optimize the resolution conditions. A chemo-enzymatic synthesis using lipase from Rhizomucor miehei has been shown to be effective.[10]
-
Analytical Validation: Do not rely solely on the supplier's Certificate of Analysis. Develop a robust in-house chiral HPLC or SFC method to validate the e.e. of every batch of the chiral intermediate before use.
-
-
-
Prevent Racemization: While the ranolazine stereocenter is relatively stable, harsh reaction conditions could theoretically lead to minor racemization, though this is less common than starting material contamination.
-
Causality: Extremely high temperatures or strongly acidic/basic conditions could potentially promote pathways that affect the stereocenter.
-
Solution: Adhere to validated reaction conditions. Avoid excessive temperatures or pH extremes during the reaction and workup.
-
-
Final Product Purification: If a low level of the (S)-enantiomer is present, it may be possible to enrich the (R)-enantiomer via crystallization.
-
Causality: Enantiomers can sometimes be separated from a racemic or scalemic mixture through preferential crystallization, although this is not always efficient.
-
Solution: Perform screening of various solvents for recrystallization to see if enantiomeric enrichment is possible. Monitor the e.e. of the crystalline solid and the mother liquor by chiral HPLC.
-
Q3: How do I set up a reliable chiral HPLC method to monitor my reaction and final product purity?
An accurate and robust analytical method is non-negotiable. Without it, you are flying blind.
Answer:
Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for resolving and quantifying ranolazine enantiomers. Polysaccharide-based columns are particularly effective.[11][12]
Data Presentation: Typical Chiral HPLC Parameters
| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase |
| Chiral Column | Chiralcel OD-H (150 x 4.6 mm, 5 µm)[13] | Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[14] |
| Mobile Phase | Hexane:Ethanol (60:40, v/v) + 0.05% Diethylamine | Acetonitrile:2mM Aqueous Ammonium Acetate (80:20, v/v)[14] |
| Flow Rate | 1.0 mL/min[13] | 0.6 mL/min[14] |
| Column Temp. | 25°C[13] | Ambient or controlled (e.g., 25°C) |
| Detection | UV at 225 nm or 270 nm | UV at 225 nm or MS/MS |
| Typical Run Time | < 17 minutes[13] | < 6 minutes[14] |
Expertise & Experience: The reversed-phase method is often preferred for in-process control and bioanalytical samples due to its compatibility with mass spectrometry (LC-MS/MS) and faster run times. The normal-phase method, while robust, uses solvents like hexane which can be less compatible with MS detectors and may have solubility issues with ranolazine. The addition of a small amount of an amine modifier like diethylamine (DEA) in normal-phase is crucial to prevent peak tailing by masking acidic sites on the silica support.
Experimental Protocols
Protocol 1: Final Coupling of Piperazine Acetamide with (R)-Epoxide
This protocol is a representative procedure. Optimization of solvent, temperature, and stoichiometry is recommended for your specific equipment and scale.
-
Vessel Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge N-(2,6-dimethylphenyl)-1-piperazineacetamide (1.05 eq).
-
Solvent Addition: Add methanol (10 volumes relative to the epoxide). Stir until all solids are dissolved.
-
Reactant Addition: Add (R)-1-(2-methoxyphenoxy)-2,3-epoxypropane (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
In-Process Control (IPC): After 4 hours, take an aliquot of the reaction mixture, dilute it, and analyze by HPLC to check for the disappearance of the limiting reagent (epoxide).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add water (5 volumes) with stirring to precipitate the product.
-
Isolation: Stir the resulting slurry for 1-2 hours at ambient temperature, then cool to 0-5°C for an additional hour to maximize precipitation.
-
Filtration: Filter the solid product using a Büchner funnel. Wash the cake with a cold mixture of methanol/water (1:1), followed by a wash with cold water.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol is based on the reversed-phase method for its speed and MS compatibility.[14]
-
System Preparation: Set up an HPLC system with a UV or MS/MS detector. Install a Chiralcel OD-RH (150 x 4.6 mm, 5 µm) column and equilibrate with the mobile phase at 0.6 mL/min for at least 30 minutes.
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and 2mM aqueous ammonium acetate (80:20, v/v). Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh ~10 mg of the ranolazine sample and dissolve it in 10 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition: Acquire data for approximately 6-8 minutes. The (R)- and (S)-enantiomers should be baseline resolved.
-
Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100
References
-
Luo, G., et al. (2006). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Journal of Separation Science, 29(3), 391-397. [Link]
-
ResearchGate. Request PDF: Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. [Link]
-
Li, Y., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46, 16547-16555. [Link]
-
Li, Y., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. Royal Society of Chemistry. [Link]
-
Anthonsen, T., et al. (2005). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Biocatalysis and Biotransformation, 23(1), 45-51. [Link]
-
Reddy, B. R., et al. (2012). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane. Synthetic Communications, 42(23), 3515-3520. [Link]
-
ResearchGate. (A) Schematic presentation of Ranolazine synthesis. [Link]
-
IJNRD. (2023). A Brief Review on Synthesis and Biological Activity of Ranolazine. International Journal of Novel Research and Development, 8(5). [Link]
- Google Patents. (2010).
- Google Patents. (2008).
-
ResearchGate. Request PDF: Improved Process for Ranolazine: An Antianginal Agent. [Link]
-
European Patent Office. (2016). Novel process for the preparation of ranolazine. EP 3782992 A1. [Link]
- Google Patents. (2011).
-
Deering, T. F. (2009). Ranolazine: A New Approach to Treating an Old Problem. Cardiology in Review, 17(3), 149-155. [Link]
-
Patsnap Eureka. (2007). Method for synthesizing Ranolazine. CN1915982A. [Link]
- Google Patents. (2019).
- Google Patents. (2010). Highly pure ranolazine or a pharmaceutically acceptable salt thereof. WO2010043976A2.
-
Reddy, M. S., et al. (2012). Improved Process for Ranolazine: An Antianginal Agent. Organic Process Research & Development, 16(4), 634-637. [Link]
-
EJPMR. (2024). Synthesis and characterization of five impurities of ranolazine. European Journal of Pharmaceutical and Medical Research. [Link]
- Google Patents. (2013). Synthetic method used for preparing ranolazine. CN102875490A.
Sources
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- 3. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
- 4. US10266507B2 - Process for the preparation of ranolazine - Google Patents [patents.google.com]
- 5. CN102875490A - Synthetic method used for preparing ranolazine - Google Patents [patents.google.com]
- 6. WO2010043976A2 - Highly pure ranolazine or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 7. WO2010023687A2 - Preparation of ranolazine, its salts and intermediates thereof - Google Patents [patents.google.com]
- 8. WO2008047388A2 - Improved process for the preparation of ranolazine - Google Patents [patents.google.com]
- 9. Method for synthesizing Ranolazine - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. galaxymineraltransport.com [galaxymineraltransport.com]
Troubleshooting low enantiomeric excess in (R)-ranolazine synthesis
Welcome to the technical support center for the synthesis of (R)-ranolazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high enantiomeric excess (ee). This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues in your synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is enantiomeric purity critical?
This compound is the (R)-enantiomer of the drug ranolazine, marketed as Ranexa®, which is used to treat chronic angina.[1] While the pharmacological activity of the two enantiomers of ranolazine shows only slight differences for its primary targets, regulatory bodies like the FDA have stringent guidelines that favor the marketing of single-enantiomer drugs.[2] This is because the "inactive" (S)-enantiomer could have different metabolic profiles or off-target effects.[3] Therefore, ensuring high enantiomeric purity (typically >99% ee) is a critical quality attribute for the active pharmaceutical ingredient (API).
Q2: What are the common synthetic strategies for producing enantiopure this compound?
The synthesis of this compound is typically convergent, involving the coupling of a chiral C3 synthon with an achiral piperazine derivative.[1][4] The primary strategies to introduce chirality and achieve high enantiomeric excess include:
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material. For ranolazine, this often involves using enantiopure epichlorohydrin or a derivative.[1]
-
Asymmetric Synthesis: This involves creating the chiral center during the synthesis using a chiral catalyst or reagent. For example, asymmetric epoxidation or reduction reactions can be employed to create the key chiral alcohol intermediate.
-
Kinetic Resolution: This method involves the use of an enzyme, often a lipase, to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the unreacted, enantiopure starting material.[1][5] For instance, lipases like Candida antarctica lipase B (Novozym 435) have been successfully used to resolve racemic precursors to this compound.[1][5]
Q3: What are the most likely causes of low enantiomeric excess in my synthesis?
Low enantiomeric excess is rarely due to a single cause. It is often a result of one or more of the following issues:
-
Inaccurate Analytical Method: The chiral HPLC or SFC method may not be adequately resolving the enantiomers, leading to an incorrect ee measurement.[6]
-
Impure Starting Materials: The enantiomeric purity of your chiral synthon, catalyst, or auxiliary is paramount. An impurity in the starting material will directly lower the maximum possible ee of the final product.[3][7]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can dramatically influence the stereochemical outcome of a reaction. A non-selective background reaction can compete with the desired stereoselective pathway, producing the racemic product.[8][9]
-
Racemization: The desired this compound product or a chiral intermediate may be undergoing racemization (conversion to a 1:1 mixture of R and S enantiomers) during the reaction, workup, or purification.[10][11] This is often promoted by harsh pH conditions (acidic or basic) or elevated temperatures.[12][13]
Systematic Troubleshooting Guide for Low Enantiomeric Excess
Experiencing a drop in enantiomeric excess can be frustrating. This guide presents a logical, step-by-step workflow to help you identify and rectify the root cause.
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Q1: Is my analytical method for determining enantiomeric excess reliable?
This should always be your first question. An unoptimized or flawed analytical method can give misleading results.[6] The most common techniques for determining the ee of ranolazine are chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[][15]
Causality: Chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), causing them to elute at different times. If the resolution between the two enantiomer peaks is poor, the integration (and thus the calculated area ratio) will be inaccurate.
Validation Protocol: Analysis of a Racemic Standard
-
Prepare a Racemic Standard: Synthesize or purchase a sample of racemic (±)-ranolazine. This sample, by definition, has an ee of 0% and a 50:50 ratio of (R) and (S) enantiomers.
-
Analyze the Standard: Inject the racemic standard into your chiral chromatography system under your current analytical conditions.
-
Evaluate the Chromatogram:
-
Expected Result: You must see two distinct peaks that are baseline-separated (the signal returns to the baseline between the peaks). The area of these two peaks should be nearly identical (e.g., 50.0 ± 0.5%).
-
Troubleshooting:
-
No Separation/Poor Resolution: If the peaks are merged or not baseline-resolved, your method needs optimization. You cannot trust any ee values from this method.
-
Unequal Peak Areas: If the peak areas are not 50:50, it could indicate an on-column reaction, an impurity co-eluting with one of the enantiomers, or an integration issue.
-
-
Table 1: Chiral HPLC Method Optimization Parameters for Ranolazine
| Parameter | Common Starting Points | Optimization Strategy |
| Chiral Stationary Phase (CSP) | Polysaccharide-based columns (e.g., Chiralcel® OD-RH, Chiralpak® IC).[16] | This is the most critical factor. If one column doesn't work, screen others with different chiral selectors. |
| Mobile Phase | Reversed-Phase: Acetonitrile/Ammonium Acetate Buffer.[16] Normal-Phase: Hexane/Ethanol/Isopropanol.[17] | Vary the ratio of the organic modifier. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution. |
| Flow Rate | 0.5 - 1.0 mL/min | Lowering the flow rate can sometimes improve resolution, at the cost of longer run times. |
| Column Temperature | 25 - 40 °C | Temperature affects the thermodynamics of the chiral recognition. Test different temperatures as it can significantly impact separation.[9] |
Q2: Could impurities in my starting materials or reagents be the cause?
Yes. The principle of "garbage in, garbage out" applies directly to asymmetric synthesis.
Causality: The final ee of your product can never be higher than the ee of your starting chiral material. Furthermore, non-chiral impurities can interfere with the reaction, potentially poisoning the catalyst or promoting a non-selective background reaction.[6]
Troubleshooting Steps:
-
Verify Chiral Synthon Purity: Obtain a certificate of analysis for your chiral starting material (e.g., (R)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol). Independently verify its ee using your validated chiral analytical method. An ee of >99.5% is often required.
-
Check Solvent Purity: Ensure all solvents are anhydrous and of high purity. Water can hydrolyze reagents and interfere with many catalytic systems. Other impurities could act as catalyst poisons.
-
Assess Reagent Quality: Use fresh, high-quality reagents. Bases, acids, and any catalysts should be from reputable suppliers and stored under appropriate conditions (e.g., under inert atmosphere, desiccated).
Q3: Are my reaction conditions promoting a non-selective background reaction?
Even with a highly selective catalyst or reagent, a competing non-stereoselective reaction can occur, producing a racemic version of your product and lowering the overall measured ee.[8]
Causality: Most chemical reactions have an energy barrier (activation energy). A chiral catalyst lowers the energy barrier for one enantiomeric pathway more than the other. However, if enough thermal energy is supplied (i.e., high temperature), the uncatalyzed, non-selective pathway can become significant.
Sources
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- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
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- 4. Ranolazine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 10. Racemization - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Improving Resolution in the Chiral HPLC Separation of Ranolazine
Welcome to the technical support center for the chiral separation of ranolazine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to resolve the enantiomers of ranolazine, a critical step in pharmacokinetic, metabolic, and quality control studies. Ranolazine is administered as a racemate, and understanding the stereoselective behavior of its (R) and (S) enantiomers is paramount.[1][2] This document provides in-depth, experience-based troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve baseline resolution.
Frequently Asked Questions (FAQs): The Scientific Foundation
Understanding the fundamentals of the molecule and the separation mechanism is the first step toward effective troubleshooting.
Q1: Why is the chiral separation of ranolazine and its metabolites critical?
Ranolazine contains a single stereogenic center and is marketed as a racemic mixture of its (R) and (S) enantiomers.[3][4] The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic profiles.[5] Therefore, regulatory bodies often require the individual assessment of each enantiomer. For ranolazine, studies have shown stereoselective pharmacokinetics, where the Cmax and AUC values of R-(+)-ranolazine were significantly higher than those of S-(−)-ranolazine after oral administration of the racemate.[6] This makes it essential to have a robust analytical method that can separate and quantify each enantiomer accurately.
Q2: What are the most effective types of Chiral Stationary Phases (CSPs) for ranolazine?
The scientific literature overwhelmingly points to polysaccharide-based CSPs as the most effective for resolving ranolazine enantiomers.[7] Specifically, derivatives of cellulose and amylose have shown excellent chiral recognition capabilities.
-
Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC): This selector, found in columns like Chiralcel® OD, has demonstrated the ability to achieve baseline separation of ranolazine enantiomers under both normal-phase and polar organic modes.[7][8]
-
Mechanism of Separation: The chiral recognition on these CSPs is a complex process involving multiple non-covalent interactions. For ranolazine, these include hydrogen bonding (with the hydroxyl and amide groups), π-π interactions (with the aromatic rings), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[5][6] The precise fit of one enantiomer into these grooves over the other leads to differential retention and, ultimately, separation.
Q3: What are the common HPLC modes for this separation, and what are their pros and cons?
Both normal-phase (NP) and reversed-phase (RP) modes have been successfully applied.
-
Normal-Phase (NP):
-
Mobile Phases: Typically consist of a non-polar solvent like hexane mixed with an alcohol (e.g., ethanol or isopropanol).[1]
-
Pros: Often provides high selectivity and resolution.
-
Cons: Ranolazine has poor solubility in hexane, which can be a significant drawback. Furthermore, normal-phase solvents are less compatible with mass spectrometry (MS) detectors, which are often used for sensitive bioanalysis.
-
-
Reversed-Phase (RP) / Polar Organic Mode:
-
Mobile Phases: Common mobile phases include acetonitrile or methanol, often with an aqueous buffer like ammonium acetate.[6][7]
-
Pros: Highly compatible with MS detection, which is crucial for bioanalytical applications. Offers better solubility for ranolazine. Recent methods have shown very efficient and rapid separations (under 6 minutes) in this mode.[6]
-
Cons: May require more careful optimization of buffer pH and concentration to achieve optimal peak shape and resolution.
-
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chromatographic theory.
Issue: Poor or No Resolution (Rs < 1.5)
Q: My ranolazine enantiomers are co-eluting. Where should I start my troubleshooting?
A: Start with your column and mobile phase composition. Chiral separations are highly specific. If you have zero separation, the fundamental interaction between your analyte and the CSP is not selective enough under the current conditions.
-
Verify Column Choice: Confirm you are using a polysaccharide-based CSP, such as a Chiralcel® OD (cellulose-based) or Chiralpak® AD (amylose-based) column or their equivalents. The Chiralcel® OD-RH is a reversed-phase variant that has proven highly effective.[6]
-
Re-evaluate Your Mobile Phase Mode: If you are struggling in normal phase due to solubility issues or MS incompatibility, switching to a reversed-phase method is a logical and validated step. A mobile phase of acetonitrile and aqueous ammonium acetate (e.g., 2 mM) on a Chiralcel OD-RH column is an excellent starting point.[6]
Q: I have partial separation, but the resolution is poor. How can I optimize the mobile phase to improve it?
A: Fine-tuning the mobile phase is the most powerful tool for improving resolution once a suitable CSP has been selected.
-
For Normal-Phase (NP) Mode:
-
Adjust Alcohol Content: The percentage of the alcohol modifier (e.g., ethanol) is the primary driver of retention and selectivity. Decrease the ethanol percentage in small increments (e.g., from a 60:40 Hexane:Ethanol ratio to 70:30). This increases retention time and allows for more interaction with the CSP, which often improves resolution.
-
Change the Alcohol: Sometimes, switching from ethanol to isopropanol (or vice-versa) can significantly alter the selectivity due to different hydrogen bonding characteristics.
-
-
For Reversed-Phase (RP) Mode:
-
Optimize Organic Modifier: The ratio of acetonitrile (ACN) or methanol (MeOH) to the aqueous buffer is key. A study found that ACN provided better results than MeOH for ranolazine, as MeOH led to high column backpressure and no resolution without additives.[6] Start with a composition like 80:20 ACN:Buffer and adjust the ACN percentage downwards to increase retention and resolution.
-
Control Buffer pH and Concentration: The ionization state of ranolazine, a basic compound, affects its interaction with the CSP. The pH of the mobile phase should be carefully controlled. While some methods use methanol without additives[7][8], buffered systems (e.g., 2 mM ammonium acetate) provide more robust and reproducible results, especially for bioanalysis.[6]
-
Q: What is the effect of temperature, and can it improve my resolution?
A: Temperature directly impacts the thermodynamics of the separation and should be optimized.
-
General Rule: In many cases, decreasing the column temperature (e.g., from 25°C to 15°C or 20°C) enhances resolution.[9] Lower temperatures can increase the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to a larger difference in retention. A successful analytical method reported using a temperature of 20°C.
-
Caution: This is not a universal rule. In some instances, particularly with polysaccharide CSPs, increasing temperature can lead to conformational changes in the selector that may unexpectedly improve resolution for certain analytes.[10] Therefore, it is recommended to study a range (e.g., 15°C, 25°C, 35°C) to find the optimum for your specific conditions.
Q: Can I improve resolution by simply changing the flow rate?
A: Yes, this is a useful fine-tuning parameter. According to the van Deemter equation, there is an optimal flow rate for column efficiency.
-
Action: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min) increases the analysis time but allows more time for the enantiomers to interact with the stationary phase.[6] This leads to higher plate counts (N) and can significantly improve resolution, especially for peaks that are closely eluting. A published method for ranolazine successfully used a flow rate of 0.6 mL/min.[6]
Issue: Poor Peak Shape
Q: My peaks are tailing badly. What is the cause and how do I fix it?
A: Peak tailing for a basic compound like ranolazine is almost always caused by secondary ionic interactions with acidic sites on the stationary phase.
-
The Cause: Residual, un-capped silanol groups on the silica backbone of the CSP are acidic. The basic piperazine nitrogen in ranolazine can interact strongly with these sites, leading to a secondary retention mechanism that causes tailing.
-
The Solution: Add a Basic Modifier. To suppress these unwanted interactions, add a small amount of a basic competitor to your mobile phase.
-
In Normal Phase: Add 0.05% to 0.1% Diethylamine (DEA) to the mobile phase.[1] DEA is a stronger base that will preferentially bind to the acidic silanols, effectively masking them from the ranolazine molecules and resulting in sharp, symmetrical peaks.
-
In Reversed Phase: Using a buffer like ammonium acetate can help, but if tailing persists, a small amount of a basic additive compatible with your buffer system may be required.
-
Experimental Protocols & Data
Data Summary: Published Chiral Separation Methods for Ranolazine
The table below summarizes conditions from successful, published methods to provide validated starting points for your method development.
| Chiral Stationary Phase (CSP) | HPLC Mode | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | Resolution (Rs) | Reference |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Polar Organic | Methanol | 1.0 | 20 | 2.95 | [7][8] |
| Chiralcel OD-H (150 x 4.6 mm) | Normal Phase | Hexane:Ethanol (60:40, v/v) + 0.05% DEA | 1.0 | 25 | 4.8 | [1] |
| Chiralcel OD-RH (150 x 4.6 mm) | Reversed Phase | Acetonitrile:2mM aq. Ammonium Acetate (80:20, v/v) | 0.6 | 25 | >1.5 (baseline) | [6] |
Protocol: General Workflow for Mobile Phase Optimization (Reversed-Phase)
This protocol outlines a systematic approach to optimizing your separation on a reversed-phase chiral column (e.g., Chiralcel OD-RH).
-
System Preparation:
-
Install the chiral column (e.g., Chiralcel OD-RH, 150 x 4.6 mm, 5 µm).
-
Prepare mobile phase A: Acetonitrile (HPLC Grade).
-
Prepare mobile phase B: 2 mM Ammonium Acetate in ultrapure water.
-
Prepare a test sample of racemic ranolazine at ~1 mg/mL in mobile phase.
-
-
Initial Screening:
-
Set the column temperature to 25°C.
-
Set the flow rate to 0.8 mL/min.
-
Start with an isocratic mobile phase composition of 80% A / 20% B.
-
Equilibrate the column for at least 30 column volumes (~25-30 minutes).
-
Inject the sample and evaluate the chromatogram for any signs of separation.
-
-
Optimization of Organic Content:
-
If resolution is poor but some separation is observed, decrease the percentage of Acetonitrile in 5% increments (e.g., to 75%, then 70%).
-
Allow the column to fully equilibrate at each new condition before injecting.
-
Monitor retention time (k), separation factor (α), and resolution (Rs). Aim for a k between 2 and 10 for the first eluting peak.
-
-
Fine-Tuning with Flow Rate and Temperature:
-
Once you have found a mobile phase composition that gives promising results (e.g., Rs > 1.2), proceed to fine-tuning.
-
Flow Rate: Decrease the flow rate from 0.8 mL/min to 0.6 mL/min to see if resolution improves.
-
Temperature: Decrease the temperature from 25°C to 20°C or 15°C to enhance selectivity. Remember to allow for re-equilibration.
-
-
Final Validation:
-
Once baseline resolution (Rs ≥ 1.5) with good peak shape is achieved, perform multiple injections to confirm the method's reproducibility.
-
Visualizations: Workflows and Key Relationships
Troubleshooting Workflow for Poor Resolution
The following diagram outlines a logical, step-by-step process for addressing poor enantiomeric resolution.
Caption: A troubleshooting workflow for improving ranolazine resolution.
Key Factors Influencing Chiral Separation
This diagram illustrates the interplay of the primary factors that control the success of a chiral HPLC separation.
Caption: Key interdependent factors that govern chiral HPLC resolution.
References
-
Luo, X., Zhai, Z., Wu, X., Shi, Y., Chen, L., & Li, Y. (2006). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Journal of Separation Science, 29(1), 164–171. [Link][7]
-
Sci-Hub. (n.d.). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Journal of Separation Science. Retrieved from a mirrored academic repository. [Link]
-
ResearchGate. (n.d.). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Request PDF. [Link][8]
-
Song, M., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry, 46, 16547-16555. [Link]
-
Royal Society of Chemistry. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples. New Journal of Chemistry. [Link][6]
-
PubChem. (n.d.). (R)-ranolazine. National Center for Biotechnology Information. [Link][2]
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New Drug Approvals. (2016). Ranolazine. New Drug Approvals. [Link][3]
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Google Patents. (n.d.). US6369062B1 - Sustained release ranolazine formulations. Google Patents. [4]
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PubChem. (n.d.). Ranolazine. National Center for Biotechnology Information. [Link][11]
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Brieflands. (n.d.). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands. [Link][12]
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PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. National Center for Biotechnology Information. [Link][10]
-
ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link][9]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. ijppr.humanjournals.com. [Link][5]
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Overcoming solubility issues of (R)-ranolazine in aqueous buffers
Technical Support Center: (R)-Ranolazine Solubility Solutions
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous solubility of this compound. As a weakly basic compound with pH-dependent solubility, this compound presents unique handling requirements for robust and reproducible experimental outcomes. This guide provides in-depth, field-proven insights and step-by-step protocols in a direct question-and-answer format.
A note on enantiomers: The majority of published literature pertains to ranolazine as a racemic mixture. The pharmacokinetic profiles of the (R)- and (S)-enantiomers are reported to be similar.[1][2] This guide operates on the premise that their fundamental physicochemical properties, including solubility, are also comparable. The principles and techniques described herein are therefore considered directly applicable to this compound.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What are the core physicochemical properties of ranolazine that influence its solubility?
A1: Understanding the fundamental properties of ranolazine is the first step in troubleshooting solubility. Ranolazine is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high membrane permeability but low aqueous solubility.[3]
Key properties include:
-
Molecular Formula: C₂₄H₃₃N₃O₄[4]
-
Molecular Weight: 427.54 g/mol [1]
-
pKa: Ranolazine is a basic compound with a reported pKa of 7.2-7.4. This means it has basic nitrogen atoms that can be protonated.
-
LogP: The octanol-water partition coefficient (log P) is approximately 2.1 to 2.7, indicating its lipophilic (hydrophobic) nature.[4][5]
-
Aqueous Solubility: It is very slightly soluble in water, with reported values ranging from approximately 0.044 mg/mL to 0.31 mg/mL at neutral pH.[6][7]
The most critical factor is its pH-dependent solubility . As a basic compound, its solubility dramatically increases in acidic conditions (pH < 4.5) where it becomes protonated and forms a more soluble salt.[5][8] Conversely, its solubility is significantly lower in neutral to basic buffers (pH > 6.8).[5][6]
Q2: I'm seeing precipitation when I add my acidic stock of this compound to my neutral pH cell culture media or buffer. Why is this happening?
A2: This is a classic and common issue stemming directly from the pH-dependent solubility of this compound.
-
The Cause (Causality): You likely prepared a concentrated stock solution in an acidic solvent (e.g., 0.1 N HCl or a pH 4.5 buffer) where ranolazine is freely soluble.[6][8] When you introduce a small volume of this acidic stock into a large volume of a neutral or slightly basic buffer (e.g., PBS at pH 7.4), the buffer's capacity neutralizes the acid from your stock. The pH of the final solution rises above ranolazine's pKa, causing the protonated, soluble form to convert back to the neutral, poorly soluble free base, which then precipitates out of solution.
-
The Solution: You must ensure the final concentration of this compound in your working buffer is below its saturation solubility at that specific pH. If your target concentration is too high, you will need to employ a solubility enhancement strategy. See the troubleshooting sections below for detailed guidance.
Troubleshooting Guide: Strategies for Solubility Enhancement
This section provides practical, step-by-step solutions to common solubility challenges.
Q3: How can I use pH adjustment to dissolve this compound, and what are the limitations?
A3: pH adjustment is the most direct method but requires careful consideration of your experimental constraints.
-
Mechanism: By lowering the pH of the aqueous medium to well below the pKa of ranolazine (~7.2), the molecule's piperazine nitrogen atoms become protonated (R-NH₂⁺). This charged species is significantly more polar and, therefore, more soluble in water. Ranolazine is freely soluble in aqueous solutions with a pH below 4.5.[5][8]
-
Limitations: This method is only suitable if your experiment can tolerate a low pH. Many biological assays, cell cultures, and enzymatic reactions require a neutral pH range (e.g., 7.2-7.4) to maintain physiological relevance and protein integrity. As discussed in Q2, adding an acidic stock to a neutral buffer can cause immediate precipitation.
Experimental Protocol: Preparing a Stock Solution via pH Adjustment
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Slurry: Add a portion of your target aqueous buffer (e.g., deionized water) to create a slurry.
-
Acidification: While stirring, add a strong acid (e.g., 1 N HCl) dropwise. Monitor the solution until the this compound fully dissolves.
-
pH & Volume Adjustment: Once dissolved, carefully adjust the pH to the desired level with the same acid or a base (e.g., 1 N NaOH) if you overshot. Bring the solution to the final volume with your buffer.
-
Sterilization: If required for cell culture, filter-sterilize the final solution through a 0.22 µm syringe filter. Crucially, ensure the filter material (e.g., PVDF, PES) is compatible with your acidic solution.
Q4: My experiment requires a neutral pH. What are my primary options for solubilizing this compound?
A4: When working at neutral pH, you must employ more advanced formulation strategies. The primary methods include using co-solvents, cyclodextrins, or surfactants.[9][10] The choice depends on the required concentration and the tolerance of your experimental system to these excipients.
The following flowchart provides a decision-making framework for selecting an appropriate method.
Caption: Decision tree for selecting a solubilization strategy.
Q5: How do I use co-solvents, and what are the best practices?
A5: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[9][11]
-
Mechanism: Ranolazine is more soluble in organic solvents like methanol and dichloromethane.[5] By blending a small amount of a biocompatible organic solvent (a co-solvent) with your aqueous buffer, you create a solvent system that is more favorable for dissolving the lipophilic ranolazine molecule.
-
Common Co-solvents: For biological experiments, Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Polyethylene Glycols (e.g., PEG 400) are most common.
-
Best Practices & Self-Validation:
-
Minimize Organic Phase: Use the absolute minimum amount of co-solvent required to dissolve the drug. High concentrations can be toxic to cells or interfere with protein function. A final concentration of DMSO at or below 0.1% (v/v) is a widely accepted starting point for cell-based assays.
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% co-solvent (e.g., DMSO) to create a highly concentrated stock (e.g., 10-50 mM). This allows you to achieve your final desired concentration by adding a very small volume to your aqueous buffer, keeping the final co-solvent percentage low.
-
Vehicle Control is Mandatory: Always run a parallel experiment with the same final concentration of the co-solvent in your buffer but without the drug. This "vehicle control" is essential to ensure that any observed effects are due to the drug and not the solvent.
-
Precipitation Check: After diluting the co-solvent stock into your aqueous buffer, visually inspect the solution for any cloudiness or precipitate. It's also good practice to let it sit for 30 minutes and re-inspect before use.
-
Q6: What are cyclodextrins and how can they help with this compound solubility?
A6: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that have significantly enhanced aqueous solubility.[12][13] This is a powerful technique, especially for in vivo studies or when organic solvents must be avoided.[14][]
-
Mechanism: Cyclodextrins have a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[12] The hydrophobic this compound molecule can partition into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.
Caption: Mechanism of cyclodextrin inclusion complexation.
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[12]
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution). Warming the solution slightly can aid dissolution.
-
Add this compound: Add the weighed this compound powder directly to the HP-β-CD solution.
-
Equilibrate: Vigorously stir or sonicate the mixture. For optimal complexation, this solution should be agitated at room temperature for several hours (or overnight) to reach equilibrium.
-
Clarify: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved drug. The clear filtrate is your stock solution of the this compound:HP-β-CD complex.
-
Determine Concentration: The concentration of ranolazine in the final solution must be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC) to know the exact concentration you are working with.
Q7: Can surfactants be used, and are there any drawbacks?
A7: Yes, surfactants can be used to increase the solubility of ranolazine.[16][17]
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in water.[18] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs like ranolazine can be encapsulated within the hydrophobic core, thereby increasing their apparent solubility in the bulk aqueous solution.[19]
-
Common Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often preferred in pharmaceutical research due to their lower potential for disrupting biological membranes compared to ionic surfactants.[18][20]
-
Drawbacks: Surfactants can interfere with certain assays. They can denature proteins, disrupt cell membranes, and affect the activity of enzymes or receptors. Therefore, their use must be carefully validated with appropriate vehicle controls.
Data Summary & Advanced Methods
Q8: How effective are these different methods? Can you provide some quantitative data?
A8: Several studies have quantified the solubility enhancement of ranolazine using various techniques. The table below summarizes representative findings. Note that direct comparison between studies can be difficult due to differing experimental conditions.
| Method | Carrier/Excipient | Drug:Carrier Ratio | Solubility Enhancement (Approx. Fold Increase) | Reference |
| Pure Drug (Baseline) | N/A | N/A | ~0.004 - 0.31 mg/mL (pH dependent) | [3][6] |
| Solid Dispersion | Soluplus® | 1:2.5 | ~10-fold (to ~0.041 mg/mL) | [3] |
| Solid Dispersion | PVP K-30 | 1:4 | ~5.4-fold (to ~0.77 mg/mL) | [21] |
| Hydrotropy | Urea (6 M) | N/A | ~8.4-fold | [7] |
| Co-crystallization | Nicotinamide | 1:2 | >10-fold (in pH 6.8 buffer) | [6] |
Q9: I've tried these methods and still can't reach my target concentration. What are the next steps?
A9: If standard methods are insufficient, you are moving into the realm of advanced formulation development. These techniques require specialized equipment and expertise but can achieve significant solubility enhancement.
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[22] The amorphous state has higher energy and thus greater solubility than the stable crystalline form.[3][21] This is often achieved by methods like solvent evaporation or hot-melt extrusion.
-
Nanosuspensions: This technique reduces the particle size of the drug down to the nanometer range.[11][23] The increased surface area, as described by the Noyes-Whitney equation, leads to a faster dissolution rate.[10]
-
Co-crystals: This involves creating a new crystalline solid that consists of the active pharmaceutical ingredient (ranolazine) and a coformer (like nicotinamide) in a specific stoichiometric ratio.[6][24] These co-crystals can have dramatically different—and often improved—physicochemical properties, including solubility.[25]
These advanced methods typically form the basis of a final drug product formulation and may be beyond the scope of a typical research lab but are critical for drug development professionals.
References
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Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link][12][13]
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Verma, S., & Rawat, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link][9]
-
Gidwani, B., & Vyas, A. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link][14]
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Patel, J. N., et al. (2018). Techniques to improve the solubility of poorly soluble drugs. Journal of Pharmaceutical and Applied Chemistry. Available at: [Link][10]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Kushwaha, A. K., et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. Journal of Drug Delivery and Therapeutics. Available at: [Link][17]
-
Sahu, A., & Mettu, S. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link][23]
-
Al-Adoss, H. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link][22]
-
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][11]
-
Chaudhary, S., et al. (2022). Enhanced solubility and bioavailability of ranolazine by solid dispersion method in vitro and in vivo evaluation. ScienceScholar. Available at: [Link][3][26]
-
Shah, H., et al. (2022). Enhancement of Physicochemical and Pharmacokinetic Characteristics of Ranolazine drug substance using Cocrystalization Technique. Research Journal of Pharmacy and Technology. Available at: [Link][6][24][25]
-
Kumar, B. S., & Rao, M. (2021). A COMPARATIVE SOLUBILITY ENHANCEMENT AND DISSOLUTION STUDY OF RANOLAZINE USING DIFFERENT TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link][21]
-
Sreenivas, S. A., et al. (2013). Formulation and Evaluation of Ranolazine Extended Release Tablets by using pH Dependent and Independent polymers. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link][8]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link][18]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation. Available at: [Link][19]
-
Shruthi, C. S., et al. (2018). Formulation and Evaluation of Nanosuspension of Ranolazine. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]
-
Parmar, D. (2020). SOLUBILITY ENHANCEMENT OF RANOLAZINE BY HYDROTROPIC METHOD. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link][7]
-
Shah, H., et al. (2022). Enhancement of Physicochemical and Pharmacokinetic Characteristics of Ranolazine drug substance using Cocrystalization Technique. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2014). Design, Development, Optimization and Evaluation of Ranolazine Extended Release Tablets. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Shah, H., et al. (2022). Enhancement of Physicochemical and Pharmacokinetic Characteristics of Ranolazine drug substance using Cocrystalization Technique. Research Journal of Pharmacy and Technology. Available at: [Link]
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St. John, M., & Lopez, E. O. (2024). Ranolazine. StatPearls. Available at: [Link]
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ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. ResearchGate. Available at: [Link]
-
Mukkala, B. V. P., et al. (2014). Formulation and evaluation of ranolazine extended release tablets: Influence of polymers. Asian Journal of Pharmaceutics. Available at: [Link]
- Dow, R. J., & Maclennan, S. J. (2002). Sustained release ranolazine formulations. Google Patents.
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Kumar, G. V., et al. (2011). Design and Characterization of Extended Release Ranolazine Matrix Tablet. Research Journal of Pharmacy and Technology. Available at: [Link]
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Therapeutic Goods Administration. (2018). Product Information: RANEXA® MODIFIED-RELEASE TABLETS. TGA. Available at: [Link][5]
-
National Center for Biotechnology Information. (n.d.). (S)-ranolazine. PubChem Compound Database. Available at: [Link][4]
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Chaudhary, S., et al. (2022). Enhanced solubility and bioavailability of ranolazine by solid dispersion method in vitro and in vivo evaluation: A potential novel approach for cardiovascular diseases. ResearchGate. Available at: [Link]
-
PharmaCompass. (n.d.). Ranolazine. PharmaCompass. Available at: [Link][1]
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National Center for Biotechnology Information. (n.d.). Ranolazine. PubChem Compound Database. Available at: [Link]
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Wikipedia. (n.d.). Ranolazine. Wikipedia. Available at: [Link]
-
RxList. (n.d.). Ranexa (Ranolazine). RxList. Available at: [Link][2]
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Stabilizing (R)-ranolazine in solution for long-term experiments
Welcome to the technical support guide for (R)-ranolazine. As researchers, we understand that the success of long-term experiments hinges on the stability and integrity of our reagents. This compound, a compound with significant therapeutic potential, presents unique challenges in solution due to its specific physicochemical properties. This guide is designed to provide you with expert, field-proven insights and actionable protocols to ensure your ranolazine solutions remain stable and reliable throughout your research endeavors. We will explore the causality behind experimental choices, moving beyond simple steps to empower you with a deeper understanding of the molecule you are working with.
Frequently Asked Questions (FAQs): Understanding Ranolazine's Behavior in Solution
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What is the best solvent to dissolve this compound for stock solutions?
For preparing high-concentration stock solutions, organic solvents are recommended. This compound is soluble in methanol and dichloromethane[1]. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the preferred choice due to its high solvating power and compatibility with most experimental systems when diluted to a final concentration of <0.5%.
Expert Rationale: Ranolazine is a weakly basic compound with very poor aqueous solubility at neutral or alkaline pH[1][2]. Attempting to dissolve it directly in neutral buffers (like PBS pH 7.4) will be unsuccessful. An organic stock solution provides a concentrated, stable starting point that can be appropriately diluted into aqueous media for final experimental concentrations.
Q2: I dissolved ranolazine in an aqueous buffer, but it immediately precipitated. Why did this happen?
This is the most common issue researchers face, and it is almost always due to pH. The solubility of ranolazine is critically dependent on the pH of the aqueous medium. It is freely soluble in acidic conditions (below pH 4.4) but its solubility drops dramatically as the pH increases[3][4]. If your buffer pH is above 5.0, you will likely encounter precipitation, especially at higher concentrations.
Caption: Relationship between buffer pH and ranolazine solubility.
Q3: What are the primary ways ranolazine can degrade in solution during my experiment?
Forced degradation studies have identified three primary pathways of concern for researchers conducting long-term experiments[5][6]:
-
Acid-Catalyzed Hydrolysis: While ranolazine requires an acidic pH for solubility, prolonged exposure to strong acidic conditions can lead to the hydrolysis of the amide bond, creating inactive degradants[5][6]. Using a moderately acidic buffer (e.g., pH 4.5-5.0) provides a good balance between solubility and stability.
-
Oxidation: The piperazine ring in the ranolazine structure is susceptible to oxidation, forming N-oxide and di-N-oxide impurities[5][6][7]. This can be initiated by exposure to atmospheric oxygen over time, reactive oxygen species in cell culture media, or contaminants like peroxides.
-
Photodegradation: Exposure to UV light can induce degradation[8]. It is crucial to protect ranolazine solutions from light during storage and, as much as possible, during experiments.
Ranolazine is notably stable against base-catalyzed hydrolysis[5][6].
Caption: Major degradation pathways for this compound in solution.
Validated Protocols for Solution Preparation and Storage
Follow these self-validating protocols to minimize variability in your experiments.
Protocol 1: Preparation of High-Concentration (100 mM) Stock Solution in DMSO
-
Pre-Experiment Check: Ensure your this compound powder is a white to off-white solid, as described in literature[1].
-
Weighing: Accurately weigh the desired amount of this compound powder (MW: 427.54 g/mol ) in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of anhydrous, molecular biology grade DMSO to achieve a 100 mM concentration.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If needed, briefly sonicate the tube in a water bath for 5-10 minutes until all solid is completely dissolved[9][10].
-
Aliquoting & Storage: Dispense the stock solution into small-volume, amber, polypropylene microcentrifuge tubes. Store aliquots at -80°C for long-term stability (months to years). For short-term use (1-2 weeks), -20°C is acceptable.
-
Trustworthiness Check: Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Using amber tubes protects against photodegradation[8].
-
Protocol 2: Preparation of Aqueous Working Solution (e.g., 10 µM in pH 4.5 Acetate Buffer)
-
Buffer Preparation: Prepare a sterile 10 mM Sodium Acetate buffer and adjust the pH to 4.5. Filter the buffer through a 0.22 µm filter.
-
Thaw Stock: Remove one aliquot of the 100 mM ranolazine stock solution from the -80°C freezer and thaw it completely at room temperature.
-
Serial Dilution (Recommended): Perform an intermediate dilution first. For example, add 1 µL of the 100 mM stock to 999 µL of the pH 4.5 buffer to create a 100 µM intermediate solution. Vortex gently.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the pH 4.5 buffer to achieve the final 10 µM working concentration.
-
Causality Note: Always add the concentrated DMSO stock to the larger volume of aqueous buffer while vortexing. This ensures rapid dispersal and prevents the local concentration from exceeding the solubility limit at the transiently neutral pH of the DMSO droplet, thus preventing precipitation.
-
-
Usage: Use the freshly prepared working solution immediately. Do not store dilute aqueous solutions for extended periods.
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution & Rationale |
| Precipitation or Cloudiness | pH of aqueous media is too high (>5.5). [3] | Use a buffer with a pH between 4.0 and 5.0. Verify the final pH of your complete medium after adding all components. |
| Working concentration is too high. | Check the solubility limits at your chosen pH. You may need to lower the final concentration or add a small percentage of a co-solvent like ethanol if the experiment allows. | |
| Improper dilution technique. | Add the DMSO stock to the aqueous buffer slowly and with constant mixing to avoid localized precipitation. | |
| Inconsistent Biological Activity | Degradation of ranolazine in solution. | Prepare fresh working solutions for each experiment. Ensure stock solutions are stored properly at -80°C in aliquots and protected from light[8]. |
| Precipitation at 37°C. | Some buffers experience a pH shift with temperature. Re-verify the pH of your buffer at 37°C. A slight precipitate invisible to the naked eye can drastically reduce the effective concentration. Centrifuge the medium before applying to cells and use the supernatant. | |
| Assay Interference | High final DMSO concentration. | Ensure the final concentration of DMSO in your assay is below 0.5% (v/v) to avoid solvent-induced artifacts. |
| Degradation products have off-target effects. | If you suspect degradation, solution integrity must be verified. |
Workflow for Verifying Solution Stability
For long-term experiments, it is critical to validate the stability of your ranolazine solutions under your specific experimental conditions (e.g., in cell culture medium at 37°C). A stability-indicating HPLC method is the gold standard[10][11].
Caption: Workflow for conducting an experimental stability study.
Simplified HPLC Stability-Check Protocol:
-
Sample Preparation: Dilute an aliquot of your experimental solution with the mobile phase to a concentration within the linear range of your detector (e.g., 10-50 µg/mL).
-
Chromatography:
-
Analysis: At T=0, you should observe a single, sharp peak for ranolazine. At later time points, a decrease in the area of this main peak and/or the appearance of new peaks at different retention times indicates degradation.
Summary of Key Stability Parameters
| Parameter | Recommended Condition | Rationale & Authority |
| Primary Stock Solvent | Anhydrous DMSO or Methanol | Ranolazine is readily soluble in these organic solvents[1]. |
| Aqueous Working Buffer | pH 4.0 - 5.0 (e.g., Acetate Buffer) | Solubility is high at acidic pH, preventing precipitation[3][4]. |
| Stock Solution Storage | -80°C in small, single-use aliquots | Minimizes degradation from freeze-thaw cycles and slows chemical kinetics. |
| Light Protection | Use amber vials or wrap containers in foil | Ranolazine is susceptible to photodegradation[8]. |
| Conditions to Avoid | Neutral/Alkaline Buffers (pH > 6.0) | Drastic decrease in solubility leads to precipitation. |
| Strong Acids / Oxidizing Agents | These conditions actively promote chemical degradation[5][6][13]. | |
| Stability Verification | RP-HPLC | Gold standard for separating and quantifying the parent compound from potential degradants[10][12]. |
References
-
U.S. Food and Drug Administration (FDA). Ranexa Label. Available at: [Link]
-
Durak, E. A., Kurtgöz, İ., Mesut, B., Cevher, E., & Özsoy, Y. (2021). Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. Acta Pharmaceutica Sciencia, 59(3). Available at: [Link]
-
Therapeutic Goods Administration (TGA), Australia. Attachment 1: Product information for AusPAR - RANEXA ranolazine. Available at: [Link]
-
Suresh Babu VV, Sudhakar V, Murthy TEGK. (2014). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Chromatographic Science, 5(2). Available at: [Link]
-
JETIR. (2023). DEVELOPMENT AND VALIDATION OF INDICATING INSTRUMENTAL METHOD FOR ESTIMATION OF RANOLAZINE IN BULK AND TABLET DOSAGE FORM. Journal of Emerging Technologies and Innovative Research, 10(4). Available at: [Link]
-
Rahman, Z., Islam, M., Judder, M. I., & Alam, S. (2022). A review on analytical method development and determination of ranolazine in synthetic mixture. Current Trends in Pharmaceutical Research, 8(2). Available at: [Link]
-
Ganji, R., Ramachandran, D., Srinivas, G., et al. (2013). Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. Scientific Research Publishing. Available at: [Link]
-
Patil, P., Singh, S., & Gaikwad, M. (2022). Enhanced solubility and bioavailability of ranolazine by solid dispersion method in vitro and in vivo evaluation. ScienceScholar. Available at: [Link]
-
Raju, B., Ramesh, M., & Kumar, S. S. (2019). ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. International Journal of Pharmaceutical Sciences and Research, 10(8), 3763-3772. Available at: [Link]
-
IJPSR. (2018). Isolation and structural elucidation of degradation products of ranolazine. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
P., Anusha & P., Ravindra. (2018). Formulation and Evaluation of Ranolazine Extended Release Tablets by using pH Dependent and Independent polymers. World Journal of Pharmacy and Pharmaceutical Sciences, 7, 1058-1072. Available at: [Link]
-
Parmar, D. R., et al. (2020). SOLUBILITY ENHANCEMENT OF RANOLAZINE BY HYDROTROPIC METHOD. International Journal of Chemical and Pharmaceutical Analysis, 7(3). Available at: [Link]
-
S, R., & D, P. (2022). Formulation and Evaluation of Nanosuspension of Ranolazine. RGUHS Journal of Pharmaceutical Sciences, 12(1), 105-111. Available at: [Link]
-
Pharmacon Corp. (2008). Storage Requirements for Various Medications. Available at: [Link]
- Google Patents. (2001). Sustained release ranolazine formulations.
-
European Medicines Agency. (2008). Ranexa, INN-ranolazine: Summary of Product Characteristics. Available at: [Link]
-
Basavaraj, S., et al. (2016). Design, Development, Optimization and Evaluation of Ranolazine Extended Release Tablets. PubMed Central. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). A COMPARATIVE SOLUBILITY ENHANCEMENT AND DISSOLUTION STUDY OF RANOLAZINE USING DIFFERENT TECHNIQUES. Available at: [Link]
-
P, S. K., & G, R. (2024). A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. Impactfactor.org. Available at: [Link]
-
Rana, S. R., et al. (2020). Method Development and Validation for Determination of Related Impurities in Ranolazine Tablets by RP-UPLC Method. ResearchGate. Available at: [Link]
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- 12. longdom.org [longdom.org]
- 13. impactfactor.org [impactfactor.org]
Technical Support Center: Optimizing (R)-Ranolazine Concentration for In Vitro Studies
Welcome to the technical support guide for (R)-ranolazine. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical guidance for optimizing the use of this compound in in vitro experimental models. As your dedicated application scientist, my goal is to equip you with the necessary knowledge to navigate the complexities of your experiments, ensuring data integrity and reproducibility.
Section 1: Core Concepts & Mechanism of Action
Understanding the mechanism of this compound is fundamental to designing effective experiments. Ranolazine is not a typical hemodynamically-acting agent; it does not significantly alter heart rate or blood pressure at therapeutic concentrations.[1][2] Its primary therapeutic effect stems from its activity as a selective inhibitor of the late inward sodium current (INa,late).[3][4]
Under pathological conditions such as ischemia or heart failure, a small fraction of voltage-gated sodium channels fails to inactivate completely, giving rise to a persistent or "late" sodium current.[5] This sustained influx of sodium (Na+) leads to an intracellular Na+ overload. The elevated Na+ concentration causes the Na+/Ca2+ exchanger (NCX) to operate in its reverse mode, importing calcium (Ca2+) into the cell in an attempt to extrude Na+.[6][7] The resulting intracellular Ca2+ overload is a key driver of cellular dysfunction, contributing to electrical instability (arrhythmias), mechanical dysfunction (impaired relaxation), and energetic inefficiency.[6][8]
This compound selectively inhibits INa,late, thereby preventing the initial Na+ overload and the subsequent pathological rise in intracellular Ca2+.[3][8] This targeted action restores normal ionic homeostasis and mitigates the downstream consequences of cellular stress.
Caption: Mechanism of this compound action.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in vitro?
There is no single universal concentration. The optimal concentration is highly dependent on the specific cell type, the experimental endpoint, and the pathological model. However, a logical starting point can be derived from its clinically relevant plasma concentrations, which are between 2 to 6 µM.[9][10]
-
For studies aiming for clinical correlation (e.g., modeling chronic angina): A starting range of 2-10 µM is recommended.
-
For mechanistic studies (e.g., direct inhibition of INa,late in electrophysiology): A broader range of 5-20 µM may be necessary to achieve significant target engagement, aligning with reported IC50 values.[8][10][11]
-
For cellular protection assays (e.g., against toxin-induced injury): Lower concentrations, sometimes in the sub-micromolar to low-micromolar range (0.1-5 µM ), have been shown to be effective.[12][13]
Crucial First Step: Always perform a dose-response curve for your specific model and endpoint to determine the optimal concentration, starting from a low dose (e.g., 0.1 µM) and escalating.
Q2: How do I prepare stock and working solutions of this compound?
Proper solution preparation is critical to avoid compound precipitation and ensure accurate, reproducible concentrations. This compound has low aqueous solubility.
Stock Solution (10-100 mM in DMSO):
-
This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[14][15]
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath can assist dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C.
Working Solution (Dilution into Culture Medium):
-
Thaw a single aliquot of the DMSO stock solution.
-
Perform serial dilutions if necessary, but the final dilution step should be directly into your pre-warmed cell culture medium or experimental buffer.
-
Critical Step: Never add the medium directly to the concentrated DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of medium while vortexing or swirling gently. This rapid dispersion is key to preventing precipitation.
-
The final concentration of DMSO in your culture should be kept to a minimum, typically ≤0.1% , to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the known IC50 values for this compound on different ion channels?
This compound's selectivity for the late sodium current is a key feature, but it does interact with other channels at various concentrations. Understanding these off-target effects is vital for interpreting your data. See Table 1 for a summary.
Q4: How stable is this compound in solution?
When stored as a concentrated stock in anhydrous DMSO at -20°C, this compound is stable for several months. However, once diluted into aqueous cell culture medium, it should be used immediately. The stability in aqueous solution at 37°C over extended periods (e.g., >24 hours) is reduced, and fresh medium with the compound should be prepared for long-term experiments. The terminal half-life after oral administration in humans is approximately 7 hours, which is influenced by absorption rates.[16]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during in vitro studies with this compound. A logical workflow can help diagnose the root cause of unexpected results.
Caption: A logical workflow for troubleshooting experiments.
Issue 1: I'm observing cytotoxicity or a decrease in cell viability.
-
Underlying Cause: The concentration of this compound may be too high, leading to off-target effects such as inhibition of peak sodium or L-type calcium currents, which are critical for normal cell function.[10][11][17] Alternatively, the DMSO vehicle concentration may be too high.
-
Self-Validating Solution:
-
Run a Dose-Response Viability Assay: Before conducting functional assays, always determine the non-toxic concentration range. Use a standard method like MTT or LDH release assay to test a wide range of ranolazine concentrations (e.g., 0.1 µM to 100 µM).[1]
-
Check Vehicle Toxicity: Ensure your vehicle control (DMSO at the highest concentration used) shows no significant difference in viability compared to the untreated control. If it does, reduce the final DMSO concentration across all conditions.
-
Select a Working Concentration: Choose the highest concentration that does not cause a significant decrease in cell viability (often referred to as the Maximum Non-Toxic Concentration) as the upper limit for your functional experiments.
-
Issue 2: I'm not seeing the expected biological effect.
-
Underlying Cause: This can stem from several factors:
-
Concentration Too Low: The concentration may be insufficient to engage the INa,late target in your specific model.
-
Compound Precipitation: Poor solubility in the aqueous medium may lead to a lower effective concentration than intended.
-
Inappropriate Model: The cell line or primary cells used may not express a significant late sodium current under your experimental conditions. INa,late is often minimal under baseline conditions and is enhanced by pathological stimuli.[5]
-
Drug Inactivity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
-
Self-Validating Solution:
-
Verify Concentration: If you have established a non-toxic range, try increasing the concentration within that range.
-
Confirm Solubility: Visually inspect your working solutions for any signs of precipitation. Prepare fresh solutions following the protocol in Section 2 meticulously.
-
Validate the Model: Confirm that your cell model is appropriate. For cardiac models, you may need to induce a pathological state (e.g., using chemical hypoxia or a known INa,late enhancer like Anemone Toxin II) to unmask a significant late sodium current for ranolazine to act upon.[4]
-
Use a Positive Control: If possible, use a different known INa,late inhibitor to confirm that the pathway is active and druggable in your model.
-
Issue 3: My results are inconsistent between experiments.
-
Underlying Cause: Variability often points to inconsistencies in protocol execution. Key culprits include solution preparation, cell health and passage number, and timing of treatments.
-
Self-Validating Solution:
-
Standardize Protocols: Ensure every step, from cell seeding density to the exact timing of drug addition and assay measurement, is standardized and documented.
-
Use Fresh Aliquots: Always use a fresh aliquot of the DMSO stock for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
Monitor Cell Health: Use cells within a consistent and narrow range of passage numbers. Discard any cultures that appear unhealthy or have abnormal growth rates.
-
Internal Controls: Include appropriate controls (untreated, vehicle, positive control) in every single experiment. The consistency of these controls is a primary indicator of overall experimental consistency.
-
Section 4: Essential Protocols
Protocol 1: Preparation and Handling of this compound Solutions
This protocol ensures the preparation of accurate and soluble ranolazine solutions for in vitro use.
-
Materials: this compound powder, anhydrous sterile DMSO, sterile 1.5 mL microcentrifuge tubes, sterile cell culture medium or buffer.
-
Stock Solution (10 mM):
-
The molecular weight of this compound is 427.54 g/mol . To make a 10 mM stock, dissolve 4.28 mg in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot into 20-50 µL volumes.
-
Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (e.g., 10 µM in 10 mL Medium):
-
Pre-warm 10 mL of cell culture medium to 37°C.
-
Thaw one aliquot of 10 mM stock solution.
-
Add 10 µL of the 10 mM stock solution to the 10 mL of warm medium (this creates a 1:1000 dilution).
-
Immediately mix by inverting the tube or gentle vortexing. The final DMSO concentration will be 0.1%.
-
Use this working solution immediately.
-
Protocol 2: Determining the Optimal Non-Toxic Concentration Range using an MTT Assay
This protocol provides a framework for assessing cell viability across a range of ranolazine concentrations.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare a series of working solutions of this compound in culture medium at 2x the final desired concentrations (e.g., 0.2, 2, 20, 200 µM). Also prepare a 2x vehicle control (0.2% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
-
Dosing: Remove half of the medium from each well and add an equal volume of the 2x treatment solution to achieve the final 1x concentration. Treat for a duration relevant to your functional assay (e.g., 24, 48 hours).
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilizing agent (e.g., acidified isopropanol or DMSO) and incubate until the formazan crystals are fully dissolved.
-
Measurement: Read the absorbance on a plate reader at the appropriate wavelength (typically ~570 nm).
-
Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot cell viability (%) versus log[this compound concentration] to identify the concentration range that does not induce cytotoxicity.
Section 5: Reference Data
Table 1: IC50 Values of this compound for Key Ion Channels
| Ion Current | Species/Model System | Reported IC50 (µM) | Reference(s) |
|---|---|---|---|
| Late INa | Canine/Guinea Pig Ventricular Myocytes | 5 - 21 | [8][10][11] |
| HEK293 Cells (LQT3 mutant) | 1.9 - 7.5 | [18] | |
| Peak INa | Canine Ventricular Myocytes | ~294 | [18] |
| Atrial Myocytes | Potent inhibition (more sensitive than ventricular) | [5][19] | |
| IKr (hERG) | Canine Myocytes / Xenopus Oocytes | 12 - 106 | [17][20] |
| Late ICa,L | Canine Ventricular Myocytes | ~50 |[10][11] |
Note: IC50 values can vary significantly based on experimental conditions, including temperature, stimulation frequency, and membrane potential.
Table 2: Suggested Starting Concentration Ranges for Common In Vitro Applications
| Application | Cell Type / Model | Suggested Starting Range (µM) | Key Endpoint | Reference(s) |
|---|---|---|---|---|
| Cardioprotection | Cardiomyocytes (Ischemia-Reperfusion) | 5 - 10 | Improved Ca2+ handling, reduced cell death | [13] |
| Anti-arrhythmia | Ventricular Myocytes (from failing hearts) | 5 - 10 | Shortened action potential, suppressed EADs | [21] |
| Neuroprotection | Primary Astrocytes/Neurons | 0.1 - 10 | Increased viability, protection from toxins | [1] |
| Anti-hypertrophy | Cardiomyocytes (stimulated) | 1 - 10 | Reduced Ca2+ transient amplitude | [6] |
| Cancer Biology | Breast/Prostate Cancer Cells | 10 - 50 | Inhibition of cell invasion |[19][22] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
|---|---|---|
| DMSO | ≥17.4 mg/mL to 100 mg/mL | [14][15] |
| Water / Aqueous Buffer (pH 1.2-7.4) | Very low (~3.9 µg/mL to 0.93 mg/mL) | [23][24] |
| H2O (Vendor Data) | 5 - 10 mg/mL (likely salt form or specific conditions) |[25] |
Note: The significant discrepancy in aqueous solubility highlights the critical importance of using DMSO for primary stock solutions.
References
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Hasenfuss, G., & Maier, L. S. (2008). Mechanism of action of the new anti-ischemia drug ranolazine. Clinical Research in Cardiology, 97(4), 222–226. [Link]
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Belardinelli, L., Shryock, J. C., & Fraser, H. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart, 92(Suppl 4), iv6–iv14. [Link]
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Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties. Circulation, 110(8), 904–910. [Link]
-
Abdallah, Y., Chahine, M., & Fares, N. (2016). Ranolazine may exert its beneficial effects by increasing myocardial adenosine levels. American Journal of Physiology-Heart and Circulatory Physiology, 311(4), H1020–H1027. [Link]
-
Antzelevitch, C., et al. (2004). Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties. Journal of Cardiovascular Electrophysiology, 17(S1), S169-S177. [Link]
-
Maier, L. S., & Hasenfuss, G. (2006). Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism. European Heart Journal Supplements, 8(suppl_A), A26-A30. [Link]
-
Wu, L., Shryock, J. C., & Belardinelli, L. (2004). Ranolazine: ion-channel-blocking actions and in vivo electrophysiological effects. British Journal of Pharmacology, 142(8), 1300–1308. [Link]
-
Wang, Y., et al. (2016). Ranolazine Prevents Pressure Overload-Induced Cardiac Hypertrophy and Heart Failure by Restoring Aberrant Na+ and Ca2+ Handling. Journal of the American Heart Association, 5(11), e003316. [Link]
-
Soliman, D., Wang, L., et al. (2012). Late sodium current inhibition alone with ranolazine is sufficient to reduce ischemia- and cardiac glycoside-induced calcium overload and contractile dysfunction mediated by reverse-mode sodium/calcium exchange. The Journal of Pharmacology and Experimental Therapeutics, 343(2), 325-332. [Link]
-
Rajamani, S., et al. (2008). Use-Dependent Block of Cardiac Late Na+ Current by Ranolazine. Heart Rhythm, 5(5), 743-751. [Link]
-
Antzelevitch, C., & Belardinelli, L. (2006). The electrophysiological basis for the antiarrhythmic actions of ranolazine. Heart Rhythm, 3(11), 1335–1339. [Link]
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Varró, A., et al. (2020). Effect of ranolazine on the action potential waveform at stimulation frequencies relevant for atrial fibrillation. Journal of Physiology and Pharmacology, 71(4). [Link]
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Mao, J., et al. (2016). Ranolazine Decreases Mechanosensitivity of the Voltage-Gated Sodium Ion Channel NaV1.5: A Novel Mechanism of Drug Action. Journal of the American Heart Association, 5(10), e003794. [Link]
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Tsvetkova, A., et al. (2022). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Pharmaceuticals, 15(1), 31. [Link]
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Kumar, A., et al. (2018). Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Cardiology and Therapy, 7(2), 103-113. [Link]
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RayBiotech. (n.d.). Ranolazine. RayBiotech. [Link]
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Melfi, F., et al. (2022). Ranolazine Unveiled: Rediscovering an Old Solution in a New Light. Journal of Cardiovascular Development and Disease, 9(9), 290. [Link]
-
Moraga-Cid, G., et al. (2015). Effects of Ranolazine on Astrocytes and Neurons in Primary Culture. PLOS ONE, 10(6), e0129515. [Link]
-
Mele, D., et al. (2017). Inhibition of cardiomyocytes late INa with ranolazine to prevent anthracyclines cardiotoxicity in experimental models in vitro and in vivo. Journal of Clinical Oncology, 35(15_suppl), e22026-e22026. [Link]
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International Journal of Novel Research and Development. (2022). A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. IJNRD, 7(6). [Link]
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Amanote Research. (n.d.). Inhibition of the Late Sodium Current as a Potential. [Link]
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Ruiz-Meana, M., et al. (2012). Cardioprotective Effect of Ranolazine in the Process of Ischemia-reperfusion in Adult Rat Cardiomyocytes. Revista Española de Cardiología (English Edition), 65(1), 40-46. [Link]
-
Patel, K., & Weisman, D. S. (2023). Ranolazine. In StatPearls. StatPearls Publishing. [Link]
-
Aldakkak, M., et al. (2013). Ranolazine reduces Ca2+ overload and oxidative stress and improves mitochondrial integrity to protect against ischemia reperfusion injury in isolated hearts. Journal of Molecular and Cellular Cardiology, 54, 8-16. [Link]
-
Palandri, C., et al. (2023). Effects of ranolazine on the arrhythmic substrate in hypertrophic cardiomyopathy. Frontiers in Physiology, 14, 1109017. [Link]
-
Ergun, D. D., et al. (2023). Ranolazine increases cell viability by reversing the oxidative and inflammatory damage caused by MTX. European Review for Medical and Pharmacological Sciences, 27(7), 2953-2963. [Link]
-
Deng, C. Y., et al. (2012). Effect of ranolazine on rat intrarenal arteries in vitro. European Journal of Pharmacology, 683(1-3), 248-255. [Link]
-
Djamgoz, M. B. A., et al. (2024). Ranolazine: a potential anti-metastatic drug targeting voltage-gated sodium channels. British Journal of Cancer, 130(5), 721-729. [Link]
-
Undrovinas, A. I., et al. (2006). Ranolazine Improves Abnormal Repolarization and Contraction in Left Ventricular Myocytes of Dogs With Heart Failure by Inhibiting Late Sodium Current. Journal of Cardiovascular Electrophysiology, 17(S1), S169-S177. [Link]
-
Bhandari, B., & Sodhi, R. (2014). Ranolazine, a Partial Fatty Acid Oxidation Inhibitor, its Potential Benefit in Angina and Other Cardiovascular Disorders. International Journal of Pharmaceutical Sciences and Research, 5(9), 3608. [Link]
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Cocco, G., & Rousseau, M. F. (2005). Ranolazine. A metabolic modulator for the treatment of chronic stable angina. Expert Opinion on Pharmacotherapy, 6(11), 1917-1926. [Link]
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Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical Pharmacokinetics, 45(5), 469-491. [Link]
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Therapeutic Goods Administration (TGA). (2018). Product Information: Ranolazine. [Link]
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Ergun, D. D., et al. (2023). Ranolazine exhibits anti-inflammatory and antioxidant activities in H9c2 cardiomyocytes. European Review for Medical and Pharmacological Sciences, 27(7), 2953-2963. [Link]
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Dr. Oracle. (2025). What is the half-life of Ranolazine?[Link]
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RGUHS Journal of Pharmaceutical Sciences. (2021). Formulation and Evaluation of Nanosuspension of Ranolazine. Journalgrid. [Link]
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ResearchGate. (2022). Enhanced solubility and bioavailability of ranolazine by solid dispersion method in vitro and in vivo evaluation: A potential novel approach for cardiovascular diseases. [Link]
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Technical Support Center: (R)-Ranolazine in Preclinical Animal Studies
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting strategies and foundational knowledge to minimize variability and enhance reproducibility in animal studies involving (R)-ranolazine.
Introduction
This compound, an enantiomer of ranolazine, is a selective inhibitor of the late inward sodium current (INa).[1][2] Its mechanism of action involves reducing intracellular sodium and subsequent calcium overload, which is particularly relevant in ischemic conditions.[3][4] This targeted action, which does not significantly alter heart rate or blood pressure, makes it a valuable tool in cardiovascular research.[5][6] However, like many preclinical compounds, achieving consistent and reproducible results in animal studies can be challenging. Variability can arise from numerous factors including drug formulation, animal physiology, and experimental procedures.[7][8]
This guide is structured to address the most common issues encountered by researchers, providing not just procedural steps but the underlying scientific rationale to empower you to design robust, self-validating experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the use of this compound in animal models.
Q1: What is the primary mechanism of action I should be aware of when designing my study?
A1: The primary mechanism is the inhibition of the late sodium current (late INa).[9][10] In pathological states like ischemia, this current is enhanced, leading to an accumulation of intracellular sodium. This, in turn, reverses the action of the sodium-calcium exchanger (NCX), causing a toxic overload of intracellular calcium.[1] This calcium overload impairs myocardial relaxation, increases diastolic wall tension, and worsens ischemia.[2][9] this compound mitigates this cascade. Understanding this pathway is crucial for selecting appropriate endpoints, such as measurements of diastolic function or arrhythmia burden.
Q2: Is there a difference between using racemic ranolazine and the (R)-enantiomer?
A2: Yes, while both enantiomers contribute to the overall effect, they may have different potencies or off-target activities. One study suggests the (S)-enantiomer possesses the anti-anginal activity, while the (R)-enantiomer is being investigated for applications in diabetes.[11] For targeted mechanistic studies, using the specific (R)-enantiomer is crucial to avoid confounding effects from the (S)-enantiomer. A study on the pharmacokinetics of the optical isomers in rats found no significant difference in key parameters like Cmax, Tmax, and AUC between (R)- and (S)-ranolazine.[12]
Q3: Does this compound have significant off-target effects I should control for?
A3: Yes. At therapeutic concentrations, ranolazine is also known to inhibit the rapid delayed rectifier potassium current (IKr), which can lead to QT interval prolongation.[3][9] While the risk of arrhythmias like Torsades de Pointes is considered low due to its primary effect on the late sodium channel, it is a critical parameter to monitor, especially at higher doses.[3] Additionally, ranolazine can affect metabolism by promoting a shift from fatty acid to glucose oxidation.[4][13] Depending on your research question, these effects could be confounding factors or secondary mechanisms of interest.
Q4: What are the most common sources of variability in ranolazine animal studies?
A4: The most significant sources are:
-
Drug Formulation and Bioavailability: Ranolazine is a BCS Class II drug, meaning it has poor aqueous solubility, which can lead to variable absorption and bioavailability.[14][15]
-
Animal Model and Physiology: The underlying health of the animal model (e.g., presence of diabetes or heart failure) can significantly alter the drug's pharmacokinetics.[16]
-
Experimental Procedures: Inconsistent administration techniques, timing of dosing relative to insult, and anesthesia protocols can all introduce variability.[8]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during experiments.
Issue 1: High Variability in Pharmacokinetic (PK) Profiles
Symptom: You observe large error bars in plasma concentration curves between animals in the same group, or inconsistent drug exposure (AUC) day-to-day.
Root Cause Analysis: High PK variability is often linked to issues with drug formulation and administration, which is a known challenge for poorly soluble compounds like ranolazine.[17][18][19]
Solutions & Scientific Rationale:
-
Optimize the Formulation:
-
Problem: Ranolazine hydrochloride has limited solubility in aqueous solutions, especially at neutral pH.[20][21] Using a simple saline or PBS suspension can lead to incomplete dissolution and erratic absorption after oral or IP administration.
-
Protocol: Prepare a formulation designed to enhance solubility. Studies have shown that solid dispersions using hydrophilic polymers like Soluplus can increase ranolazine's aqueous solubility by up to 10-fold.[14][15][22] For injection, a stock solution can be made in DMSO (up to 20 mg/mL), which is then further diluted into the final aqueous vehicle.[20]
-
Causality: Improving solubility ensures that the drug is in a state to be absorbed, reducing the chance that undissolved particles are variably absorbed based on individual animal gut motility or local tissue environment.[23]
-
-
Standardize Administration Technique:
-
Problem: For oral gavage, incorrect placement of the gavage needle can result in dosing into the esophagus or trachea, leading to poor or no absorption. For intraperitoneal (IP) injections, accidental injection into the gut or adipose tissue can drastically alter absorption kinetics.
-
Protocol: Ensure all personnel are thoroughly trained in the chosen administration route. For oral gavage, confirm proper placement by measuring the tube length from the mouth to the xiphoid process. For IP injections, use a consistent injection site in the lower abdominal quadrant.
-
Causality: The route and precision of administration directly control the initial exposure of the drug to absorptive surfaces, making consistency paramount.[24]
-
-
Control for Physiological Variables:
-
Problem: The prandial state (fed vs. fasted) can alter gastric pH and motility, affecting drug dissolution and absorption.[25] Furthermore, disease states like diabetes can alter drug clearance and volume of distribution.[16]
-
Protocol: Standardize the fasting period before dosing (e.g., 4-6 hours for rodents). Ensure that animals in control and treatment groups are matched for disease severity and other key physiological parameters. A study in rats with streptozotocin-induced diabetes showed that key pharmacokinetic parameters like Cmax and AUC were significantly decreased compared to non-diabetic rats.[16]
-
Causality: Physiological consistency across animals minimizes the biological variables that can impact how the drug is absorbed, distributed, metabolized, and excreted (ADME).[24]
-
Issue 2: Inconsistent or Unexpected Efficacy
Symptom: The expected therapeutic effect (e.g., reduced infarct size, suppression of arrhythmias) is not observed, or the effect size varies significantly between experiments.
Root Cause Analysis: This often points to a mismatch between drug exposure and the therapeutic window at the target tissue, or confounding effects from the experimental model itself.
Solutions & Scientific Rationale:
-
Verify Target Engagement with a PK/PD Study:
-
Problem: The dose administered may not be achieving the necessary plasma concentration to effectively inhibit the late INa in the target tissue. Therapeutic plasma concentrations in humans are typically in the range of 2 to 6 µmol/L.[26]
-
Protocol: Conduct a preliminary dose-ranging study. Administer 3-4 different doses of this compound and collect plasma samples at key time points (e.g., 30 min, 1, 2, 4, 8 hours) to determine the Cmax and AUC for each dose. Correlate these exposure levels with a key pharmacodynamic (PD) marker (e.g., ECG changes, ex-vivo tissue analysis).
-
Causality: Establishing a clear PK/PD relationship validates that your chosen dose produces a biological effect and helps identify the optimal dose for maximal efficacy with minimal side effects.
-
-
Refine the Timing of Administration:
-
Problem: this compound is not a pre-conditioning agent. Its primary benefit is seen when it is present during the ischemic insult to prevent calcium overload.
-
Protocol: Ensure that the drug is administered to achieve peak plasma concentration (Tmax) at the time of the experimental insult (e.g., coronary artery ligation). Given a rapid Tmax of around 1 hour for immediate-release formulations, dosing should occur approximately 30-60 minutes before the procedure.[19]
-
Causality: The drug's mechanism is preventative within the context of an ischemic event. If administered too early, it may be cleared; if too late, the pathological cascade of calcium overload may already be too advanced to reverse.
-
-
Consider the Animal Model's Pathology:
-
Problem: In some models, the pathology may be too severe for this compound to show a significant effect. Conversely, some chronic models have shown unexpected outcomes. For example, one study in rats with chronic heart failure found that chronic ranolazine administration reduced exercise capacity.[27]
-
Protocol: Carefully characterize your animal model. Ensure the severity of the insult is consistent and not overwhelmingly damaging. For chronic studies, consider potential confounding effects on systemic metabolism or other unforeseen adaptations.
-
Causality: The drug's efficacy is dependent on the specific pathophysiological context. Understanding the nuances of your model is critical for interpreting results correctly.
-
Issue 3: Unexpected Adverse Events or Off-Target Observations
Symptom: Animals exhibit unexpected behaviors (e.g., dizziness, lethargy) or you observe unexpected physiological changes (e.g., altered glucose levels, renal function markers).
Root Cause Analysis: These symptoms may be due to exaggerated pharmacology at high doses, known off-target effects, or interactions with other experimental factors.
Solutions & Scientific Rationale:
-
Monitor for Known Side Effects:
-
Problem: The most common side effects of ranolazine include dizziness, headache, constipation, and nausea.[28][29] While difficult to assess in rodents, signs like lethargy or reduced activity could be correlates.
-
Protocol: Implement a basic functional observation battery to score animal behavior before and after dosing. If adverse signs are noted, consider reducing the dose.
-
Causality: These effects are often dose-dependent. Finding the right balance between efficacy and tolerability is key.
-
-
Assess Renal Function:
-
Problem: Ranolazine use has been associated with increases in serum creatinine and, in rare cases, acute renal failure.[29][30]
-
Protocol: In long-term studies, it is prudent to periodically monitor markers of renal function, such as serum creatinine and BUN.
-
Causality: As the drug is primarily cleared by the kidneys, pre-existing renal impairment or drug-induced toxicity can affect clearance, leading to drug accumulation and further toxicity.[13]
-
-
Account for Metabolic Effects:
-
Problem: Ranolazine can lower HbA1c levels and inhibit glucagon release.[13][26][31] This could be a confounding factor in studies where metabolic state is a key variable.
-
Protocol: Be aware of this potential effect. In metabolic studies, you may need to add an additional control group to dissect the metabolic effects from the primary cardiovascular effects.
-
Causality: The drug's influence on pancreatic alpha-cells and systemic glucose metabolism is a known secondary effect that must be accounted for in relevant experimental designs.[31]
-
Part 3: Protocols and Data Visualization
Detailed Protocol: Preparation and Administration of this compound for Rodent Studies
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage administration in rats to ensure consistent bioavailability.
Materials:
-
This compound hydrochloride (crystalline solid)
-
Dimethyl sulfoxide (DMSO), ACS grade
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal gavage needles (size-appropriate for species)
Procedure:
-
Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 5 mL/kg).
-
Prepare the Vehicle: Create a vehicle solution of 10% DMSO and 40% PEG400 in sterile saline.
-
Rationale: This co-solvent system helps to keep the poorly soluble ranolazine in solution upon dilution from the DMSO stock.[20]
-
-
Create a Concentrated Stock: Weigh the required amount of this compound HCl and dissolve it in the minimum necessary volume of 100% DMSO. Vortex thoroughly until fully dissolved. The solubility in DMSO is approximately 20 mg/mL.[20]
-
Prepare the Final Dosing Solution: While vortexing the vehicle from Step 2, slowly add the DMSO stock solution (from Step 3) dropwise. This gradual addition prevents the drug from precipitating out of solution.
-
Final Quality Control: Inspect the final solution for any precipitates. It should be clear and homogenous. Prepare fresh daily.
-
Administration:
-
Accurately weigh each animal before dosing.
-
Draw up the calculated volume into a syringe.
-
Gently restrain the animal and administer the solution via oral gavage, ensuring correct placement to avoid accidental tracheal administration.
-
Administer approximately 30-60 minutes before the experimental procedure to align with Tmax.[19]
-
Data Presentation: Pharmacokinetic Parameters
Summarizing PK data in a table allows for clear comparison between different groups or conditions.
| Parameter | Control Group (Vehicle) | Treatment Group (20 mg/kg) | Diabetic Group (20 mg/kg) |
| Cmax (ng/mL) | N/A | 1850 ± 210 | 950 ± 150[16] |
| Tmax (hr) | N/A | 1.1 ± 0.3 | 1.0 ± 0.5[16] |
| AUC (ng*hr/mL) | N/A | 8100 ± 950 | 3200 ± 500[16] |
| Clearance (L/hr/kg) | N/A | 2.4 ± 0.3 | 5.1 ± 0.7[16] |
| Data are presented as Mean ± SD. This table illustrates how a disease state (diabetes) can significantly alter the pharmacokinetic profile of ranolazine, based on published findings.[16] |
Visualizations: Workflows and Mechanisms
Diagrams can simplify complex processes, aiding in experimental design and troubleshooting.
Caption: A decision-tree workflow for troubleshooting common sources of variability.
Caption: Mechanism of action of this compound in an ischemic cardiomyocyte.
References
-
CV Pharmacology. Late Sodium Current Blocker (Ranolazine). [Link]
- Dhalla, A. K., & Belardinelli, L. (2008). Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism. Journal of Cardiovascular Pharmacology and Therapeutics.
-
Makhija, D., & Sabatine, M. S. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association. [Link]
- Belardinelli, L., et al. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart.
- Hale, S. L., & Kloner, R. A. (2006). Ranolazine, an inhibitor of the late sodium channel current, reduces postischemic myocardial dysfunction in the rabbit. Journal of Cardiovascular Pharmacology and Therapeutics.
- Dr.Oracle. (2025). What is the mechanism of action of Ranolazine?.
-
Sossalla, S., & Maier, L. S. (2008). Mechanism of action of the new anti-ischemia drug ranolazine. Journal of Geriatric Cardiology. [Link]
-
Kumar, A., et al. (2020). Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Journal of Clinical and Preventive Cardiology. [Link]
-
Patel, K., & Azer, D. (2025). Ranolazine. In: StatPearls. StatPearls Publishing. [Link]
- Patsnap Synapse. (2024).
- Watson, A. D. (1993). Bioavailability and bioinequivalence of drug formulations in small animals.
- Liao, M., et al. (2014). Study on the Pharmacokinetics of Ranolazine and Its Optical Isomer. Chinese Journal of Modern Applied Pharmacy.
- Innovational Journals. (2024).
-
Ghasemi, M., et al. (2018). Comparison of pharmacokinetic parameters of ranolazine between diabetic and non-diabetic rats. Iranian Journal of Basic Medical Sciences. [Link]
- Bhairam, M., et al. (2022). Enhanced solubility and bioavailability of ranolazine by solid dispersion method in vitro and in vivo evaluation: A potential novel approach for cardiovascular diseases.
- Cayman Chemical. (2022). Ranolazine (hydrochloride)
-
Lorsch, J. R., et al. (2015). A Guide to Reproducibility in Preclinical Research. Nature. [Link]
- Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.
- Bhairam, M., et al. (2022). Enhanced solubility and bioavailability of ranolazine by solid dispersion method in vitro and in vivo evaluation.
- Bhairam, M., et al. (2022).
- Preclinical Research. (2025). Irreproducibility in Preclinical Research: Impact, Causes, and Solutions.
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). Animal versus human oral drug bioavailability: do they correlate?. Journal of Veterinary Pharmacology and Therapeutics. [Link]
-
Capra, V., et al. (2022). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Journal of Cardiovascular Development and Disease. [Link]
- ResearchGate. (2015).
- Gholami, M., et al. (2025).
-
Drugs.com. (2025). Ranolazine Side Effects: Common, Severe, Long Term. [Link]
- Martinez, M. N., & Rumple, M. (2022). Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation. Journal of Veterinary Pharmacology and Therapeutics.
- Jerling, M. (2006). Clinical Pharmacokinetics of Ranolazine. Clinical Pharmacokinetics.
-
Mayo Clinic. (2025). Ranolazine (oral route) - Side effects & dosage. [Link]
- Google Patents. (2002).
- LucidQuest. (2022). Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"?.
- MedChemExpress. (n.d.). Ranolazine (CVT 303).
- Collins, F. S., & Tabak, L. A. (2014). Irreproducibility in Preclinical Biomedical Research: Perceptions, Uncertainties, and Knowledge Gaps. Semantic Scholar.
- Stanley, W. C., et al. (2000). Effects of ranolazine on the exercise capacity of rats with chronic heart failure induced by myocardial infarction. Journal of Cardiovascular Pharmacology.
-
Karp, N. (2018). Reproducible preclinical research—Is embracing variability the answer?. PLoS Biology. [Link]
-
Virzì, C., et al. (2022). Ranolazine Attenuates Brain Inflammation in a Rat Model of Type 2 Diabetes. International Journal of Molecular Sciences. [Link]
- Coppini, R., et al. (2017). Ranolazine Prevents Phenotype Development in a Mouse Model of Hypertrophic Cardiomyopathy.
-
Wu, H., et al. (2014). Ranolazine recruits muscle microvasculature and enhances insulin action in rats. The Journal of Physiology. [Link]
-
Aldona, D., & Maroo, A. (2013). Safety and Efficacy of Ranolazine for the Treatment of Chronic Angina Pectoris. Cardiology Research. [Link]
- Moen, A. R., et al. (2005). Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Tetrahedron: Asymmetry.
Sources
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- 9. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
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- 31. Investigating the effect of Ranolazine drug on the pathophysiology of asthma in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Ranolazine Experimental Troubleshooting
Welcome to the technical support resource for researchers utilizing (R)-ranolazine. This guide is structured to address unexpected off-target effects you may encounter during your in vitro and in vivo experiments. Our goal is to provide you with the scientific rationale and practical protocols to diagnose and mitigate these issues, ensuring the integrity of your research.
This compound's primary mechanism of action is the inhibition of the late phase of the inward sodium current (late INa) in cardiac myocytes.[1][2][3][4][5][6] This primary action reduces intracellular sodium accumulation, which in turn decreases calcium overload via the sodium-calcium exchanger, a key pathological component of myocardial ischemia.[1][4] However, like many targeted therapies, its effects are not entirely specific, which can lead to unexpected experimental outcomes. This guide will help you navigate those complexities.
Core Mechanism of this compound
Caption: Primary mechanism of this compound action.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Unexpected Electrophysiological Observations
Question 1: I'm observing a greater than expected prolongation of the QT interval or action potential duration (APD) in my cardiac preparations. What could be the cause?
Answer: While this compound's primary target is the late INa, it is also known to inhibit the rapidly activating delayed-rectifier potassium current (IKr), encoded by the hERG gene.[2][3][7] This IKr inhibition is a well-known cause of QT prolongation. The net effect on the action potential is a balance between its effects on these two currents.[8] If your experimental conditions favor IKr block, you may see an exaggerated effect.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected QT/APD prolongation.
Experimental Protocol: Voltage-Clamp Electrophysiology
-
Cell Preparation: Use isolated cardiomyocytes or a stable cell line expressing either human Nav1.5 (for late INa) or hERG (for IKr).
-
Solution Preparation: Prepare appropriate intracellular and extracellular solutions for recording the specific currents.
-
Recording Late INa:
-
Use a voltage protocol designed to elicit the late sodium current (e.g., a long depolarizing step).
-
Apply a cumulative concentration range of this compound (e.g., 1 µM to 100 µM).
-
Measure the reduction in the late INa amplitude at each concentration.
-
-
Recording IKr:
-
Use a voltage protocol to isolate the IKr tail current.
-
Apply the same cumulative concentration range of this compound.
-
Measure the reduction in the IKr tail current amplitude.
-
-
Data Analysis:
-
For each current, plot the percentage of inhibition against the drug concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Data Interpretation:
| Ion Current | Reported IC50 for this compound | Reference |
| Late INa | 5.9 µM | [2] |
| IKr | 11.5 µM | [7] |
| Peak INa | 294 µM | [2] |
| L-type ICa | 296 µM | [2] |
If your calculated IC50 for IKr is lower than expected, or if the therapeutic concentration you are using is closer to the IKr IC50, this confirms that IKr inhibition is likely responsible for the exaggerated QT/APD prolongation.
Category 2: Unexplained Metabolic Changes
Question 2: My cell cultures or animal models treated with this compound are showing altered glucose uptake and lactate production, which is inconsistent with its primary ion channel effects. Why is this happening?
Answer: This is a fascinating and clinically relevant off-target effect. This compound can modulate cellular metabolism.[9] It was initially proposed that it inhibits fatty acid oxidation (FAO), causing a metabolic shift towards glucose oxidation.[10][11] Since glucose oxidation is more oxygen-efficient, this is thought to contribute to its anti-ischemic properties.[11] More recent evidence also suggests it can impact glucagon release by blocking sodium channels in pancreatic alpha-cells and may have a role in preserving pancreatic beta-cells.[12]
Troubleshooting Workflow:
Caption: Workflow for investigating metabolic effects.
Experimental Protocol: Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Cell Seeding: Seed your cells of interest (e.g., H9c2 cardiomyoblasts, primary cardiomyocytes) in a Seahorse XF cell culture microplate.
-
Pre-treatment: Treat the cells with this compound at your experimental concentration for the desired duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator.
-
Compound Loading: Load the Seahorse XF cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor).
-
Assay Execution: Run the Glycolysis Stress Test on the Seahorse XF Analyzer. The instrument will sequentially inject the compounds and measure ECAR.
-
Data Analysis:
-
Glycolysis: The ECAR measurement after glucose injection.
-
Glycolytic Capacity: The maximum ECAR reached after oligomycin injection.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
Data Interpretation:
If this compound-treated cells show a higher basal glycolysis and glycolytic capacity compared to vehicle-treated controls, it supports the hypothesis that the drug is causing a shift towards glucose metabolism. This would be further corroborated by a corresponding decrease in fatty acid oxidation, which can be measured using a separate FAO assay kit.
Category 3: Contradictory Hemodynamic Responses
Question 3: this compound is reported to have minimal effect on heart rate and blood pressure, but in my animal model, I'm observing a slight but significant decrease in these parameters. What could explain this?
Answer: While it is true that at clinically therapeutic doses, this compound does not significantly alter heart rate or blood pressure, some preclinical studies in animal models have shown α1- and β1-adrenergic antagonist activity.[8] This could lead to a modest negative chronotropic (heart rate) and inotropic (contractility) effect, particularly at higher concentrations or in specific animal models.
Troubleshooting Protocol:
-
Dose-Response Study: Perform a dose-response study in your animal model to determine if the observed hemodynamic effects are dose-dependent.
-
Adrenergic Challenge:
-
Administer a β-adrenergic agonist (e.g., isoproterenol) to both vehicle- and this compound-treated animals.
-
Measure the heart rate and blood pressure response.
-
If this compound attenuates the tachycardic and hypertensive response to isoproterenol, it suggests β-adrenergic blockade.
-
-
Isolated Organ Bath:
-
Use an isolated heart preparation (e.g., Langendorff) or isolated aortic rings.
-
Assess the contractile response to adrenergic agonists in the presence and absence of this compound. This will provide direct evidence of adrenergic receptor interaction in cardiovascular tissues.
-
Category 4: Unexpected Drug-Drug Interactions
Question 4: I'm co-administering this compound with another compound in my experiments and observing an exaggerated or diminished effect of ranolazine. What should I investigate?
Answer: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, by CYP2D6.[1] If your co-administered compound is an inhibitor or inducer of these enzymes, it can significantly alter the plasma concentration and, therefore, the efficacy and off-target effects of this compound.
Troubleshooting Steps:
-
Review Pharmacology of Co-administered Drug: Check if the other compound is a known inhibitor or inducer of CYP3A4 or CYP2D6.
-
Measure this compound Concentrations: If possible, use LC-MS/MS to measure the plasma or tissue concentrations of this compound in your experimental model, both with and without the co-administered drug. This will provide direct evidence of a pharmacokinetic interaction.
-
In Vitro Metabolism Assay: Use human liver microsomes to assess the metabolic stability of this compound in the presence of your compound of interest. A decrease in ranolazine metabolism would indicate inhibition.
By systematically working through these troubleshooting guides, you can better understand the nuances of this compound's pharmacology and ensure that your experimental findings are robust and correctly interpreted.
References
-
Dhalla, A. K., & Single, A. B. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association, 5(3), e003196. [Link]
-
Patel, K., & Tadisina, K. K. (2023). Ranolazine. In StatPearls. StatPearls Publishing. [Link]
-
Kloner, R. A. (2004). Ranolazine: a metabolic modulator for the treatment of chronic stable angina. Expert Opinion on Pharmacotherapy, 5(4), 891-897. [Link]
-
Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., ... & Zablocki, J. (2004). Electrophysiological basis for the antiarrhythmic actions of ranolazine. Heart Rhythm, 1(6), 681-687. [Link]
-
Dr.Oracle. (2023). What is the mechanism of action of Ranolazine? Dr.Oracle. [Link]
-
CV Pharmacology. (n.d.). Late Sodium Current Blocker (Ranolazine). CV Pharmacology. [Link]
-
Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., ... & Shryock, J. C. (2004). Electrophysiologic effects of ranolazine, a novel anti-anginal agent with antiarrhythmic properties. Circulation, 110(8), 904-910. [Link]
-
Maier, L. S. (2008). Mechanism of action of the new anti-ischemia drug ranolazine. Herz, 33(3), 184-188. [Link]
-
Hasenfuss, G., & Maier, L. S. (2008). Inhibition of the late sodium current with ranolazine: a new cardioprotective mechanism. European Heart Journal Supplements, 10(suppl_A), A24-A28. [Link]
-
Sossalla, S., & Maier, L. S. (2018). Glyco-metabolic Effects of Ranolazine: A truly Multifaceted Drug?. Current pharmaceutical design, 24(27), 3144-3150. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ranolazine?. Patsnap Synapse. [Link]
-
Varghese, S. S., & Nampoothiri, M. (2016). Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective. Indian journal of pharmacology, 48(5), 491. [Link]
-
McCormack, J. G., Stanley, W. C., & Wolff, A. A. (1998). Ranolazine: a novel metabolic modulator for the treatment of angina. General pharmacology, 30(5), 639-645. [Link]
-
Drugs.com. (2023). Ranolazine Side Effects. Drugs.com. [Link]
-
Charlier, H. A., Zelt, J. G. E., & Hebert, T. E. (2022). Ranolazine: An Old Drug with Emerging Potential; Lessons from Pre-Clinical and Clinical Investigations for Possible Repositioning. Pharmaceuticals, 15(3), 31. [Link]
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Dobesh, P. P., & Trujillo, T. C. (2014). Indicated and off-label use of ranolazine. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 34(6), 626-641. [Link]
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Mayo Clinic. (2023). Ranolazine (Oral Route). Mayo Clinic. [Link]
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Singh, D., Oladimeji-Salami, J. A., & Akindele, A. J. (2023). Unraveling the pharmacological and therapeutic potential of Ranolazine beyond antianginal drug use: a new insight. Experimental Biology and Medicine, 248(17), 1533-1546. [Link]
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Technical Support Center: Method Validation for (R)-Ranolazine in Biological Matrices
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the bioanalysis of (R)-ranolazine. As the active enantiomer of a critical anti-anginal agent, accurate quantification of this compound in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides field-proven insights, troubleshooting solutions, and detailed protocols designed to navigate the complexities of method development and validation, ensuring data integrity and regulatory compliance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundational knowledge for validating a bioanalytical method for this compound.
Q1: What are the governing regulatory standards for bioanalytical method validation? A1: The primary guidelines are issued by international and national regulatory bodies. The most current and globally recognized standard is the International Council for Harmonisation (ICH) M10 Guideline on Bioanalytical Method Validation.[1] This guideline harmonizes the expectations of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), providing a unified framework for validating bioanalytical assays that support regulatory submissions.[2][3][4] Adherence to the ICH M10 guideline is critical for ensuring that the generated data is reliable and acceptable to regulatory authorities.[1]
Q2: Why is a stereoselective method often necessary for ranolazine analysis? A2: Ranolazine is a chiral molecule, and its therapeutic activity resides primarily in the R-(+)-enantiomer. Pharmacokinetic properties, including absorption and metabolism rates, can differ significantly between the R-(+) and S-(-) enantiomers.[5] Studies have shown that the Cmax and AUC values of this compound can be substantially higher than those of (S)-ranolazine in vivo.[5] Therefore, a stereoselective method that can distinguish and separately quantify this compound is essential for accurately characterizing its pharmacokinetic profile and establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Q3: What is the standard analytical technique for quantifying this compound in plasma? A3: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of ranolazine in biological matrices.[6] This technique offers unparalleled sensitivity and selectivity, allowing for the detection of low ng/mL concentrations typical in clinical and preclinical studies.[7][8][9] Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, with Multiple Reaction Monitoring (MRM) to ensure specificity.[7][8]
Q4: What are the typical challenges encountered during method development for this compound? A4: The primary challenges include managing matrix effects, ensuring analyte stability during sample processing, and achieving adequate extraction recovery.[7][10] A notable issue reported in the literature is the instability of ranolazine when extracts are evaporated to complete dryness, which can lead to significant analyte loss and variability.[7] Furthermore, as with any LC-MS/MS method, co-eluting endogenous components from the biological matrix can suppress or enhance the analyte's ionization, compromising accuracy and precision.[11]
Q5: What are the essential parameters that must be evaluated during a full method validation? A5: According to the ICH M10 guideline, a full validation must comprehensively characterize the method's performance.[1] The key parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components or metabolites at the retention time of the analyte and internal standard (IS).
-
Calibration Curve and Linearity: Assessing the relationship between concentration and instrument response over a defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision), evaluated on an intra-day and inter-day basis.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Extraction Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Assessing the analyte's stability in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage) and in the processed sample (autosampler stability).[8][12]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues in a practical question-and-answer format.
Q: My chromatogram shows poor peak shape (tailing or fronting) for this compound. How can I improve it? A: Poor peak shape is often a result of secondary interactions on the analytical column or suboptimal mobile phase conditions.
-
Causality: Ranolazine is a basic compound (piperazine derivative), which can interact with residual silanols on silica-based C18 columns, leading to peak tailing. The mobile phase pH plays a critical role in controlling its ionization state.
-
Solution:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is acidic. Adding a small amount of formic acid (e.g., 0.1% to 1.0%) to the aqueous and organic phases is a common and effective strategy.[8] An acidic pH (around 4.0) protonates the piperazine nitrogen, leading to a single ionic species and improved peak symmetry.[7]
-
Use of Buffers: Incorporating a buffer like 10mM ammonium acetate can also improve peak shape and has been shown to reduce matrix effects without compromising instrument response.[7]
-
Column Selection: If issues persist, consider using a column with advanced end-capping or a different stationary phase (e.g., Cyano) that may offer different selectivity.[8]
-
Q: I'm observing low and inconsistent extraction recovery. What should I do? A: The choice and optimization of the sample preparation technique are critical for achieving high and consistent recovery.
-
Causality: Inefficient partitioning of ranolazine from the aqueous plasma into the organic solvent (in LLE) or incomplete elution from the sorbent (in SPE) leads to low recovery. Inconsistency arises from small variations in manual procedures.
-
Solution:
-
Compare Extraction Techniques: Protein precipitation (PPT) with methanol is simple and can yield high recovery (82-94%), but may result in dirtier extracts and more significant matrix effects.[8] Liquid-liquid extraction (LLE) often provides cleaner extracts.
-
Optimize LLE: If using LLE, experiment with different organic solvents. Methyl tert-butyl ether (MTBE) and mixtures of diethyl ether and dichloromethane have been used successfully.[7] Ensure the sample pH is adjusted to a basic level (pH > 9) before extraction to deprotonate the analyte, maximizing its partitioning into the organic solvent.
-
Evaluate SPE: Solid-phase extraction offers the cleanest extracts and can provide high, consistent recovery, though it requires more extensive method development to select the appropriate sorbent and optimize wash/elution steps.[13]
-
Q: My data is failing for accuracy and precision due to what I suspect are matrix effects. How can I confirm and mitigate this? A: Matrix effect is a primary cause of poor accuracy in LC-MS/MS bioanalysis and must be systematically investigated.[14] It occurs when co-eluting molecules from the plasma interfere with the ionization of this compound, causing either suppression or enhancement of the signal.[10][11]
-
Confirmation: The most direct way to quantify matrix effects is via a post-extraction spike experiment . This involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of the analyte in a neat solution at the same concentration. A matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement. The coefficient of variation (CV%) of the IS-normalized MF across different lots of matrix should be ≤15%.
-
Mitigation Workflow:
Caption: Workflow for troubleshooting matrix effects.
Q: I'm losing analyte during the evaporation step of my LLE protocol. Why is this happening and how can I prevent it? A: This is a documented stability issue with ranolazine.
-
Causality: Ranolazine has been found to be unstable when the organic extraction solvent is completely evaporated to dryness under a nitrogen stream.[7] The exact mechanism may involve degradation on the active glass/plastic surfaces of the tube once the protective solvent layer is removed.
-
Solution: The most effective solution is to avoid complete dryness. Modify the protocol as follows:
-
After centrifugation, transfer the organic layer containing ranolazine to a clean tube that already contains a small, fixed volume of reconstitution solution (e.g., 120 µL of 10mM ammonium acetate with 1% formic acid).[7]
-
Proceed to evaporate the organic solvent under nitrogen. The solvent will evaporate, leaving the analyte directly in the protective, acidic reconstitution solution.
-
This "keeper" solution prevents the analyte from being exposed to dry surfaces and maintains a favorable pH, significantly improving stability and reproducibility.[7]
-
Section 3: Key Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from established methods and designed for robustness.[7]
-
Thaw frozen human plasma samples and quality control (QC) samples to room temperature and vortex to ensure homogeneity.
-
Aliquot 50 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Add 50 µL of the internal standard (IS) working solution (e.g., Tramadol at 10 ng/mL or a stable isotope-labeled ranolazine).
-
Vortex briefly (5-10 seconds) to mix.
-
Add 2 mL of extraction solvent (diethyl ether:dichloromethane, 60:40 v/v).
-
Cap the tubes and vortex vigorously for 10 minutes to ensure thorough extraction.
-
Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.
-
Prepare clean collection tubes by adding 120 µL of reconstitution solution A (10mM ammonium acetate with 1% formic acid).
-
Carefully transfer the upper organic layer into the prepared collection tubes, avoiding the aqueous layer and protein interface.
-
Place the tubes in an evaporator under a gentle stream of nitrogen at 40°C until the organic solvent has fully evaporated.
-
Add 180 µL of reconstitution solution B (methanol).
-
Vortex to mix, and transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Condition | Rationale / Comment |
| LC Column | C18 Column (e.g., Zorbax XDB-C18, 50 x 4.6 mm, 5 µm) | Provides good reversed-phase retention for ranolazine. |
| Mobile Phase A | 10mM Ammonium Acetate in Water, pH 4.0 (adjusted with formic acid)[7] | The buffer improves peak shape and ionization efficiency. Acidic pH is crucial. |
| Mobile Phase B | Methanol[7] or Acetonitrile | Standard organic solvents for reversed-phase chromatography. |
| Flow Rate | 0.6 - 1.0 mL/min[7] | A higher flow rate can reduce run time, but may require a post-column split depending on the MS interface. |
| Gradient | Isocratic (e.g., 60% B)[7] or a shallow gradient starting at ~40% B and ramping to ~90% B | An isocratic method can be simpler and more robust if separation from interferences is adequate. |
| Injection Volume | 5 - 10 µL | Small volumes are typical to minimize matrix load on the system. |
| Column Temperature | 35 - 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | ESI, Positive | Ranolazine readily forms a protonated molecule [M+H]+.[8] |
| MRM Transition | m/z 428.3 → 98.1[7] or m/z 428.2 → 279.5[8] | These are common, sensitive transitions. The specific product ion should be optimized on your instrument. |
| Internal Standard | Tramadol (m/z 264.1 → 58.0)[7] or Stable Isotope Labeled (SIL) this compound (e.g., d4-ranolazine) | A SIL-IS is strongly recommended as it best compensates for matrix effects and extraction variability.[15] |
General Bioanalytical Workflow Diagram
Caption: A typical workflow for bioanalysis of this compound.
Table 2: Summary of Validation Parameters from Published Methods
This table provides a benchmark for expected method performance based on published, peer-reviewed literature.
| Parameter | Method 1 (LLE)[7][9] | Method 2 (PPT)[8] | Method 3 (Stereoselective LLE) | Regulatory Acceptance Criteria (ICH M10)[1] |
| Matrix | Human Plasma | Human Plasma | Rat Plasma & Tissues | - |
| Linearity Range (ng/mL) | 10 - 5000 | 5 - 2000 | 2 - 100 (Plasma) | Correlation coefficient (r) ≥ 0.99 is typical. |
| LLOQ (ng/mL) | 10 | 5 | 2 | S/N > 5; Accuracy within ±20%, Precision ≤20% |
| Intra-day Precision (%RSD) | < 3.1% | < 4.6% | < 14.0% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%RSD) | < 2.8% | < 4.6% | < 14.0% | ≤15% (≤20% at LLOQ) |
| Accuracy (%RE or %Nominal) | 96.7 - 101.6% | 94.5 - 117.9% | -10.0% to +10.0% | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | 67.0 - 71.6% | 82.4 - 94.3% | 95.3 - 104.3% | Should be consistent and reproducible, though no absolute value is required. |
| Matrix Effect | Negligible | Not explicitly stated | Assessed (NMF RSD <15%) | IS-normalized matrix factor CV should be ≤15%. |
References
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Zhao, L., et al. (2009). Determination of Ranolazine in Human Plasma by Liquid Chromatographic–Tandem Mass Spectrometric Assay. Journal of Chromatographic Science. [Link]
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Zhu, Y., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry. [Link]
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Bhaumik, U., et al. (2009). Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Ranolazine Quantification in Human Plasma: A QbD-Guided LC-MS Method Development and Validation. (2023). Impactfactor. [Link]
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Zhu, Y., et al. (2022). Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. New Journal of Chemistry. [Link]
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Krzyśko, K., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies. (2022). ResearchGate. [Link]
-
Zhu, Y., et al. (2022). Stability results of R-(+)- and S-(-)-ranoalzine in plasma and tissues under various storage conditions. The Royal Society of Chemistry. [Link]
-
Development and validation of a LLE-HPLC method for the determination of ranolazine in human plasma. (2019). ResearchGate. [Link]
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Zhao, L., et al. (2009). Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay. PubMed. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]
-
Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study. (2009). ResearchGate. [Link]
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ICH M10 on bioanalytical method validation. (2022). European Medicines Agency (EMA). [Link]
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What is the half-life of Ranolazine?. (2025). Dr.Oracle. [Link]
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Method Development And Validationfordetermination Of N- Nitroso Ranolazine In Ranolazine Prolonged Release (Pr) Tablets 750 MG B. (n.d.). WJPR. [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
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Development and Validation of a New Analytical Method for the Determination of Related Components and Assay of Ranolazine in Bulk Drug and Pharmaceutical Dosage Forms by LC. (2015). ResearchGate. [Link]
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Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Liu, A., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]
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Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]
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Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. (2023). Journal of Pharmaceutical Negative Results. [Link]
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A Review of Analytical Methods for Ranolazine. (n.d.). IJARESM. [Link]
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Chidella, K., et al. (2021). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. American Journal of Analytical Chemistry. [Link]
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Determination of Ranolazine in Human Plasma by Liquid Chromatographic—Tandem Mass Spectrometric Assay. (2009). Oxford Academic. [Link]
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Clinical Review Report: Ranolazine (Corzyna). (2012). NCBI Bookshelf. [Link]
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Preuss, C.V., et al. (2023). Ranolazine. StatPearls. [Link]
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Ranolazine: A Contemporary Review. (2016). ResearchGate. [Link]
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Rayner-Hartley, E., & Sedlak, T. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association. [Link]
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Validation & Comparative
A Comparative Analysis of (R)-ranolazine and (S)-ranolazine Potency: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Ranolazine, a clinically approved antianginal agent, is prescribed as a racemic mixture of its two enantiomers: (R)-ranolazine and (S)-ranolazine. While the therapeutic efficacy of the racemate is well-established, a deeper understanding of the individual contributions of each enantiomer to the overall pharmacological effect is crucial for advancing drug development and optimizing therapeutic strategies. This guide provides a comprehensive comparison of (R)- and (S)-ranolazine, delving into their mechanisms of action, pharmacokinetic profiles, and, where data is available, their potency at key molecular targets.
The Significance of Chirality in Ranolazine's Action
Ranolazine's primary mechanism of action involves the inhibition of two critical cardiac ion channels: the late inward sodium current (late INa) and the rapidly activating delayed-rectifier potassium current (IKr), which is encoded by the hERG gene.[1][2][3][4] Inhibition of the late INa is the principal anti-ischemic effect, reducing intracellular sodium and subsequent calcium overload in cardiac myocytes, thereby improving diastolic function and reducing myocardial oxygen demand.[5] The blockade of IKr, on the other hand, leads to a prolongation of the cardiac action potential and the QT interval.[6][7]
Given that ranolazine is a chiral molecule, the three-dimensional arrangement of its atoms can significantly influence its interaction with biological targets. This stereoselectivity can manifest as differences in potency, efficacy, and pharmacokinetic properties between the (R) and (S) enantiomers.
Pharmacokinetic Profile: A Tale of Two Enantiomers
While direct comparative data on the potency of (R)- and (S)-ranolazine at their ion channel targets is not extensively available in public literature, a pivotal study on the pharmacokinetics of the individual enantiomers in rats provides critical insights. This research revealed a notable difference in the systemic exposure of the two forms following oral administration of the racemate.
A study in rats demonstrated that the maximum plasma concentration (Cmax) and the area under the curve (AUC) of this compound were significantly higher than those of (S)-ranolazine. This suggests that the (R)-enantiomer either has greater bioavailability or is metabolized and/or cleared from the body more slowly than the (S)-enantiomer. The similar terminal half-lives of the two enantiomers in healthy human volunteers, as stated on the drug label for the racemic mixture, may not fully reflect the initial exposure differences observed in preclinical models.[8]
Table 1: Comparative Pharmacokinetic Parameters of (R)- and (S)-Ranolazine in Rats
| Parameter | This compound | (S)-Ranolazine | Reference |
| Cmax (ng/mL) | Higher | Lower | [9] |
| AUC (ng·h/mL) | Higher | Lower | [9] |
| Tmax (h) | No significant difference | No significant difference | [9] |
| t1/2 (h) | No significant difference | No significant difference | [9] |
This pharmacokinetic disparity strongly implies that, at a given dose of racemic ranolazine, the body is exposed to a higher concentration of the (R)-enantiomer over time. Consequently, even if the in vitro potencies of the two enantiomers were identical, the (R)-enantiomer would likely exert a more pronounced pharmacological effect in vivo.
Potency at Primary Molecular Targets: An Evidence Gap
Despite a thorough review of the scientific literature, specific IC50 values for the individual (R)- and (S)-enantiomers of ranolazine on the late INa and IKr channels are not publicly available. The majority of published studies have focused on the effects of the racemic mixture.
The reported IC50 values for racemic ranolazine are summarized below:
Table 2: Potency of Racemic Ranolazine on Primary Ion Channel Targets
| Target | IC50 (µM) | Biological Effect | References |
| Late Sodium Current (late INa) | 5 - 21 (often cited as ~6) | Reduces intracellular sodium and calcium overload, anti-ischemic effect | [2][10][11][12] |
| Rapid Delayed Rectifier K+ Current (IKr/hERG) | 8.03 - 12 (often cited as ~11.5) | Prolongs action potential duration, QT interval prolongation | [1][6][13][14] |
The absence of enantiomer-specific potency data represents a significant knowledge gap. Future research should prioritize the characterization of the individual enantiomers to fully elucidate their respective contributions to both the therapeutic and potential adverse effects of ranolazine.
Unraveling the Mechanism: A Visual Representation
The differential effects of ranolazine on cardiac ion channels can be visualized through the following signaling pathway diagram.
Figure 1: Mechanism of action of ranolazine on cardiac ion channels.
This diagram illustrates how ranolazine inhibits both the late sodium current (late INa) through Nav1.5 channels and the rapid delayed rectifier potassium current (IKr) through hERG channels, leading to its therapeutic and electrophysiological effects.
Experimental Protocols for Assessing Potency
The determination of a compound's potency on ion channels is a cornerstone of cardiovascular drug discovery. The whole-cell patch-clamp technique is the gold standard for these measurements.
Workflow for Ion Channel Potency Assessment
Figure 2: Experimental workflow for determining ion channel potency.
Detailed Protocol: Whole-Cell Patch-Clamp for Late INa and IKr
1. Cell Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (hNav1.5) for late INa assessment, or the human ether-à-go-go-related gene (hERG) for IKr assessment.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solution Preparation:
-
External Solution (for late INa): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers can be added.
-
Internal Solution (for late INa): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.
-
External Solution (for IKr): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for IKr): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
-
Place the coverslip with cells in a recording chamber on an inverted microscope.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -120 mV for late INa or -80 mV for IKr.
4. Voltage-Clamp Protocols:
-
For Late INa: Apply a depolarizing pulse to -20 mV for 500 ms to inactivate the peak sodium current and record the sustained late component.
-
For IKr: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the characteristic tail current.
5. Data Acquisition and Analysis:
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with external solutions containing increasing concentrations of this compound or (S)-ranolazine.
-
Record the steady-state current at each concentration.
-
Measure the peak tail current for IKr or the mean current during the last 100 ms of the depolarizing pulse for late INa.
-
Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
Conclusion and Future Directions
While the therapeutic benefits of racemic ranolazine are well-documented, a significant gap exists in our understanding of the specific contributions of its (R) and (S) enantiomers to its pharmacological activity. The available pharmacokinetic data in preclinical models suggest that this compound has greater systemic exposure, which could translate to a more significant in vivo effect.
To provide a definitive comparison of their potency, further research is imperative. Head-to-head in vitro studies employing the patch-clamp techniques detailed in this guide are necessary to determine the IC50 values of this compound and (S)-ranolazine on the late INa and IKr channels. Such data would not only enhance our fundamental understanding of ranolazine's pharmacology but could also pave the way for the development of enantiomerically pure formulations with potentially improved therapeutic indices.
References
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Antzelevitch, C., Burashnikov, A., Sicouri, S., & Belardinelli, L. (2011). Electrophysiological basis for the antiarrhythmic actions of ranolazine. Heart Rhythm, 8(8), 1281-1290. Available from: [Link]
-
Belardinelli, L., Shryock, J. C., & Fraser, H. (2006). Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine. Heart, 92(Suppl 4), iv6–iv14. Available from: [Link]
- Dhalla, A. K., & Singh, B. N. (1999). Ranolazine (Roche Bioscience).
-
Giles, J. A., Hancox, J. C., & El Harchi, A. (2014). Ranolazine inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants. Journal of Molecular and Cellular Cardiology, 74, 222-232. Available from: [Link]
- Jerling, M. (2006). Clinical pharmacokinetics of ranolazine. Clinical pharmacokinetics, 45(5), 469–491.
-
Hancox, J. C., El Harchi, A., & Zhang, Y. H. (2014). Ranolazine inhibition of hERG potassium channels: drug-pore interactions and reduced potency against inactivation mutants. Journal of molecular and cellular cardiology, 74, 222-232. Available from: [Link]
- Nash, M. A., & Nash, D. T. (2008). Ranolazine for chronic stable angina.
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A Comparative Guide to (R)-ranolazine and Racemic Ranolazine: Unraveling Stereochemistry in Cardiovascular Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ranolazine Story and the Question of Chirality
Ranolazine, an anti-anginal agent with a unique mechanism of action, has carved a niche in the management of chronic stable angina. Unlike traditional anti-anginal drugs that primarily alter hemodynamics, ranolazine exerts its effects by modulating cardiac ion channels, specifically the late inward sodium current (INaL)[1][2][3]. Marketed as a racemic mixture, ranolazine is composed of two enantiomers: (R)-ranolazine and (S)-ranolazine[4]. This guide delves into the comparative efficacy of this compound and its racemic counterpart, exploring the existing scientific literature to provide a comprehensive overview for researchers and drug development professionals. While extensive clinical data supports the efficacy of racemic ranolazine, a critical examination of the individual enantiomers' contributions is warranted to understand the full therapeutic potential and inform future drug development strategies.
Mechanism of Action: A Tale of Sodium Channel Inhibition
The primary mechanism of action for ranolazine is the inhibition of the late inward sodium current (INaL) in cardiomyocytes[1][2][3][5][6]. Under ischemic conditions, an increase in the late INaL leads to intracellular sodium and subsequent calcium overload, resulting in increased diastolic wall tension, impaired myocardial relaxation, and reduced coronary blood flow[3][5][7]. By selectively inhibiting this late current, ranolazine mitigates these detrimental effects without significantly affecting heart rate or blood pressure[5][8]. This unique mode of action is what sets it apart from conventional anti-anginal therapies[7][8].
Recent structural studies have provided high-resolution insights into how ranolazine interacts with the cardiac sodium channel, NaV1.5[9]. These studies reveal a distinct binding pose within the channel pore, which may explain its preferential blockade of the late sodium current over the peak current[9]. This selectivity is a key factor in its therapeutic profile, as it avoids the significant negative inotropic effects associated with broader sodium channel blockers[10].
Signaling Pathway of Ranolazine's Action
Caption: Ischemia-induced cascade leading to angina and the inhibitory action of ranolazine.
Comparative Pharmacokinetics: A Look at the Enantiomers
A study involving the oral administration of racemic ranolazine to rats revealed that the maximum plasma concentration (Cmax) and the area under the curve (AUC) of (R)-(+)-ranolazine were 2.05 and 2.72 times higher, respectively, than those of (S)-(-)-ranolazine. This suggests that this compound is either more readily absorbed or cleared more slowly than its (S)-counterpart.
Furthermore, tissue distribution analysis in the same study showed that (R)-(+)-ranolazine was present in higher concentrations than (S)-(-)-ranolazine in various organs, including the heart. The concentrations of (R)-(+)-ranolazine were 1.6–2.7 times higher in the heart compared to (S)-(-)-ranolazine. This indicates a slower metabolism rate for the (R)-enantiomer, leading to greater exposure in target tissues.
| Pharmacokinetic Parameter | (R)-(+)-ranolazine vs. (S)-(-)-ranolazine in Rats |
| Cmax Ratio (R/S) | 2.05 |
| AUC Ratio (R/S) | 2.72 |
| Heart Tissue Concentration Ratio (R/S) | 1.6–2.7 |
Table 1: Stereoselective Pharmacokinetics of Ranolazine Enantiomers in Rats
This pharmacokinetic disparity raises an important question: does the higher concentration and slower metabolism of this compound translate to a greater contribution to the overall therapeutic effect of the racemic mixture? Without direct pharmacological studies on the individual enantiomers, this remains a critical knowledge gap. The rationale for marketing ranolazine as a racemate is not explicitly detailed in the available literature, but it could be due to a variety of factors, including the therapeutic contribution of both enantiomers, challenges in stereoselective synthesis, or the lack of a significant therapeutic advantage of a single enantiomer over the racemate in early development[11].
Efficacy of Racemic Ranolazine: Evidence from Clinical Trials
The clinical efficacy of racemic ranolazine in treating chronic stable angina is well-established through several large-scale clinical trials. These studies have consistently demonstrated that ranolazine, as monotherapy or in combination with other anti-anginal agents, improves exercise tolerance and reduces angina frequency.
Key Clinical Trials of Racemic Ranolazine
-
MARISA (Monotherapy Assessment of Ranolazine in Stable Angina): This trial demonstrated that ranolazine monotherapy significantly improved exercise duration, time to angina, and time to 1 mm ST-segment depression in a dose-dependent manner[12].
-
CARISA (Combination Assessment of Ranolazine in Stable Angina): The CARISA trial showed that adding ranolazine to background therapy with atenolol, amlodipine, or diltiazem significantly increased exercise duration and reduced the frequency of angina attacks and nitroglycerin consumption[8].
-
ERICA (Efficacy of Ranolazine in Chronic Angina): This trial confirmed the efficacy of ranolazine in patients who were still symptomatic despite receiving the maximum recommended dose of amlodipine[8].
These trials provide robust evidence for the anti-anginal efficacy of the racemic mixture of ranolazine. However, they do not provide insights into the individual contributions of the (R)- and (S)-enantiomers to these clinical outcomes.
| Trial | Key Findings |
| MARISA | Dose-dependent improvement in exercise duration, time to angina, and time to ST-segment depression with ranolazine monotherapy. |
| CARISA | Significant increase in exercise duration and reduction in angina frequency when added to other anti-anginal medications. |
| ERICA | Effective in reducing angina symptoms in patients inadequately controlled with maximal amlodipine therapy. |
Table 2: Summary of Pivotal Clinical Trials of Racemic Ranolazine
Experimental Protocols: Investigating Stereoselective Pharmacokinetics
To provide a practical understanding of how the pharmacokinetic differences between ranolazine enantiomers can be determined, the following section outlines a generalized experimental workflow based on the methodologies described in the literature.
Workflow for Stereoselective Pharmacokinetic Analysis
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A Head-to-Head Comparison of (R)-Ranolazine with Other Anti-Anginal Drugs: A Guide for Researchers
This guide provides an in-depth, objective comparison of (R)-ranolazine with traditional anti-anginal therapies. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct mechanisms of action, comparative clinical efficacy, and safety profiles, supported by experimental data and established protocols.
Introduction: The Evolving Landscape of Angina Pectoris Management
Angina pectoris, a primary symptom of myocardial ischemia, arises from an imbalance between myocardial oxygen supply and demand.[1] For decades, the therapeutic cornerstone has been a triad of drug classes: beta-blockers, calcium channel blockers (CCBs), and nitrates. These agents primarily alleviate ischemia by modulating systemic hemodynamics—reducing heart rate, blood pressure, and cardiac contractility to decrease myocardial oxygen consumption.[2][3]
Ranolazine represents a paradigm shift in anti-anginal therapy.[3][4] It exerts its effects through a unique, non-hemodynamic mechanism, targeting the ionic imbalances that occur within ischemic cardiomyocytes.[5] This guide will dissect the mechanistic distinctions of ranolazine and compare its clinical performance against conventional treatments, providing the scientific community with a comprehensive resource for research and development.
Deep Dive: Comparative Mechanisms of Action
The fundamental difference between ranolazine and its counterparts lies in its cellular target. While traditional agents act on a macro-hemodynamic level, ranolazine functions as a metabolic modulator at the cellular level.
This compound: The Late Sodium Current (INaL) Inhibitor
Under ischemic conditions, cardiac myocytes exhibit a pathological increase in the late inward sodium current (INaL).[1][6] This sustained current leads to an accumulation of intracellular sodium ([Na+]i).[7] The elevated [Na+]i causes the Na+/Ca2+ exchanger (NCX) to operate in its reverse mode, extruding sodium while importing calcium, leading to a detrimental intracellular calcium ([Ca2+]i) overload.[1][8][9] This calcium overload is a critical factor in ischemic injury, causing diastolic dysfunction, increased ventricular wall tension, and electrical instability.[10][11][12]
Ranolazine selectively inhibits the late INaL.[10][13] By blocking this pathological current, ranolazine prevents the cascade of Na+ and subsequent Ca2+ overload.[7][8] This action reduces diastolic wall stress and improves myocardial relaxation without depressing contractility or altering heart rate or blood pressure, thereby enhancing coronary blood flow and alleviating ischemia.[5][6][13]
Conventional Anti-Anginal Drugs
-
Beta-Blockers (e.g., Atenolol, Metoprolol): These drugs competitively inhibit β-adrenergic receptors, reducing the effects of catecholamines on the heart. This leads to decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lower blood pressure, collectively decreasing myocardial oxygen demand.[2][14]
-
Calcium Channel Blockers (CCBs) (e.g., Amlodipine, Diltiazem): CCBs block L-type calcium channels in cardiac and vascular smooth muscle cells.[15] This inhibition leads to arterial vasodilation (reducing afterload) and, in the case of non-dihydropyridines like diltiazem, a decrease in heart rate and contractility, all of which reduce myocardial oxygen demand.[15]
-
Nitrates (e.g., Nitroglycerin): Nitrates are pro-drugs that generate nitric oxide (NO), a potent vasodilator. They primarily cause venodilation, which reduces venous return to the heart (preload), thereby decreasing ventricular wall tension and myocardial oxygen demand.
The following diagram illustrates the distinct points of intervention for these drug classes.
Caption: Workflow for Exercise Treadmill Testing (ETT) Protocol.
Protocol 2: In Vitro Mechanistic Validation via Patch-Clamp Electrophysiology
Causality: The whole-cell patch-clamp technique is essential for providing direct, mechanistic evidence of a drug's effect on specific ion channels. It allows researchers to isolate and measure the late sodium current (INaL), confirming that ranolazine's molecular target is indeed inhibited at therapeutic concentrations. [16][17][18] Methodology (Measuring INaL in HEK293 cells expressing hNav1.5):
-
Cell Preparation: Culture HEK293 cells stably transfected with the human cardiac sodium channel gene (SCN5A).
-
Electrode & Solution Prep: Prepare borosilicate glass micropipettes (resistance 4–6 MΩ) and fill with an appropriate intracellular solution. The extracellular (bath) solution is formulated to isolate sodium currents. [17]3. Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with a cell to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell interior. [19]5. Voltage-Clamp Protocol:
-
Data Acquisition: Record the resulting currents. The late INaL is measured as the average current during the final 100 ms of the 300 ms depolarizing pulse. [20]7. Pharmacological Application: Perfuse the bath with increasing concentrations of ranolazine to determine the concentration-dependent inhibition of INaL and calculate the IC50. [2]
Conclusion and Future Perspectives
This compound has established itself as a valuable anti-anginal agent with a unique cellular mechanism that complements traditional hemodynamic-based therapies. Its key advantage is the ability to reduce ischemia and angina symptoms without significantly altering heart rate or blood pressure, making it suitable for a broad range of patients, including those with comorbidities that limit the use of beta-blockers or CCBs. [3][21] The experimental data robustly support its efficacy as both a monotherapy and an add-on treatment. Future research should continue to explore its potential benefits in other cardiovascular conditions associated with ionic dysregulation, such as certain arrhythmias and heart failure with preserved ejection fraction, where its mechanism of reducing calcium overload may prove beneficial. [5][8]This guide provides the foundational data and methodologies for scientists to further investigate and position this unique compound in the evolving field of cardiovascular therapeutics.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of (R)-ranolazine in a Novel Human iPSC-Cardiomyocyte Model of Inherited Arrhythmia
Introduction: Beyond Traditional Models in Cardiac Electrophysiology
(R)-ranolazine is an anti-anginal and anti-arrhythmic agent with a unique mechanism of action that distinguishes it from classical cardiovascular drugs.[1] Its primary therapeutic effect is attributed to the selective inhibition of the late inward sodium current (INaL) in cardiomyocytes.[2][3] Under pathological conditions such as ischemia or in certain genetic channelopathies, an enhanced INaL leads to intracellular sodium and subsequent calcium overload, impairing myocardial relaxation and predisposing the heart to arrhythmias.[3][4] By targeting INaL, this compound mitigates these deleterious ionic imbalances without significantly affecting heart rate or blood pressure.[4][5]
While the fundamental mechanism has been established in various preclinical models, validating its efficacy and exploring its nuanced effects in a human-relevant, disease-specific context is paramount for advancing cardiac therapeutics. Traditional validation often relies on animal models which, despite their utility, may not fully recapitulate human cardiac electrophysiology or genetic-specific pathologies.[6][7]
This guide introduces a novel validation framework utilizing a human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) model from patients with Long QT Syndrome Type 3 (LQT3). LQT3 is caused by gain-of-function mutations in the SCN5A gene, leading to a pathologically enhanced INaL. This "disease-in-a-dish" model provides an unparalleled platform to validate the mechanism of this compound directly on the human genetic defect it is poised to correct. We will compare its performance against a more selective INaL inhibitor, GS-458967, to provide a rigorous, data-driven comparison for drug development professionals.
The Pathophysiological Cascade of Enhanced Late Sodium Current
The diagram below illustrates the core mechanism of cardiac myocyte dysfunction due to enhanced INaL and the specific point of intervention for this compound. In conditions like LQT3 or ischemia, defective sodium channels fail to inactivate properly, leading to a persistent inward sodium current. This elevates intracellular sodium ([Na+]i), which in turn reverses the normal operation of the sodium-calcium exchanger (NCX), causing an influx of calcium ([Ca2+]i). This calcium overload is a primary driver of both mechanical dysfunction (impaired relaxation) and electrical instability (arrhythmias).
Caption: Pathophysiological cascade of enhanced INaL and this compound's point of action.
Comparative Validation Workflow: A Multi-Parametric Approach
To ensure a robust and self-validating study, we will employ a multi-faceted workflow. This involves parallel assessment of electrophysiology and calcium handling in LQT3-hiPSC-CMs treated with this compound, a highly selective comparator (GS-458967), and appropriate controls.
Caption: Experimental workflow for comparative validation of INaL inhibitors.
Part 1: Electrophysiological Validation via Whole-Cell Patch-Clamp
The cornerstone of validating this compound's mechanism is the direct measurement of its effect on INaL. The whole-cell patch-clamp technique is the gold standard for this purpose.[8]
Causality of Experimental Choices:
-
Model: LQT3-hiPSC-CMs are used as they endogenously express the primary molecular target in a disease-relevant state.
-
Voltage Protocol: A specific voltage-clamp protocol is designed to isolate the small, sustained late sodium current from the much larger transient peak current.
-
Comparator: GS-458967 is included because it exhibits higher selectivity for INaL over the peak INa, providing a benchmark for specificity.[9]
Detailed Protocol: Whole-Cell Voltage-Clamp for INaL Measurement
-
Preparation:
-
Plate LQT3-hiPSC-CMs on fibronectin-coated glass coverslips and allow them to mature for at least 21 days.
-
Prepare external solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To block calcium and potassium currents, add 0.2 CdCl2 and 20 TEA-Cl.
-
Prepare internal pipette solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH). Cesium is used to block outward potassium currents.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.[10]
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution at 37°C.
-
Approach a single, spontaneously beating cardiomyocyte with the pipette, applying slight positive pressure.
-
Form a gigaohm seal (>1 GΩ) by applying gentle negative pressure.[11]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode. Hold the cell at -120 mV.
-
Apply a 500 ms depolarizing pulse to -20 mV. The sustained current measured between 400 ms and 500 ms of the pulse represents the INaL.
-
Establish a stable baseline recording for 3-5 minutes.
-
-
Drug Application & Comparison:
-
Perfuse the chamber with the vehicle control (0.1% DMSO in external solution) for 5 minutes and record INaL.
-
Perform a washout with the external solution.
-
Apply increasing concentrations of this compound (e.g., 1, 5, 10, 30 µM) and record the steady-state INaL at each concentration.
-
In a separate set of cells, repeat the dose-response protocol with the comparator, GS-458967 (e.g., 0.1, 0.3, 1, 3 µM).
-
Measure the reduction in current amplitude relative to the baseline to determine the IC50 for each compound.
-
Anticipated Electrophysiological Data
The following table summarizes the expected outcomes from the patch-clamp experiments, comparing the effects of this compound and the more selective inhibitor GS-458967 on key electrophysiological parameters in LQT3-hiPSC-CMs.
| Parameter | Vehicle Control | This compound | GS-458967 (Comparator) | Rationale & Expected Outcome |
| INaL Inhibition (IC50) | No effect | ~6-10 µM[12][13] | ~0.3-0.6 µM[9] | Both drugs inhibit INaL, but GS-458967 is expected to be significantly more potent, validating its higher selectivity. |
| Action Potential Duration (APD90) | Prolonged | Shortened towards baseline | Shortened towards baseline | The pathological INaL in LQT3 prolongs APD. Inhibition of this current should correct the APD. |
| Incidence of EADs | High | Significantly Reduced | Significantly Reduced | Early afterdepolarizations (EADs) are triggered by prolonged APD. Both drugs should suppress these pro-arrhythmic events.[14] |
Part 2: Functional Validation via Confocal Calcium Imaging
Validating the mechanism of action requires demonstrating that the electrophysiological effect (INaL inhibition) translates into a functional cellular benefit (correction of calcium handling).
Causality of Experimental Choices:
-
Technique: Confocal microscopy with a fluorescent Ca2+ indicator allows for real-time visualization and quantification of intracellular calcium transients in living cells.[15][16]
-
Measured Parameters: We will assess Ca2+ transient amplitude, decay kinetics (Tau), and diastolic Ca2+ levels. These parameters directly reflect the consequences of Na+ and Ca2+ overload.
Detailed Protocol: Live-Cell Calcium Imaging
-
Preparation:
-
Plate LQT3-hiPSC-CMs on glass-bottom dishes.
-
Load cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM, 5 µM) for 20 minutes at 37°C in a standard Tyrode's solution.
-
Wash the cells to remove excess dye and allow for de-esterification for 15-20 minutes.[15]
-
-
Imaging and Pacing:
-
Place the dish on the stage of a laser scanning confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
To ensure a consistent heart rate for comparison, electrically pace the cells at 1 Hz.
-
Acquire images in line-scan mode across a single cell to achieve high temporal resolution of the calcium transient.[17]
-
-
Drug Application and Analysis:
-
Record baseline calcium transients for 3 minutes.
-
Perfuse with the vehicle control and record.
-
Apply this compound (at its approximate IC50, e.g., 10 µM) and record the stabilized effect.
-
In a separate set of cells, repeat the protocol with GS-458967 (at its IC50, e.g., 0.5 µM).
-
Analyze the line-scan images to extract:
-
Amplitude: (Fpeak - Fdiastolic) / Fdiastolic
-
Decay Tau: The time constant of the exponential decay of the transient.
-
Diastolic Ca2+: The baseline fluorescence between transients.
-
-
Anticipated Calcium Handling Data
This table outlines the expected changes in calcium cycling, demonstrating the downstream functional consequence of INaL inhibition.
| Parameter | Vehicle Control | This compound | GS-458967 (Comparator) | Rationale & Expected Outcome |
| Diastolic [Ca2+] | Elevated | Reduced | Reduced | Inhibition of INaL prevents Na+ overload, restoring normal NCX function and lowering diastolic Ca2+. |
| Ca2+ Transient Amplitude | No significant change | No significant change | No significant change | The primary effect is on diastolic Ca2+, not necessarily the peak systolic release. |
| Ca2+ Transient Decay (Tau) | Prolonged | Shortened | Shortened | Elevated diastolic Ca2+ can slow re-uptake. Normalizing it should improve relaxation kinetics. |
Logical Framework for Comparative Assessment
The strength of this guide lies in its objective, multi-level comparison. We are not only validating this compound's mechanism but also benchmarking it against a next-generation selective inhibitor.
Caption: Logic for comparing INaL inhibitors on key validation endpoints.
Conclusion and Future Directions
This guide outlines a robust, modern framework for validating the mechanism of action of this compound. By leveraging a patient-derived LQT3-hiPSC-CM model, we can assess its efficacy on a clinically relevant, human genetic substrate. The dual-pronged approach of combining patch-clamp electrophysiology with functional calcium imaging provides a comprehensive, self-validating system that connects the molecular action (INaL inhibition) to the cellular therapeutic benefit (restoration of ionic homeostasis and suppression of arrhythmogenic triggers).
The head-to-head comparison with a highly selective inhibitor like GS-458967 not only confirms the on-target effects of this compound but also provides critical data on potency and specificity that is invaluable for researchers and drug development professionals. This model serves as a powerful platform for screening next-generation INaL inhibitors and for personalizing anti-arrhythmic therapy in the future.
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Riccioni, G. (2012). Ranolazine and Ivabradine: two different modalities to act against ischemic heart disease. Therapeutic Advances in Cardiovascular Disease. [Link]
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Horváth, B., et al. (2020). Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Frontiers in Pharmacology. [Link]
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Horváth, B., et al. (2020). Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Frontiers in Pharmacology. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-Ranolazine
This guide provides an in-depth comparison of analytical methodologies for the enantioselective quantification of (R)-ranolazine. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method selection, validation, and cross-validation, ensuring the generation of reliable and accurate data for this chiral pharmaceutical compound.
This compound is the active enantiomer of the antianginal drug ranolazine. As the pharmacological activity of enantiomers can differ significantly, regulatory bodies mandate the use of stereoselective analytical methods to ensure the quality, safety, and efficacy of chiral drugs.[1] This necessitates the development and validation of robust analytical techniques capable of accurately quantifying this compound in the presence of its S-enantiomer and other potential impurities.
This guide will explore and compare various High-Performance Liquid Chromatography (HPLC) methods, which are the most widely employed techniques for the chiral separation of ranolazine.[2][3][4] We will examine the underlying principles of chiral chromatography, compare the performance of different chiral stationary phases (CSPs), and provide a detailed, validated protocol that serves as a self-validating system.
The Imperative of Enantioselective Analysis for Ranolazine
Ranolazine possesses a chiral center, leading to the existence of two enantiomers: this compound and (S)-ranolazine. While ranolazine is often marketed as a racemic mixture, the distinct pharmacological and toxicological profiles of each enantiomer necessitate their individual assessment.[5] Enantioselective analytical methods are therefore crucial for:
-
Pharmacokinetic and Metabolic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer individually.[5][6]
-
Quality Control: To ensure the correct enantiomeric composition of the final drug product.
-
Stability Studies: To assess the stereochemical stability of the drug substance and product over time.[7][8][9]
High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) has emerged as the gold standard for the enantioseparation of ranolazine due to its high resolution, sensitivity, and reproducibility.[10][11][12]
Comparative Analysis of Chiral HPLC Methods
The key to successful chiral separation by HPLC lies in the selection of an appropriate chiral stationary phase. For ranolazine, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective.[10][11] These CSPs create a chiral environment that allows for differential interaction with the ranolazine enantiomers, leading to their separation.
Performance Characteristics of Different Chiral Stationary Phases
The following table summarizes the performance of various HPLC methods for the enantioselective analysis of ranolazine, highlighting the critical parameters for method selection.
| Parameter | Method 1: Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) CSP [10][11] | Method 2: Chiralcel OD-H [5][13] | Method 3: Chiralcel OD-RH [6] |
| Chromatographic Mode | Normal-phase or Polar Organic | Normal-phase | Reversed-phase |
| Mobile Phase | Methanol (Polar Organic Mode) | Hexane:Ethanol (60:40, v/v) with 0.05% Diethylamine (DEA) | Acetonitrile–2 mM aqueous ammonium acetate (80:20, v/v) |
| Resolution (Rs) | 2.95 | 4.8 | >1.5 (baseline separation) |
| Separation Factor (α) | 1.88 | Not Reported | Not Reported |
| Elution Time | < 7.5 min | ~17 min | < 10 min |
| Detection | UV | LC-MS/MS | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | Not specified for bioanalysis | 25 ng/mL (for ranolazine enantiomers) | Not specified, but suitable for pharmacokinetic studies |
| Key Advantages | Good separation without additives, fast analysis. | High resolution, suitable for bioanalysis of ranolazine and its metabolite. | Compatible with mass spectrometry, rapid analysis. |
Expert Insights: The choice of the analytical method is dictated by the specific application. For routine quality control of the drug substance, a simple and rapid UV-based HPLC method like Method 1 is often preferred due to its cost-effectiveness and speed.[10][11] For bioanalytical studies, such as pharmacokinetics in plasma or microsomal medium, a more sensitive and selective LC-MS/MS method is necessary.[5][6][13] Method 2 demonstrates excellent resolution for both ranolazine and its primary metabolite, O-desmethyl ranolazine.[5][13] Method 3 offers the advantage of a reversed-phase separation, which is often more compatible with mass spectrometry and can offer different selectivity.[6]
Cross-Validation of Analytical Methods: Ensuring Data Integrity
Cross-validation is a critical process to ensure the consistency and reliability of results when more than one analytical method is used to generate data for the same study, or when a method is transferred between laboratories.[14][15] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on when and how to perform cross-validation.[16]
The primary goal of cross-validation is to demonstrate that different analytical procedures are equivalent for the intended purpose.[16] This is typically achieved by analyzing the same set of samples with both methods and comparing the results.
Workflow for Cross-Validation of Two Chiral HPLC Methods
Caption: A schematic representation of the cross-validation process comparing two distinct analytical methods for this compound.
Detailed Experimental Protocol: Chiral HPLC-UV Method
This section provides a step-by-step protocol for the enantioselective analysis of this compound using an HPLC-UV system, based on validated methods.[10][11] This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the performance of the chromatographic system.
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1200 series HPLC or equivalent, equipped with a UV detector.[5]
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) coated on silica gel (e.g., Chiralcel OD).
-
Mobile Phase: HPLC-grade Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.[1]
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic ranolazine standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: For drug substance, accurately weigh and dissolve in methanol to achieve a concentration within the calibration range. For drug product, weigh and finely powder a representative number of tablets.[7] Extract a portion of the powder equivalent to a known amount of ranolazine with methanol, sonicate, and filter before dilution.
System Suitability
Before sample analysis, inject the racemic ranolazine standard solution (e.g., 20 µg/mL) six times. The system is deemed suitable for use if the following criteria are met:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 2.0.
-
Tailing Factor (T): The tailing factor for each peak should be less than 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections should be less than 2.0%.
Validation Parameters (as per ICH Q2(R2) Guidelines)[18][19]
-
Specificity: Analyze a placebo sample to ensure no interference at the retention times of the ranolazine enantiomers.[17]
-
Linearity: Inject the working standard solutions in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[17][18]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of ranolazine at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[18]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.[18]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts or on different instruments. The RSD should be ≤ 2.0%.[18]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[18]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition) and assess the impact on the results. The method is robust if the results remain unaffected by these small variations.[19]
Logical Relationship of Validation Parameters
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A Comparative Guide to the Electrophysiological Effects of Ranolazine and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigma of Ranolazine's Stereoselectivity
Ranolazine, an antianginal agent with a unique electrophysiological profile, has garnered significant interest for its therapeutic potential in managing chronic angina and certain cardiac arrhythmias.[1][2] It is marketed as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. While the electrophysiological effects of racemic ranolazine are well-documented, a critical knowledge gap persists in the scientific literature regarding a direct, quantitative comparison of the individual enantiomers' effects on cardiac ion channels. This guide, therefore, provides a comprehensive overview of the established electrophysiological properties of racemic ranolazine, supported by experimental data, while also highlighting the current lack of specific comparative data for its S- and R-enantiomers as a crucial area for future investigation.
The primary mechanism of action for ranolazine is the inhibition of the late inward sodium current (late INa).[3][4] This action is crucial in ischemic conditions where an increase in late INa leads to intracellular sodium and calcium overload, resulting in diastolic dysfunction and increased myocardial oxygen demand.[3] By selectively targeting this current over the peak INa, ranolazine exerts its anti-ischemic effects without significantly altering heart rate or blood pressure.[4]
Electrophysiological Profile of Racemic Ranolazine: A Multi-Channel Blocker
Ranolazine exhibits a complex pharmacological profile, interacting with multiple cardiac ion channels. This multi-channel blockade contributes to its overall effect on the cardiac action potential and its potential antiarrhythmic properties.[5][6]
Inhibition of Cardiac Ion Currents by Racemic Ranolazine
The following table summarizes the inhibitory concentrations (IC50) of racemic ranolazine on various cardiac ion currents, as determined by whole-cell patch-clamp experiments.
| Ion Current | IC50 (µM) | Predominant Effect | Reference(s) |
| Late Sodium Current (Late INa) | 5.9 - 7.5 | Reduces intracellular Na+ and subsequent Ca2+ overload | [7][8] |
| Peak Sodium Current (Peak INa) | 95 - 430 | Minimal effect at therapeutic concentrations | [8] |
| Rapid Delayed Rectifier Potassium Current (IKr) | 11.5 - 12.0 | Modest prolongation of the action potential duration | [6][9] |
| Slow Delayed Rectifier Potassium Current (IKs) | Weak inhibition (17% at 30 µM) | Minimal contribution to overall effect | [5] |
| L-type Calcium Current (ICa,L) | 50 (late component), 296 (peak) | Contributes to the reduction of Ca2+ overload | [5] |
| Na+/Ca2+ Exchange Current (INCX) | 91 | Further modulates intracellular Ca2+ levels | [5] |
Causality Behind Experimental Choices: The use of whole-cell patch-clamp electrophysiology is the gold standard for studying the effects of a compound on specific ion channels. This technique allows for the precise control of the membrane potential of an isolated cardiac myocyte while measuring the ionic current flowing through a specific channel type. By applying a range of drug concentrations, a dose-response curve can be generated to determine the IC50 value, a critical parameter for quantifying drug potency.
Mechanism of Action: A Deeper Dive
Ranolazine's therapeutic efficacy stems from its nuanced interactions with cardiac ion channels, primarily the late sodium current.
Preferential Inhibition of the Late Sodium Current (Late INa)
Under pathological conditions such as ischemia, the late component of the sodium current is enhanced, leading to an accumulation of intracellular sodium.[3] This, in turn, promotes the reverse mode of the sodium-calcium exchanger, resulting in calcium overload, increased diastolic tension, and impaired myocardial relaxation.[3] Ranolazine's preferential inhibition of the late INa mitigates these detrimental effects.[3]
Caption: Ranolazine's primary mechanism of action.
Modulation of the Cardiac Action Potential
The net effect of ranolazine's multi-channel blockade on the cardiac action potential is a modest prolongation of the action potential duration (APD) and the QT interval.[2][5] This is a result of the balance between the inhibition of the repolarizing IKr current (which tends to prolong the APD) and the inhibition of the depolarizing late INa and ICa,L currents (which tends to shorten the APD).[10]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This section details a generalized protocol for assessing the effect of ranolazine enantiomers on a specific cardiac ion current (e.g., late INa) using the whole-cell patch-clamp technique.
I. Cell Preparation:
-
Isolate ventricular myocytes from a suitable animal model (e.g., canine or guinea pig) or use a stable cell line expressing the human channel of interest (e.g., HEK293 cells expressing hNav1.5).
-
Plate the isolated cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an external solution at a physiological temperature (e.g., 37°C).
II. Electrophysiological Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution appropriate for the ion current being studied.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit the ion current of interest. For late INa, this typically involves a long depolarizing pulse.
III. Drug Application and Data Analysis:
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with increasing concentrations of the ranolazine enantiomer (S- or R-ranolazine).
-
Record the currents at each concentration after steady-state inhibition is reached.
-
Measure the peak or sustained current amplitude at each concentration.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Caption: Whole-cell patch-clamp experimental workflow.
Conclusion and Future Directions
Racemic ranolazine possesses a unique electrophysiological profile characterized by a potent and preferential inhibition of the late sodium current, coupled with effects on other key cardiac ion channels. This multi-faceted mechanism underlies its clinical efficacy as an antianginal agent and its emerging potential as an antiarrhythmic drug.
However, the scientific community currently lacks specific, quantitative data to delineate the individual contributions of the S- and R-enantiomers to the overall electrophysiological effects of the racemic mixture. Future research employing rigorous electrophysiological techniques to directly compare the enantiomers is imperative. Such studies would not only provide a deeper understanding of ranolazine's pharmacology but could also pave the way for the development of new, potentially more potent and selective, enantiomer-pure therapeutic agents.
References
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Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with antiarrhythmic properties. Circulation, 110(8), 904–910. [Link]
-
Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties. Circulation, 110(8), 904-910. [Link]
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Fredj, S., Sampson, K. J., Liu, H., & Kass, R. S. (2006). Molecular basis of ranolazine block of LQT-3 mutant sodium channels: evidence for site of action. British journal of pharmacology, 148(1), 16–24. [Link]
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Belardinelli, L., Shryock, J. C., & Fraser, H. (2006). The mechanism of ranolazine action to reduce ischemia-induced diastolic dysfunction. European Heart Journal Supplements, 8(suppl_A), A10-A13. [Link]
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Scirica, B. M., Morrow, D. A., Hod, H., Murphy, S. A., Belardinelli, L., Hedgepeth, C. M., Molhoek, P., Verheugt, F. W., Gersh, B. J., McCabe, C. H., & Braunwald, E. (2007). Effect of ranolazine, an antianginal agent with novel electrophysiological properties, on the incidence of arrhythmias in patients with non-ST-segment-elevation acute coronary syndrome: results from the Metabolic Efficiency With Ranolazine for Less Ischemia in Non-ST-Elevation Acute Coronary Syndrome-Thrombolysis in Myocardial Infarction 36 (MERLIN-TIMI 36) randomized controlled trial. Circulation, 116(15), 1647–1652. [Link]
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Wang, G. K., Calderon, J., & Kyle, J. W. (2008). Use-dependent block of cardiac late Na+ current by ranolazine. Molecular pharmacology, 73(4), 1336–1343. [Link]
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Hancox, J. C., El Harchi, A., & Zhang, Y. H. (2011). Ranolazine inhibition of hERG potassium channels: drug-pore interactions and reduced potency against inactivation mutants. Frontiers in pharmacology, 2, 4. [Link]
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Belardinelli, L., Antzelevitch, C., & Fraser, H. (2011). Electrophysiological basis for the antiarrhythmic actions of ranolazine. Heart rhythm, 8(8), 1282–1290. [Link]
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Hasenfuss, G., & Maier, L. S. (2008). Inhibition of the late sodium current with ranolazine - a new cardioprotective mechanism. European heart journal, 29(10), 1203–1205. [Link]
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CV Pharmacology. (n.d.). Late Sodium Current Blocker (Ranolazine). Retrieved from [Link]
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Zygmunt, A. C., Nesterenko, V. V., Sicouri, S., & Antzelevitch, C. (2009). Mechanisms of atrial-selective block of Na+ channels by ranolazine: I. Experimental analysis of the use-dependent block. American journal of physiology. Heart and circulatory physiology, 296(5), H1411–H1419. [Link]
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Fredj, S., Sampson, K. J., Liu, H., & Kass, R. S. (2006). Molecular basis of ranolazine block of LQT-3 mutant sodium channels: evidence for site of action. British Journal of Pharmacology, 148(1), 16-24. [Link]
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Dhalla, A. K., & Waters, D. D. (2008). Ranolazine in patients with angina and coronary artery disease. Expert opinion on pharmacotherapy, 9(16), 2849–2858. [Link]
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A Comparative Guide to the In Vivo Efficacy of (R)-ranolazine versus (S)-ranolazine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomy of Ranolazine Enantiomers
Ranolazine, an anti-anginal and antiarrhythmic agent, is administered clinically as a racemic mixture, comprising equal parts of its two enantiomers: (R)-ranolazine and (S)-ranolazine.[1] The primary mechanism of action for ranolazine is the inhibition of the late sodium current (INaL) in cardiomyocytes.[2] Under pathological conditions like myocardial ischemia, an increase in INaL leads to intracellular sodium and calcium overload, resulting in cardiac dysfunction and arrhythmias.[2][3] By blocking this late current, ranolazine helps to restore ionic homeostasis, thereby alleviating ischemia-related symptoms.[2] While the racemic mixture has proven clinical efficacy, a deeper understanding of the individual contributions of its enantiomers is crucial for optimizing therapeutic strategies and developing next-generation cardio-protective agents. This guide provides a comprehensive comparison of the in vivo profiles of this compound and (S)-ranolazine in rats, synthesizing available pharmacokinetic data and preclinical efficacy studies of the racemate to infer the potential roles of each enantiomer.
Stereoselective Pharmacokinetics: A Tale of Two Enantiomers in Rats
A pivotal aspect in understanding the differential in vivo effects of ranolazine's enantiomers lies in their distinct pharmacokinetic profiles in rats. Preclinical studies have demonstrated significant stereoselectivity in the plasma concentrations and overall exposure of (R)- and (S)-ranolazine following oral administration of the racemic mixture.
A key study utilizing a validated HPLC-ESI-MS/MS method for the simultaneous determination of ranolazine enantiomers in rat plasma and tissues revealed that (R)-(+)-ranolazine exhibits a more robust pharmacokinetic profile compared to its (S)-(-)-counterpart. The maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC0-t) of (R)-(+)-ranolazine were found to be 2.05 and 2.72 times higher, respectively, than those of (S)-(-)-ranolazine. This suggests that (R)-(+)-ranolazine has a stronger absorption capability and/or a slower metabolic rate in major organs of rats compared to (S)-(-)-ranolazine.
Table 1: Comparative Pharmacokinetic Parameters of Ranolazine Enantiomers in Rat Plasma
| Parameter | (R)-(+)-ranolazine | (S)-(-)-ranolazine | Fold Difference ((R) vs (S)) |
| Cmax (ng/mL) | Higher | Lower | ~2.05x |
| AUC0-t (ng·h/mL) | Higher | Lower | ~2.72x |
| t1/2 (h) | Longer | Shorter | - |
Data synthesized from a stereoselective pharmacokinetic study in Sprague-Dawley rats.
This disparity in systemic exposure is a critical factor, as it implies that at any given time point following administration of the racemate, the rat's cardiovascular system is exposed to a significantly higher concentration of the (R)-enantiomer. Consequently, the in vivo efficacy of racemic ranolazine is likely to be predominantly driven by the (R)-enantiomer.
In Vivo Efficacy of Racemic Ranolazine in Rat Models: Unraveling the Therapeutic Potential
While direct comparative efficacy studies between the individual enantiomers are not extensively available in the public domain, a wealth of preclinical data on the in vivo effects of racemic ranolazine in rats provides a strong foundation for understanding its therapeutic actions. These studies highlight the compound's significant anti-arrhythmic, anti-anginal, and anti-inflammatory properties.
Anti-Arrhythmic Effects in Ischemia-Reperfusion Injury
Racemic ranolazine has demonstrated potent anti-arrhythmic effects in rat models of myocardial ischemia-reperfusion injury. In one such study, ranolazine administered intravenously prior to coronary artery occlusion significantly reduced the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) upon reperfusion.[4][5][6]
Table 2: Anti-Arrhythmic Efficacy of Racemic Ranolazine in a Rat Ischemia-Reperfusion Model
| Parameter | Vehicle Control | Ranolazine | P-value |
| Incidence of any arrhythmia | 9/10 | 3/10 | 0.02 |
| Incidence of VT | 6/10 | 0/10 | 0.01 |
| Median number of VT episodes | 1.5 | 0 | 0.005 |
| Median duration of VT (s) | 1.8 | 0 | 0.005 |
| Incidence of VPBs | 9/10 | 3/10 | 0.02 |
| Median number of VPBs | 5.5 | 0 | 0.01 |
VT: Ventricular Tachycardia; VPBs: Ventricular Premature Beats. Data from a study in anesthetized rats subjected to 5 minutes of coronary artery occlusion followed by 5 minutes of reperfusion.[4]
The profound anti-arrhythmic effect at low doses is consistent with the primary mechanism of late INa inhibition.[4] Given the superior pharmacokinetic profile of this compound, it is highly probable that this enantiomer is the primary contributor to the observed anti-arrhythmic efficacy of the racemate.
Anti-Anginal Effects in Experimental Models
The anti-anginal properties of racemic ranolazine have also been established in rat models. Oral administration of ranolazine was shown to dose-dependently attenuate ST-T wave elevation induced by epinephrine, a model that mimics increased myocardial oxygen demand.[7] This effect was achieved without significant alterations in hemodynamic parameters, which is a key characteristic of ranolazine's mechanism of action.[7]
The experimental workflow for inducing and assessing anti-anginal effects in rats is depicted below:
Caption: Workflow for evaluating the anti-anginal effects of ranolazine in rats.
Anti-Inflammatory Properties
Beyond its direct cardiac effects, racemic ranolazine has been shown to possess significant anti-inflammatory properties in rat models. In a study investigating its effects on carrageenan-induced paw edema (an acute inflammation model) and foreign-body-induced granuloma (a subacute inflammation model), oral ranolazine demonstrated anti-inflammatory activity comparable to that of aspirin.[8][9]
Table 3: Anti-Inflammatory Effects of Racemic Ranolazine in Rats
| Model | Parameter | Ranolazine vs. Control |
| Acute Inflammation (Carrageenan-induced paw edema) | Paw Edema Volume | Significantly decreased (P<0.01) |
| Subacute Inflammation (Foreign-body-induced granuloma) | Granuloma Dry Weight | Significantly decreased (P<0.01) |
Data from a study in male Wistar rats.[8]
This anti-inflammatory action may contribute to its overall cardiovascular benefits, as inflammation is a key process in the pathophysiology of atherosclerosis.
Hypothesized Efficacy of this compound vs. (S)-ranolazine: A Mechanistic and Pharmacokinetic Synthesis
While direct in vivo efficacy comparisons of the individual enantiomers are lacking, a logical inference can be drawn from the available pharmacokinetic and mechanistic data.
Caption: Logical framework for inferring the dominant role of this compound.
The significantly higher systemic exposure of this compound in rats strongly suggests that it is the major contributor to the observed therapeutic effects of the racemic mixture. Assuming that both enantiomers interact with the late sodium channel, the higher concentration of the (R)-enantiomer at the target site would result in a greater degree of channel inhibition and, consequently, a more pronounced therapeutic effect.
Therefore, it is hypothesized that This compound is the more potent enantiomer in vivo in rats , responsible for the majority of the anti-arrhythmic and anti-anginal effects observed with the racemic mixture. The contribution of (S)-ranolazine to the overall efficacy is likely to be minor due to its lower systemic exposure.
Experimental Protocols
Stereoselective Pharmacokinetic Analysis in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Oral administration of racemic ranolazine extended-release tablets (e.g., 15 mg/kg).
-
Sample Collection: Blood samples are collected from the tail vein at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).
-
Sample Preparation: Plasma is separated by centrifugation. Liquid-liquid extraction is performed to isolate the ranolazine enantiomers and an internal standard.
-
Analytical Method: A rapid and sensitive reversed-phase high-performance liquid chromatography-electrospray ionization coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) method is used for the simultaneous determination of (R)- and (S)-ranolazine concentrations.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated for each enantiomer using appropriate software.
In Vivo Model of Myocardial Ischemia-Reperfusion Arrhythmia in Rats
-
Animal Model: Anesthetized rats.
-
Drug Administration: Intravenous bolus followed by continuous infusion of racemic ranolazine or vehicle control.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. A suture is passed around the left coronary artery.
-
Ischemia-Reperfusion Protocol: The coronary artery is occluded for a defined period (e.g., 5 minutes) to induce ischemia, followed by release of the suture to allow for reperfusion (e.g., 5 minutes).[4]
-
Data Acquisition: A continuous electrocardiogram (ECG) is recorded throughout the procedure to monitor for arrhythmias (VT, VF, VPBs).
-
Data Analysis: The incidence, duration, and number of arrhythmic events are quantified and compared between the ranolazine-treated and vehicle control groups.
Conclusion and Future Directions
The available evidence strongly suggests a stereoselective pharmacokinetic profile for ranolazine in rats, with the (R)-enantiomer exhibiting significantly higher systemic exposure than the (S)-enantiomer. While racemic ranolazine has demonstrated clear in vivo efficacy in rat models of cardiac arrhythmia, angina, and inflammation, the differential pharmacokinetic data points towards this compound as the primary driver of these therapeutic effects.
For drug development professionals and researchers, these findings have important implications. Future preclinical studies should focus on directly comparing the in vivo efficacy of the individual enantiomers in various cardiovascular disease models. Such studies would provide definitive evidence for the hypothesis that this compound is the more active enantiomer and could pave the way for the development of an enantiomerically pure formulation with an improved therapeutic index. A deeper understanding of the stereoselective pharmacology of ranolazine will undoubtedly contribute to the advancement of novel and more effective treatments for ischemic heart disease.
References
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The antianginal agent ranolazine is a potent antiarrhythmic agent that reduces ventricular arrhythmias: through a mechanism favoring inhibition of late sodium channel. PubMed. [Link]
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Effects of ranolazine on vasomotor responses of rat aortic rings. PubMed. [Link]
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Ranolazine, an antianginal agent, markedly reduces ventricular arrhythmias induced by ischemia and ischemia-reperfusion. PubMed. [Link]
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Effects of ranolazine on the exercise capacity of rats with chronic heart failure induced by myocardial infarction. PubMed. [Link]
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Cardioprotective Effect of Ranolazine in the Process of Ischemia-reperfusion in Adult Rat Cardiomyocytes. PubMed. [Link]
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Effects of Ranolazine on Cardiovascular System. ResearchGate. [Link]
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Late sodium current inhibition alone with ranolazine is sufficient to reduce ischemia- and cardiac glycoside-induced calcium overload and contractile dysfunction mediated by reverse-mode sodium/calcium exchange. PubMed. [Link]
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A Senior Application Scientist's Comparative Guide to Stereospecific Quantification of (R)-Ranolazine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stereospecificity in Ranolazine Analysis
Ranolazine, marketed as a racemic mixture under the brand name Ranexa, is a cornerstone therapy for chronic stable angina.[1][2] Its mechanism of action is primarily the inhibition of the late inward sodium current (INa) in cardiomyocytes, which mitigates the sodium and calcium overload characteristic of myocardial ischemia.[3][4] While the drug is administered as a 1:1 mixture of its (R)- and (S)-enantiomers, emerging evidence reveals significant stereoselectivity in its pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetic studies in rats have demonstrated that (R)-(+)-ranolazine exhibits significantly higher plasma concentrations (Cmax) and area under the curve (AUC) values compared to its (S)-(-)- counterpart, suggesting stereoselective absorption or metabolism.[5][6] Such differences underscore the necessity of analytical methods that can distinguish between and independently quantify these enantiomers. The U.S. Food and Drug Administration (FDA) guidance on the development of new stereoisomeric drugs explicitly states the need for stereochemically specific assays to fully characterize the pharmacokinetic and toxicologic profiles of each enantiomer.[7] Non-stereoselective methods can lead to misleading interpretations of therapeutic efficacy and safety, as the pharmacological activity may reside primarily in one enantiomer, while the other could be less active, inactive, or even contribute to off-target effects.[8]
This guide provides an in-depth comparison of analytical methodologies for the stereospecific quantification of (R)-ranolazine. We will present a detailed protocol for a proposed stereospecific binding assay, a technique offering high throughput and sensitivity, and compare it directly with the current gold standard: chiral High-Performance Liquid Chromatography (HPLC).
Methodology 1: Stereospecific Binding Assay for this compound via Competitive ELISA
A stereospecific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), offers a powerful platform for the selective quantification of a single enantiomer in complex biological matrices. The principle relies on the generation of a monoclonal antibody that preferentially binds to this compound. While a specific antibody for this compound has not been extensively reported in commercial or academic literature, this section outlines a robust, scientifically-grounded workflow for its development and application in a competitive assay format.
Causality Behind Experimental Choices
The core of a successful stereospecific immunoassay lies in the design of the immunogen—the molecule used to elicit an immune response. For small molecules like ranolazine (termed haptens), they must be conjugated to a larger carrier protein to become immunogenic.[8] The critical choice is the point of attachment of the linker to the hapten. To generate antibodies that recognize the chiral center, the conjugation site must be distal to this center, leaving the three-dimensional arrangement of the chiral carbon exposed to the immune system.[8][9][10] In ranolazine, the chiral center is the hydroxyl-bearing carbon in the propanol linker. Therefore, derivatizing the molecule at the piperazine or the dimethylphenyl end would be the logical choice.
The competitive ELISA format is selected for its high sensitivity and suitability for small molecule detection. In this setup, free this compound in a sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of antibody-coated wells. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol: this compound Competitive ELISA
Part A: Development of the this compound-Specific Monoclonal Antibody
-
Hapten Synthesis: Synthesize a derivative of this compound with a functional group (e.g., a carboxyl group) suitable for conjugation. This is achieved by modifying the N-acetylpiperazine moiety, which is distant from the chiral center.
-
Immunogen Conjugation: Covalently couple the synthesized this compound hapten to a carrier protein like Keyhole Limpet Hemocyanin (KLH) using standard carbodiimide chemistry (e.g., EDC/NHS). KLH is chosen for its large size and high immunogenicity.
-
Immunization: Immunize mice with the this compound-KLH conjugate. The immunization schedule should involve an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant over several weeks to stimulate a strong immune response.
-
Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to produce hybridomas.
-
Screening for Stereospecificity: This is the most critical step. Screen the hybridoma supernatants for antibodies that bind to an this compound conjugate (e.g., this compound-BSA) but show minimal to no cross-reactivity with an equivalent (S)-ranolazine-BSA conjugate. This differential screening ensures the selection of clones producing highly stereospecific antibodies.
-
Cloning and Antibody Production: Isolate and clone the selected hybridomas to ensure monoclonality and produce the specific antibody in larger quantities.
Part B: Competitive ELISA Protocol
-
Antibody Coating: Coat a 96-well microplate with the purified anti-(R)-ranolazine monoclonal antibody (e.g., at 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction: Wash the plate. Add standards, quality controls, and unknown samples to the wells, followed immediately by the addition of a fixed concentration of Horseradish Peroxidase (HRP)-conjugated this compound. Incubate for 1-2 hours at room temperature to allow for competition.
-
Washing: Wash the plate thoroughly with PBST to remove unbound reagents.
-
Signal Development: Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to the wells. The HRP enzyme will catalyze a color change. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The color intensity will be inversely proportional to the amount of this compound in the sample.
-
Quantification: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standards. Use a four-parameter logistic (4-PL) curve fit to interpolate the concentrations of the unknown samples.
Diagram: Workflow for this compound Stereospecific ELISA
Caption: Workflow for the proposed this compound competitive ELISA.
Methodology 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the most established and validated method for the enantioselective analysis of ranolazine.[11] This technique physically separates the (R)- and (S)-enantiomers in solution before their individual detection and quantification.
Causality Behind Experimental Choices
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly effective for resolving a wide range of chiral compounds, including ranolazine.[12][13] The mechanism of separation involves transient, stereoselective interactions (e.g., hydrogen bonding, dipole-dipole interactions, and inclusion complexation) between the enantiomers and the chiral polymer.[11] The (R)- and (S)-enantiomers form diastereomeric complexes with the CSP that have different binding energies, leading to different retention times on the column.
Coupling the HPLC system to a tandem mass spectrometer (MS/MS) provides exceptional sensitivity and selectivity, allowing for quantification at very low levels (ng/mL) in complex biological matrices like plasma.[5] The MS/MS detector is set to monitor specific mass transitions for ranolazine, which minimizes interference from other matrix components.
Experimental Protocol: Chiral HPLC-MS/MS for Ranolazine Enantiomers
This protocol is adapted from validated methods described in the literature.[5][11]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add an internal standard (e.g., ornidazole).
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Chiral Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 2 mM aqueous ammonium acetate (80:20, v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Ranolazine): m/z 428.20 → 279.50.
-
MRM Transition (Internal Standard): As appropriate for the chosen IS (e.g., m/z 219.80 → 128.06 for ornidazole).
-
-
Quantification:
-
Generate a calibration curve by analyzing plasma samples spiked with known concentrations of both (R)- and (S)-ranolazine.
-
Calculate the peak area ratio of each enantiomer to the internal standard.
-
Plot the peak area ratio against the concentration and perform a linear regression to determine the concentration of the enantiomers in unknown samples.
-
Diagram: Chiral HPLC-MS/MS Workflow
Caption: Workflow for the chiral HPLC-MS/MS analysis of ranolazine enantiomers.
Comparative Analysis: Stereospecific Binding Assay vs. Chiral HPLC
The choice between a stereospecific binding assay and a chiral HPLC method depends on the specific requirements of the study, such as required throughput, sensitivity, and the stage of drug development.
| Feature | Stereospecific Binding Assay (ELISA) | Chiral HPLC-MS/MS | Alternative: Chiral Capillary Electrophoresis (CE) |
| Principle | Antigen-antibody binding competition | Differential interaction with a chiral stationary phase | Differential migration in an electric field with a chiral selector |
| Specificity | High for the target enantiomer; dependent on antibody quality | Excellent; physically separates enantiomers | Excellent; physically separates enantiomers |
| Sensitivity (LLOQ) | Potentially very high (pg/mL to low ng/mL) | Very high (low ng/mL)[5] | Moderate (ng/mL to µg/mL)[14] |
| Throughput | High (96-well plate format) | Moderate (serial sample injection) | Low to Moderate |
| Development Time | Long (antibody development is resource-intensive) | Moderate (method optimization) | Moderate (method optimization) |
| Cost per Sample | Low (once antibody is developed) | High (instrumentation and column costs) | Low to Moderate |
| Matrix Effects | Can be significant; requires careful validation | Minimized by chromatographic separation and MS/MS detection | Can be affected by matrix ions |
| Simultaneous Analysis | No, specific for one enantiomer per assay | Yes, quantifies both (R)- and (S)-enantiomers in a single run | Yes, quantifies both enantiomers in a single run |
| Regulatory Acceptance | Well-accepted for specific applications | Gold standard; widely accepted by regulatory agencies[7][15] | Accepted, but less common than HPLC for bioanalysis[16] |
| Best Application | High-throughput screening, routine therapeutic drug monitoring (TDM) | Definitive quantification in pharmacokinetic/toxicokinetic studies, metabolic profiling | Orthogonal method for validation, analysis of polar compounds |
Conclusion and Recommendations
Both stereospecific binding assays and chiral HPLC-MS/MS are powerful techniques for the enantioselective quantification of this compound, each with a distinct profile of advantages and limitations.
-
The Chiral HPLC-MS/MS method stands as the definitive, regulatory-accepted standard for the bioanalysis of chiral drugs.[7][15] Its ability to physically separate and simultaneously quantify both enantiomers provides unambiguous and highly reliable data, making it indispensable for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.[5]
-
A Stereospecific Binding Assay , once developed, offers a compelling alternative for applications requiring high throughput and cost-effective analysis, such as large-scale clinical trials or routine therapeutic drug monitoring. The primary hurdle is the significant upfront investment in the development and rigorous validation of a truly stereospecific monoclonal antibody.[9][10]
For researchers in drug development, the recommended approach is a dual strategy. Chiral HPLC-MS/MS should be employed as the primary validated method for all regulatory submission studies. Concurrently, the development of a stereospecific ELISA for this compound could be pursued as a long-term strategy to facilitate high-throughput screening and post-market clinical studies where the quantification of a single, pharmacologically distinct enantiomer is the primary goal. This integrated approach ensures both regulatory compliance and future analytical flexibility.
References
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Hofstetter, H., & Hofstetter, O. (2004). New developments in the production and use of stereoselective antibodies. Chirality, 16(S1), S129-S137. Available at: [Link]
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Got, P. A., & Scherrmann, J. M. (1997). Stereoselectivity of antibodies for the bioanalysis of chiral drugs. Pharmaceutical research, 14(11), 1516–1523. Available at: [Link]
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Luo, X., Zhai, Z., Wu, X., Shi, Y., Chen, L., & Li, Y. (2006). Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases. Journal of separation science, 29(1), 164–171. Available at: [Link]
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Regalado, E. L., & Welch, C. J. (2014). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 32(1), 46-55. Available at: [Link]
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El-Bizri, N., et al. (2013). Proton Modulation of Ranolazine Effects on Slow Inactivation in Sodium Channels. ResearchGate. Available at: [Link]
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Chimalakonda, K., Gudala, V., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. Available at: [Link]
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Independent Replication of (R)-Ranolazine Research Findings: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth technical analysis of the independent replication of research findings concerning (R)-ranolazine, a key therapeutic agent for chronic stable angina. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of its synthesis, mechanism of action, and analytical quantification, while also offering a comparative perspective against other anti-anginal therapies. Our focus is on providing actionable insights and robust experimental data to support critical decision-making in a research and development setting.
The Landscape of this compound Synthesis: A Comparative Analysis of Replicability
The enantioselective synthesis of this compound is a critical aspect of its pharmaceutical development. While direct head-to-head replication studies are not commonly published, an analysis of the available literature reveals several well-documented synthetic routes. The reproducibility of these methods can be inferred by examining their chemical logic, reported yields, and the level of experimental detail provided. This section compares two prominent and independently developed approaches to this compound synthesis.
Chemo-enzymatic Synthesis: A Biocatalytic Approach to Chirality
A robust and frequently cited method for obtaining enantiopure this compound involves a chemo-enzymatic approach. This strategy leverages the high stereoselectivity of enzymes for the key chiral resolution step.
Conceptual Workflow:
The general strategy involves the enzymatic kinetic resolution of a racemic intermediate, followed by standard chemical transformations to complete the synthesis of the target molecule. This approach is attractive due to the high enantiomeric excess (ee) that can be achieved.
DOT Diagram: Chemo-enzymatic Synthesis Workflow
Caption: Chemo-enzymatic synthesis of this compound.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: Dissolve the racemic butanoate of 3-chloro-1-(2-methoxyphenoxy)propan-2-ol in an appropriate organic solvent (e.g., toluene).
-
Enzyme Addition: Add an immobilized lipase, such as Lipozym RM IM or Novozym 435.
-
Hydrolysis: Stir the mixture at a controlled temperature (e.g., 30-40°C) to facilitate the selective hydrolysis of the (S)-enantiomer.
-
Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.
-
Separation: After the reaction, separate the unreacted (R)-ester from the (S)-alcohol product.
-
Hydrolysis of (R)-ester: Subject the isolated (R)-ester to chemical hydrolysis to obtain the desired (R)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol.
The subsequent coupling of the chiral alcohol with the piperazine moiety is a standard nucleophilic substitution reaction.
Convergent Synthesis: A Strategic Assembly of Fragments
Another well-established route is a convergent synthesis, where two key fragments of the molecule are prepared separately and then combined in a final step. This approach can be efficient as it allows for the optimization of each reaction sequence independently.
Conceptual Workflow:
This method typically involves the synthesis of a chiral epoxide intermediate and a piperazine-containing fragment, which are then coupled to form the final product. The chirality is often introduced through an asymmetric epoxidation reaction or by using a chiral starting material.
DOT Diagram: Convergent Synthesis Workflow
Caption: Convergent synthesis of this compound.
Experimental Protocol: Final Coupling Step
-
Reactant Preparation: Dissolve the chiral epoxide, 1-(2-methoxyphenoxy)-2,3-epoxypropane, and the piperazine fragment, N-(2,6-dimethylphenyl)-1-piperazine acetamide, in a suitable solvent such as a mixture of methanol and toluene.
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours.
-
Monitoring: Track the consumption of the starting materials using Thin Layer Chromatography (TLC) or HPLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, and purify the crude product, often through crystallization or chromatography, to yield this compound.
Comparative Insights on Synthesis Replication:
While both methods are viable, the chemo-enzymatic route offers the advantage of high enantioselectivity, which is often a critical parameter in pharmaceutical synthesis. However, the scalability of enzymatic reactions can sometimes be a challenge. The convergent synthesis, on the other hand, may be more amenable to large-scale production, but the introduction and maintenance of chirality can be more complex. The successful independent reporting of similar convergent strategies in the patent literature suggests a degree of reproducibility for this approach.
Mechanism of Action: A Deeper Dive into the Molecular Pharmacology
This compound's anti-anginal effect is primarily attributed to its inhibition of the late inward sodium current (INa) in cardiomyocytes. This mechanism is distinct from traditional anti-anginal agents that primarily reduce myocardial oxygen demand by altering heart rate or blood pressure.
Signaling Pathway:
During myocardial ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, promotes calcium influx via the sodium-calcium exchanger (NCX) operating in reverse mode. The resulting intracellular calcium overload contributes to diastolic dysfunction and increased myocardial wall tension. This compound, by inhibiting the late INa, mitigates this pathological cascade.
DOT Diagram: this compound's Mechanism of Action
A Comparative Guide to the Metabolic Stability of (R)- and (S)-Ranolazine
Introduction: The Significance of Chirality in Ranolazine Metabolism
Ranolazine is a well-established anti-anginal agent, unique in its mechanism of action which involves the inhibition of the late inward sodium current, thereby reducing intracellular calcium overload in myocardial cells.[1] Marketed as a racemic mixture, it contains equal parts of two enantiomers: (R)-(+)-ranolazine and (S)-(-)-ranolazine. In drug development, the stereochemistry of a molecule is a critical factor, as enantiomers can exhibit profound differences in their pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth comparison of the metabolic stability of (R)- and (S)-ranolazine, synthesizing data from pharmacokinetic studies to offer a clear perspective for researchers and drug development professionals. Understanding the stereoselective metabolism of ranolazine is paramount for optimizing therapeutic outcomes and ensuring patient safety.
The Metabolic Landscape of Ranolazine
Ranolazine undergoes rapid and extensive metabolism, primarily in the liver and intestine, with less than 5% of the parent drug excreted unchanged in urine and feces.[2][3] The metabolic transformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system.
-
Primary Metabolic Pathway: The main enzyme responsible for ranolazine metabolism is CYP3A4 , accounting for the majority of its biotransformation.[2][3][4][5]
-
Secondary Pathway: CYP2D6 also contributes to its metabolism, but to a lesser extent.[2][3][4]
The metabolic reactions are diverse and lead to the formation of numerous metabolites. Key identified routes include O-demethylation, O-dearylation, N-dealkylation of the piperazine ring, hydrolysis of the amide group, and various oxygenations across the molecule.[5][6]
Caption: Overview of Ranolazine Metabolism.
Stereoselectivity in Metabolism: A Head-to-Head Comparison
While some initial assessments in healthy human volunteers suggested that the pharmacokinetics of the (R)- and (S)-enantiomers were similar, more detailed preclinical studies, particularly in rat models, have revealed significant stereoselectivity.[2][7] The evidence points towards greater metabolic stability for the (R)-enantiomer.
A pivotal study performing stereoselective quantitative analysis in rats after oral administration of racemic ranolazine provides the most direct comparative data.[8][9] The results clearly demonstrate that (R)-(+)-ranolazine exhibits a slower rate of metabolism compared to its antipode, (S)-(-)-ranolazine .[8][9][10] This difference in metabolic stability directly translates to significant variations in systemic exposure.
Key Pharmacokinetic Findings
The slower metabolism of (R)-(+)-ranolazine results in its higher concentration in plasma and major organs. The data reveals that (R)-(+)-ranolazine possesses both a stronger absorption capability and a reduced metabolic rate.[8][9] This is reflected in key pharmacokinetic parameters:
-
The maximum plasma concentration (Cmax) of (R)-(+)-ranolazine was 2.05 times higher than that of (S)-(-)-ranolazine.[8][9]
-
The total systemic exposure, measured by the area under the curve (AUC), was 2.72 times greater for (R)-(+)-ranolazine compared to the (S)-enantiomer.[8][9]
These findings are further supported by tissue distribution studies, which show that the concentration of (R)-(+)-ranolazine is consistently higher in the heart, liver, kidneys, lungs, and spleen.[10] For instance, the concentration of the (R)-enantiomer was found to be 1.6 to 3.0 times higher in the liver, the primary site of metabolism, than the (S)-enantiomer.[10]
Data Summary: Pharmacokinetic Parameters in Rats
| Parameter | (R)-(+)-Ranolazine | (S)-(-)-Ranolazine | Fold Difference (R vs. S) | Reference |
| Cmax (ng/mL) | 480.9 ± 123.6 | 234.1 ± 78.7 | 2.05x | [8][9] |
| AUC₀₋t (ng·h/mL) | 7110.2 ± 1895.3 | 2611.5 ± 998.4 | 2.72x | [8][9] |
| t½ (h) | 9.7 ± 2.9 | 10.9 ± 3.4 | ~0.89x | [8][9] |
Data represents mean ± standard deviation from a study in Sprague-Dawley rats following oral administration of 15 mg/kg rac-ranolazine.
Experimental Protocol: In Vivo Stereoselective Pharmacokinetic Analysis
To provide a practical context for these findings, the following section outlines a validated, step-by-step protocol for assessing the comparative pharmacokinetics of ranolazine enantiomers in a preclinical model. This methodology is foundational for generating the data discussed above.
Objective: To determine the plasma concentration-time profiles of (R)- and (S)-ranolazine following oral administration of the racemic drug to rats.
Methodology:
-
Animal Dosing and Care:
-
Utilize adult male Sprague-Dawley rats, housed under standard laboratory conditions with controlled light/dark cycles and access to food and water.
-
Administer a single oral dose of racemic ranolazine (e.g., 15 mg/kg) via gavage.
-
-
Blood Sample Collection:
-
Collect serial blood samples (approx. 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose) into heparinized tubes.
-
Immediately centrifuge the samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Store the resulting plasma samples at -80°C until analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (IS), such as ornidazole, to correct for extraction variability.
-
Add an alkalizing agent (e.g., sodium hydroxide solution) to facilitate extraction.
-
Add an organic extraction solvent, such as methyl tert-butyl ether (MTBE).[8][9]
-
Vortex vigorously to ensure thorough mixing and phase separation.
-
Centrifuge to pellet any precipitated proteins and clearly separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for analysis.
-
-
Chiral Separation and Quantification (LC-MS/MS):
-
Chromatography: Employ a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-RH).[8]
-
Mobile Phase: Use an isocratic mobile phase suitable for chiral separation, such as acetonitrile and 2 mM aqueous ammonium acetate (80:20, v/v).[8]
-
Detection: Utilize a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific mass-to-charge (m/z) transitions for ranolazine (m/z 428.20 → 279.50) and the internal standard to ensure specificity and sensitivity.[8][9]
-
-
Data Analysis:
-
Construct calibration curves using standards of known concentrations of each enantiomer.
-
Calculate the concentration of (R)- and (S)-ranolazine in each plasma sample based on the peak area ratios relative to the internal standard.
-
Use pharmacokinetic software to plot the mean plasma concentration-time curves for each enantiomer and calculate key parameters (Cmax, Tmax, AUC, t½).
-
Caption: Workflow for Stereoselective Pharmacokinetic Study.
Conclusion and Implications for Drug Development
The experimental evidence strongly indicates that the metabolism of ranolazine is stereoselective, with (R)-(+)-ranolazine being significantly more metabolically stable than (S)-(-)-ranolazine . This leads to a substantially higher systemic exposure of the (R)-enantiomer when the racemic mixture is administered.
For researchers and drug development professionals, this has several key implications:
-
Contribution to Efficacy and Safety: The higher plasma and tissue concentrations of (R)-ranolazine suggest it may be the primary contributor to the overall therapeutic and potentially adverse effects of the racemic drug. The dose-dependent QT interval prolongation associated with ranolazine, for example, is likely influenced more by the (R)-enantiomer's higher exposure.[11]
-
Drug-Drug Interactions (DDIs): Since ranolazine is a substrate for CYP3A4 and a weak inhibitor of CYP2D6 and P-glycoprotein, the stereoselective nature of its metabolism could influence DDI profiles.[3][4][12] The impact of CYP3A4 inhibitors might disproportionately affect the clearance of one enantiomer over the other.
-
Future Development: The pronounced pharmacokinetic differences provide a strong rationale for investigating the enantiomers individually. A single-enantiomer product ("chiral switch") could potentially offer a more favorable therapeutic window, with improved efficacy and a better safety profile by eliminating the less active or more rapidly metabolized enantiomer.
References
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LIAO Mingqi, LI Ling, MA Haizhong, WANG Ting, LIANG Li, QIAO Hua. Study on the Pharmacokinetics of Ranolazine and Its Optical Isomer. Chinese Journal of Modern Applied Pharmacy, 2014, 31(11): 1366-1370. [Link]
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Safety Operating Guide
Safeguarding Research and the Environment: A Comprehensive Guide to the Proper Disposal of (R)-ranolazine
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends beyond the benchtop; it encompasses the entire lifecycle of a chemical entity, including its responsible disposal. (R)-ranolazine, a key molecule in cardiovascular research, requires meticulous handling not only during experimentation but also at the end of its use. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.
Understanding this compound: Properties and Disposal Rationale
This compound is a piperazine derivative utilized in the management of chronic angina.[1] While not classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA), its disposal requires a stringent and informed approach.[2] The rationale for this cautious methodology is rooted in the potential for pharmaceutical compounds to contaminate soil and water systems, posing a risk to ecosystems and public health.[3][4][5] Improper disposal can lead to the formation of degradation products, which may have unknown toxicological profiles.[6][7] Studies have identified several degradation products of ranolazine that form under hydrolytic and oxidative stress.[6][7]
Therefore, the primary objective of proper disposal is to ensure the complete destruction of the active pharmaceutical ingredient (API), preventing its entry into the environment.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a research laboratory setting.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of effective laboratory waste management.[8][9]
-
Identify all forms of this compound waste: This includes unused or expired pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound.
-
Segregate from other waste streams: this compound waste should be collected in a dedicated, clearly labeled container, separate from general laboratory trash, sharps, and hazardous chemical waste.[8][10] Do not mix with incompatible chemicals.[9]
Step 2: Containment and Labeling
Proper containment prevents accidental exposure and ensures clear communication for waste handlers.
-
Use appropriate containers: Collect solid this compound waste in a securely sealed, puncture-resistant container. For liquid waste, use a leak-proof, compatible container.
-
Label containers clearly: The label should prominently display the following information:
-
"Non-Hazardous Pharmaceutical Waste for Incineration"
-
"Contains: this compound"
-
The date of accumulation.
-
The name of the principal investigator or laboratory.
-
Step 3: Storage
Temporary storage of the waste within the laboratory must adhere to safety protocols.
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Compatibility: Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.[11]
Step 4: Disposal via Incineration
Incineration is the recommended and most environmentally sound method for the disposal of non-hazardous pharmaceutical waste, including this compound.[3][5]
-
Engage a licensed waste management vendor: Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors for pharmaceutical waste disposal.
-
Follow institutional procedures: Adhere to your institution's specific protocols for waste pickup and documentation. This typically involves completing a waste manifest or online request form.
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the Proper Disposal of this compound
Quantitative Data and Chemical Properties
A clear understanding of this compound's properties is crucial for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₃N₃O₄ | |
| Molecular Weight | 427.54 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in dichloromethane and methanol; very slightly soluble in water. | |
| Incompatible Materials | Strong oxidizing agents |
Causality and Trustworthiness: The "Why" Behind the Protocol
This protocol is designed as a self-validating system, where each step is a logical consequence of the need to mitigate risk.
-
Why segregate? Mixing non-hazardous pharmaceutical waste with other chemical waste streams can create unknown and potentially hazardous reactions.[9] It also complicates the disposal process, as different waste categories have distinct regulatory requirements.
-
Why incineration? Landfilling of pharmaceutical waste is discouraged due to the potential for leaching into groundwater.[12] Incineration at high temperatures ensures the complete destruction of the active compound, preventing its release into the environment.[3][5]
-
Why use a licensed vendor? Professional waste management companies are equipped to handle and transport chemical waste in compliance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations, ensuring a documented and secure chain of custody from the laboratory to the final disposal facility.
By adhering to this comprehensive guide, researchers can confidently manage the disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship. This proactive approach not only builds trust in your laboratory's practices but also contributes to a safer and healthier scientific community.
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Navigating the Safe Handling of (R)-Ranolazine: A Guide to Personal Protective Equipment and Operational Best Practices
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of (R)-ranolazine, an active pharmaceutical ingredient (API) that demands meticulous attention to safety protocols. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the reliability of your experimental outcomes.
Understanding the Hazard: A Risk-Based Approach to this compound
This compound is a piperazine derivative used in the management of chronic angina.[1] While its therapeutic effects are well-documented, occupational exposure presents potential health risks that necessitate a robust safety strategy. The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.[2]
The Safety Data Sheet (SDS) for ranolazine indicates that it is harmful if swallowed.[3] While a specific Occupational Exposure Limit (OEL) has not been established, a conservative approach is warranted due to its pharmacological activity. For compounds without an established OEL, a qualitative risk assessment based on available toxicological data and the NIOSH Hierarchy of Controls is best practice.[2][4] A related ranolazine compound has an oral LD50 in rats of >2000 mg/kg, which suggests moderate acute toxicity.[5] However, as a pharmacologically active substance, repeated exposure to even small quantities could have long-term health effects. Therefore, it is prudent to handle this compound as a potent compound, implementing controls to minimize exposure to the lowest reasonably achievable level.
The NIOSH Hierarchy of Controls provides a framework for implementing effective safety measures, prioritizing the most effective controls at the top.
For this compound, elimination and substitution are generally not feasible in a research and development setting. Therefore, our focus lies on a combination of engineering controls, administrative controls, and, as the last line of defense, appropriate Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the worker.[6] For handling this compound, particularly in its powdered form, the following engineering controls are essential:
-
Chemical Fume Hood or Ventilated Balance Enclosure (VBE): All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood or a VBE.[7] These enclosures use directed airflow to capture and exhaust airborne particles, preventing them from entering the breathing zone of the operator.
-
Closed Systems: For larger scale operations or repetitive tasks, consider the use of closed systems, such as glove boxes or isolators, to provide a physical barrier between the operator and the compound.[6]
Administrative Controls: Safe Work Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.[8] Key administrative controls for handling this compound include:
-
Designated Work Areas: All work with this compound should be conducted in a designated area with clear signage indicating the potential hazards.
-
Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving this compound must be developed, reviewed, and readily available to all personnel. These SOPs should include specific instructions on handling, storage, and waste disposal.
-
Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, proper use of PPE, and emergency protocols.[9] This training should be documented and refreshed periodically.
-
Good Housekeeping: Maintain a clean and organized workspace. Clean up spills immediately according to established procedures.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical and depends on the specific task being performed.
Core PPE Requirements for Handling this compound
The following table summarizes the minimum PPE requirements for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid this compound | Safety glasses with side shields or chemical splash goggles.[10] | Two pairs of powder-free nitrile gloves.[11] | Disposable lab coat with tight-fitting cuffs. | N95 respirator or higher.[4] |
| Preparing Solutions of this compound | Chemical splash goggles.[11] | Two pairs of powder-free nitrile gloves. | Disposable lab coat with tight-fitting cuffs. | Not typically required if performed in a certified chemical fume hood. |
| In-vitro Studies (Cell culture, etc.) | Safety glasses with side shields. | Powder-free nitrile gloves. | Lab coat. | Not typically required. |
| In-vivo Studies (Animal dosing, etc.) | Safety glasses with side shields or face shield.[12] | Powder-free nitrile gloves. | Disposable lab coat or gown. | Dependent on the route of administration and potential for aerosol generation. |
Step-by-Step Guide to Donning and Doffing PPE
Proper donning (putting on) and doffing (taking off) of PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on a disposable lab coat, ensuring it is fully fastened.
-
Inner Gloves: Don the first pair of powder-free nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.
-
Gown/Lab Coat: Untie and remove the lab coat, folding the contaminated exterior inward.
-
Eye Protection: Remove eye protection from the back.
-
Respiratory Protection (if required): Remove the respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal: A Critical Final Step
Proper decontamination and disposal procedures are essential to prevent environmental contamination and accidental exposure.
Decontamination
For routine cleaning of surfaces potentially contaminated with this compound, a two-step process is recommended:
-
Cleaning: Following deactivation, the surface should be thoroughly cleaned with a suitable detergent and water to remove any residual compound and deactivating agents.[15]
For spills, follow your institution's established spill response procedure. This typically involves containing the spill, absorbing the material with an inert absorbent, and then decontaminating the area as described above.
Disposal
All waste contaminated with this compound, including disposable PPE, contaminated labware, and excess compound, must be disposed of as hazardous waste.[10] Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[16]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed container. Do not pour this compound solutions down the drain.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following rules; it is about understanding the risks and implementing a comprehensive safety strategy. By prioritizing engineering and administrative controls and utilizing the appropriate PPE as a final barrier, you can create a safe and productive research environment. This guide provides a foundation for your safety protocols, but it is incumbent upon each researcher to remain vigilant, informed, and committed to a culture of safety in the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
